Carbonic anhydrase inhibitor 12
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H22BrN5O5S2 |
|---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
4-[[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-6-(2,5-dimethoxyphenyl)pyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C27H22BrN5O5S2/c1-37-19-9-12-24(38-2)21(13-19)25-22(14-29)26(31-18-7-10-20(11-8-18)40(30,35)36)33-27(32-25)39-15-23(34)16-3-5-17(28)6-4-16/h3-13H,15H2,1-2H3,(H2,30,35,36)(H,31,32,33) |
InChI Key |
AHXBLGYPELWYKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Carbonic Anhydrase XII: A Core Regulator of Cellular pH Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] As a type I membrane protein, its catalytic domain is oriented extracellularly, allowing it to modulate the pH of the cellular microenvironment.[4][5] Overexpressed in a variety of cancers, CA XII is implicated in promoting tumor growth and survival by helping to maintain a favorable intracellular pH in the face of rampant metabolic acid production.[3][6] This function, coupled with its restricted expression in normal tissues, positions CA XII as a compelling target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive overview of CA XII's function, quantitative characteristics, and the experimental protocols used for its study.
Molecular and Catalytic Properties of Carbonic Anhydrase XII
Carbonic anhydrase XII is a member of the α-carbonic anhydrase family.[7] The human CA12 gene is located on chromosome 15q22.[1][2] The protein exists as a stable isologous dimer.[1][5] Structurally, it consists of an N-terminal extracellular catalytic domain, a single transmembrane helix, and a short intracellular C-terminal domain.[5][8]
The active site is nearly identical to other α-CAs, featuring a zinc ion coordinated by three conserved histidine residues (His-94, His-96, His-119).[1] A critical residue, His-64, acts as a proton shuttle, transferring protons between the zinc-bound water molecule and the surrounding buffer, which is essential for the enzyme's high catalytic efficiency.[1][4]
The fundamental reaction catalyzed by CA XII is:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This rapid interconversion allows CA XII to manage the concentrations of key components of the bicarbonate buffer system, the most important physiological pH buffer.
Quantitative Data: Kinetic Parameters and Expression
The catalytic efficiency of CA XII is comparable to other membrane-associated CAs. Its expression is generally low in normal tissues but significantly upregulated in various pathological conditions, most notably cancer.
| Parameter | Value | Reference |
| Catalytic Activity | ||
| kcat/Km (CO₂ Hydration) | 34 µM⁻¹s⁻¹ | [4][9] |
| pKa of Zinc-Bound Water | 7.1 | [4][9] |
| Gene & Protein | ||
| Chromosomal Location | 15q22 | [1][2] |
| Human Protein Length | 354 amino acids | [7] |
| Human Protein Mass | ~39.5 kDa | [7] |
| Tissue/Condition | Expression Level | Reference |
| Normal Tissues | ||
| Kidney | High | [1][2][10] |
| Colon / Intestine | High | [2][10] |
| Pancreas | Moderate | [1][2] |
| Prostate | High | [7] |
| Cancers | ||
| Renal Cell Carcinoma | Highly Overexpressed (in 10% of cases) | [2][10] |
| Breast Cancer (Luminal) | Upregulated | [11] |
| Glioblastoma | Overexpressed | [1] |
| Pancreatic Tumors | Overexpressed | [2] |
The Role of CA XII in pH Regulation
CA XII's extracellular orientation is key to its function. It modulates the pH of the immediate extracellular space, which in turn influences the activity of various membrane transporters and the overall intracellular pH (pHi).
Physiological pH Homeostasis
In normal tissues, CA XII contributes to bicarbonate and fluid transport.[1]
-
Kidney: Located on the basolateral surface of nephrons, CA XII facilitates bicarbonate efflux, playing a role in the reabsorption of filtered bicarbonate and systemic acid-base balance.[1]
-
Gastrointestinal Tract: In the colon and pancreas, it is involved in bicarbonate secretion and pH regulation necessary for digestive processes.[1][2]
-
Eye: Expression in the ciliary epithelium suggests a role in the production of aqueous humor.[1]
Pathological pH Regulation in Cancer
Tumor cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid and protons. This creates an acidic tumor microenvironment (TME) while requiring the cancer cell to maintain a neutral or slightly alkaline intracellular pH (pHi ≥ 7.2) for survival and proliferation.[5][6]
CA XII, often in concert with CA IX, is a crucial component of the cellular machinery that manages this acid load.[12][13] By catalyzing the hydration of extracellular CO₂, CA XII produces H⁺ and HCO₃⁻. The protons contribute to extracellular acidosis, which promotes tumor invasion and suppresses immune cell function. The bicarbonate is transported into the cell by bicarbonate transporters (e.g., of the SLC4 family), where it buffers intracellular protons, thus helping to maintain the alkaline pHi that is favorable for cancer cell survival.[5][14]
Caption: pH regulation pathway in cancer cells mediated by CA XII.
This coordinated activity establishes a reversed pH gradient (acidic outside, alkaline inside) that is a hallmark of aggressive tumors.[12]
CA XII as a Therapeutic Target
The overexpression of CA XII in tumors and its crucial role in their survival make it an attractive therapeutic target.[3] Inhibition of CA XII can disrupt the delicate pH balance of cancer cells, potentially leading to increased intracellular acidosis, reduced proliferation, and enhanced sensitivity to conventional chemotherapies.[5][15] For example, inhibiting CA XII has been shown to impair the function of the drug efflux pump P-glycoprotein (Pgp), thereby resensitizing drug-resistant cancer cells to chemotherapy.[5]
Caption: Mechanism of therapeutic inhibition of CA XII in cancer.
Experimental Protocols
Studying the function of CA XII requires a range of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Protocol 1: Measuring CA XII Catalytic Activity
The activity of CA is typically measured by monitoring the rate of CO₂ hydration. The stopped-flow spectrophotometry method is a highly sensitive technique for measuring the kinetics of this rapid reaction.[4][9]
Principle: A pH indicator dye is used to monitor the change in pH resulting from the production of protons during CO₂ hydration. The rate of this pH change is proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a low-buffering capacity buffer (e.g., 10 mM HEPES-Tris) containing a pH indicator (e.g., 200 µM Bromothymol Blue), pH 8.5.
-
Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes.
-
Enzyme: Purified recombinant CA XII or membrane preparations from cells expressing CA XII.
-
-
Stopped-Flow Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to a constant temperature (e.g., 25°C).
-
Load one syringe with the buffer/indicator solution and the other with the CO₂-saturated substrate solution. The enzyme is typically included in the buffer syringe.
-
Initiate rapid mixing of the two solutions. The reaction starts, and the hydration of CO₂ produces H⁺, causing a pH drop.
-
Monitor the change in absorbance of the pH indicator at its characteristic wavelength (e.g., 617 nm for Bromothymol Blue) over time (milliseconds).
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.
-
Enzyme activity is calculated based on this rate, subtracting the uncatalyzed rate measured in the absence of the enzyme. Kinetic parameters (kcat, Km) can be determined by varying the CO₂ concentration.
-
Caption: Workflow for CA XII activity measurement using stopped-flow spectrophotometry.
Protocol 2: Analysis of CA XII Expression by Western Blot
Western blotting is used to detect and quantify CA XII protein in cell lysates or tissue homogenates. Special considerations are needed for membrane proteins.
Methodology:
-
Sample Preparation (Membrane Fraction Enrichment):
-
Harvest cells (~1x10⁷) and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge at low speed (~1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Resuspend the membrane pellet in RIPA buffer or another suitable lysis buffer containing detergents (e.g., 1% Triton X-100).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes (Note: for some multi-pass membrane proteins, boiling is avoided; incubation at 70°C for 10 min may be preferred).
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific to CA XII overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each in TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.
-
Caption: Experimental workflow for Western blot analysis of CA XII.
Protocol 3: Measuring Intracellular pH (pHi)
Fluorescent dyes are commonly used to measure real-time changes in pHi in live cells, allowing for the functional assessment of CA XII's role in pH regulation.
Principle: The fluorescence intensity or emission spectrum of certain dyes, like BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein), is pH-dependent. By calibrating the fluorescence signal, one can quantify pHi.
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.
-
-
Dye Loading:
-
Wash cells with a physiological salt solution (e.g., HEPES-buffered saline).
-
Load cells with the acetoxymethyl (AM) ester form of the dye (e.g., 2-5 µM BCECF-AM) in the salt solution for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent form inside.
-
Wash cells to remove extracellular dye.
-
-
Fluorescence Microscopy:
-
Mount the dish/coverslip on the stage of a fluorescence microscope equipped with an appropriate filter set for the dye (for BCECF, dual excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Perfuse the cells with the desired experimental solutions (e.g., solutions with and without bicarbonate, with and without CA XII inhibitors).
-
-
Data Acquisition and Calibration:
-
Acquire fluorescence images at both excitation wavelengths over time. The ratio of fluorescence intensities (F₄₉₀/F₄₄₀) is calculated, which is proportional to pHi but independent of dye concentration.
-
At the end of each experiment, perform an in-situ calibration by perfusing the cells with high-K⁺ buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH. This generates a calibration curve of fluorescence ratio vs. pH.
-
-
Data Analysis:
-
Convert the experimental fluorescence ratio data to pHi values using the calibration curve. Analyze the dynamics of pHi changes in response to experimental manipulations.
-
Conclusion
Carbonic anhydrase XII is a pivotal enzyme in the control of cellular and tissue pH. Its role extends from vital physiological processes in the kidney and gut to facilitating the survival and progression of cancer cells by managing acid-base dynamics in the tumor microenvironment. The distinct upregulation of CA XII in tumors, combined with its extracellular accessibility, underscores its significance as a high-value target for the development of novel anticancer therapies. A thorough understanding of its catalytic function and biological roles, aided by the robust experimental protocols detailed herein, is essential for advancing research and drug development efforts in this field.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 12 - Wikipedia [en.wikipedia.org]
- 3. What are CA12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 13. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Carbonic Anhydrase 12 Gene (CA12) and its Variants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Carbonic Anhydrase 12 (CA12) gene encodes a transmembrane zinc metalloenzyme, Carbonic Anhydrase XII (CA XII), that plays a critical role in pH homeostasis through the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzyme is implicated in a variety of physiological and pathological processes, including tumorigenesis, glaucoma, and a cystic fibrosis-like syndrome.[3][4] Its expression is notably regulated by hypoxia and hormonal signaling, making it a key player in the tumor microenvironment.[4][5] Understanding the genetic variants of CA12 and their functional consequences is paramount for the development of targeted therapeutics and diagnostic strategies. This guide provides a comprehensive overview of the CA12 gene, its protein product, associated signaling pathways, clinically relevant variants with available quantitative data, and detailed experimental protocols for its study.
The CA12 Gene and Protein
Gene Structure and Location
The human CA12 gene is located on the long (q) arm of chromosome 15 at position 22.2.[6] It consists of 11 exons and encodes a type I transmembrane protein.[7][8]
Protein Structure and Function
Carbonic Anhydrase XII is a homodimeric glycoprotein.[4] Each monomer consists of an N-terminal extracellular catalytic domain, a transmembrane helix, and a short intracellular C-terminal tail.[9] The catalytic domain features a prototypical carbonic anhydrase fold with a zinc ion coordinated by three histidine residues at the active site, which is essential for its enzymatic activity.[9]
The primary function of CA XII is to catalyze the reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1] This activity is crucial for regulating pH in various tissues.[1] CA XII is highly expressed in the kidneys, colon, pancreas, and sweat glands.[1][6] In the context of cancer, its upregulation contributes to an acidic tumor microenvironment, which is thought to promote tumor progression and metastasis.[10]
Signaling Pathways Involving CA12
The expression and activity of CA12 are modulated by several key signaling pathways, particularly in the context of cancer.
Hypoxia Signaling
Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized. While the CA9 gene is a well-established direct target of HIF-1, the induction of CA12 by hypoxia is also observed, although the direct binding of HIF-1 to a hypoxia-response element in the CA12 gene is not as clearly defined.[11] The von Hippel-Lindau (VHL) tumor suppressor protein, which targets HIF-1 for degradation, can inhibit the expression of CA12.[11]
Estrogen Receptor Signaling in Breast Cancer
In estrogen receptor-positive (ERα+) breast cancers, the expression of CA12 is strongly correlated with ERα expression.[12] Estrogen, upon binding to ERα, induces the binding of the receptor to a distal estrogen-responsive enhancer region of the CA12 gene. This interaction leads to the recruitment of coactivators and RNA polymerase II, ultimately driving CA12 transcription.[13]
Protein Kinase C (PKC) Signaling
Activation of the Protein Kinase C (PKC) pathway, for instance by phorbol esters like PMA, has been shown to down-regulate CA12 expression in breast cancer cells.[2] This suggests a complex regulatory network where different signaling inputs can either promote or suppress CA12 transcription, potentially influencing the metabolic phenotype of cancer cells.[2]
Clinically Significant CA12 Variants
Several variants in the CA12 gene have been identified with clinical significance, ranging from rare inherited disorders to associations with cancer prognosis.
Quantitative Data on CA12 Variants
The following tables summarize available quantitative data for notable CA12 variants.
Table 1: Allele Frequencies of Clinically Relevant CA12 Variants
| Variant (HGVS Nomenclature) | Associated Phenotype | Population Database | Allele Frequency | Citation |
| c.427G>A (p.Glu143Lys) | Isolated Hyperchlorhidrosis | Not specified in sources | Rare | [1] |
| c.363C>A (p.His121Gln) | Cystic Fibrosis-like Syndrome | Not specified in sources | Rare | |
| c.908-1G>A | Cystic Fibrosis-like Syndrome | ExAC | 0.0000471 |
Table 2: Functional Effects of CA12 Variants on Enzyme Kinetics
| Variant | kcat/Km (Relative to Wild-Type) | Method | Citation |
| Wild-Type | 34 µM⁻¹s⁻¹ (absolute value) | Stopped-flow spectrophotometry | [6] |
| p.Glu143Lys (E143K) | ~70% of normal function | Not specified | [2] |
| p.His121Gln (H121Q) | Severely diminished at physiological chloride concentrations | In vitro enzyme activity assay |
Table 3: Clinical Association of CA12 Expression and Variants
| Disease | Association with CA12 | Statistical Measure | Value | p-value | Citation |
| Breast Cancer (ERα+) | High CA12 expression with better prognosis | Disease-Free Survival (DFS) | - | 0.020 | [14] |
| Breast Cancer (ERα+) | High CA12 expression with better prognosis | Overall Survival (OS) | - | 0.019 | [14] |
| Cervical Cancer | Lack of CA12 expression with poorly differentiated histology | Odds Ratio | 3.9 | 0.01 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of CA12 and its variants.
Carbonic Anhydrase Activity Assays
This method measures the time required for a saturated CO₂ solution to lower the pH of a buffer in the presence or absence of the enzyme.[3][13]
-
Reagents:
-
0.02 M Tris-HCl buffer, pH 8.0, chilled to 0-4°C.
-
CO₂-saturated deionized water, prepared by bubbling CO₂ gas through ice-cold water for at least 30 minutes.[13]
-
Enzyme solution (e.g., purified CA XII or cell lysate) diluted in ice-cold water.
-
-
Procedure:
-
To a 20 mL beaker maintained at 0-4°C, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.[13]
-
Record the initial pH.
-
For the blank determination (T₀), rapidly add 4.0 mL of CO₂-saturated water and immediately start a stopwatch. Record the time required for the pH to drop from 8.3 to 6.3.[13]
-
For the enzyme-catalyzed reaction (T), add 0.1 mL of the diluted enzyme solution to 6.0 mL of the chilled buffer.
-
Rapidly add 4.0 mL of CO₂-saturated water and record the time for the pH to drop from 8.3 to 6.3.[13]
-
-
Calculation:
-
One Wilbur-Anderson Unit (WAU) is defined as: (T₀ - T) / T.
-
References
- 1. gnomAD v4.1 | gnomAD browser [gnomad.broadinstitute.org]
- 2. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer. | Semantic Scholar [semanticscholar.org]
- 3. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gnomAD [gnomad-sg.org]
- 5. Extensive CFTR Gene Analysis Revealed a Higher Occurrence of Cystic Fibrosis Transmembrane Regulator-Related Disorders (CFTR-RD) among CF Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variant interpretation using population databases: Lessons from gnomAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic parameters of human carbonic anhydrase B as determined from NMR linewidths of 13C in CO2 and HCO3- for Biochemical and Biophysical Research Communications - IBM Research [research.ibm.com]
- 8. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cystic Fibrosis Gene Mutation Frequency Among a Group of Suspected Children in King Hussein Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA12 | Cancer Genetics Web [cancerindex.org]
- 13. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbonic Anhydrase XII: A Comprehensive Technical Guide to Tissue Distribution, Expression, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] Initially identified as a tumor-associated antigen, CA XII is increasingly recognized for its diverse physiological functions and its potential as a therapeutic target and biomarker in various pathologies, most notably in cancer.[2][3] This in-depth technical guide provides a comprehensive overview of the tissue distribution and expression of CA XII, detailed experimental protocols for its detection, and an exploration of the key signaling pathways in which it is involved.
Tissue Distribution and Expression of Carbonic Anhydrase XII
The expression of CA XII varies significantly across different normal and cancerous tissues. In normal tissues, it is predominantly found in epithelial cells and is involved in pH homeostasis and ion transport.[1][4] In cancerous tissues, its expression is often upregulated and is frequently associated with hypoxia and hormonal regulation.[1][5]
Quantitative Expression Data
The following tables summarize the quantitative expression of CA XII at both the mRNA and protein levels across a range of human tissues and cancer types.
Table 1: CA XII mRNA Expression in Normal Human Tissues
| Tissue | Expression Level (Normalized TPM) | Data Source |
| Kidney | High | The Human Protein Atlas[6] |
| Colon | High | The Human Protein Atlas, PNAS[7][8] |
| Intestine | High | UniProt[7] |
| Prostate | High | UniProt[7] |
| Pancreas | Moderate | The Human Protein Atlas, UniProt[6][7] |
| Ovary | Moderate | UniProt[7] |
| Testis | Moderate | UniProt[7] |
| Activated Lymphocytes | High | UniProt[7] |
| Esophagus | Detected | PNAS[9] |
| Brain | Detected | PNAS[9] |
| Mammary Gland | Low | PNAS[9] |
| Bladder | Low | PNAS[9] |
| Uterus | Low | PNAS[9] |
| Trachea | Low | PNAS[9] |
| Aorta | Low | PNAS[9] |
TPM: Transcripts Per Million. Data is compiled from publicly available databases and is intended to be representative.
Table 2: CA XII Protein Expression in Normal Human Tissues
| Tissue | Cellular Localization | Staining Intensity |
| Kidney (Renal Tubules) | Basolateral Membrane | High |
| Colon (Enterocytes) | Basolateral Membrane | High[1] |
| Small Intestine | Not Detected | |
| Endometrium | Basolateral Membrane of Epithelial Cells | Detected[1] |
| Male Efferent Ducts | Basolateral Surface of Epithelial Cells | Detected[1] |
| Pancreas (Acinar and Duct Cells) | Basolateral Plasma Membrane | Detected[1] |
| Eye (Non-pigmented Ciliary Epithelial Cells) | Not Specified | Detected[1] |
| Sweat Glands | Not Specified | Detected[1] |
Data is primarily based on immunohistochemical studies.
Table 3: CA XII Expression in Various Cancers
| Cancer Type | Expression Status | Significance |
| Renal Cell Carcinoma (Clear Cell) | Overexpressed | Associated with histological grade.[1][8] |
| Breast Cancer | Varies by subtype (higher in luminal) | Higher expression correlates with a better prognosis.[1][10] |
| Colorectal Cancer | Overexpressed | Expression increases with dysplasia grade.[1] |
| Brain Tumors (Gliomas, Astrocytomas) | Overexpressed | An alternatively spliced form is associated with poorer prognosis.[1] |
| Non-small Cell Lung Cancer | Detected | |
| Cervical Cancer | Detected | Expression is associated with histological differentiation.[1][11] |
| Ovarian Cancer | Overexpressed | |
| Pancreatic Tumors | Detected |
Experimental Protocols
Accurate and reproducible detection of CA XII is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques used to assess CA XII expression.
Immunohistochemistry (IHC) for CA XII Detection in Paraffin-Embedded Tissues
This protocol is adapted from standard immunohistochemistry procedures.[12][13][14][15]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%; 2 changes of 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Heat to a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
-
Blocking:
-
Wash sections in Tris-buffered saline with Tween 20 (TBST).
-
Block with a suitable blocking solution (e.g., 1% BSA or 5% normal serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for CA XII (e.g., polyclonal anti-CAXII antibody) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with TBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal using a suitable chromogen substrate (e.g., DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for CA XII Detection
This protocol outlines the key steps for detecting CA XII in cell lysates or tissue homogenates.[16][17][18]
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins based on molecular weight by running them on a polyacrylamide gel. The expected molecular weight of glycosylated CA XII is around 43-44 kDa.[19]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against CA XII overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes, 5 minutes each).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imaging system.
-
Quantitative Real-Time PCR (RT-qPCR) for CA12 Gene Expression Analysis
This protocol details the steps for quantifying CA12 mRNA levels.[20][21][22]
-
RNA Extraction and Quantification:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for the CA12 gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the CA12 gene and the housekeeping gene.
-
Calculate the relative expression of CA12 using the ΔΔCt method.
-
Signaling Pathways and Logical Relationships
CA XII expression and activity are regulated by and participate in several key signaling pathways, particularly in the context of cancer.
Hypoxia-Inducible Factor (HIF) Signaling
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in adaptation to low oxygen, including CA12.[1][5][23] This leads to increased CA XII on the cell surface, where it helps to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.[5][23]
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII functions in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of membrane-bound carbonic anhydrase isozyme XII in mouse and rat tissues | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tissue expression of CA12 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 7. uniprot.org [uniprot.org]
- 8. pnas.org [pnas.org]
- 9. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Immunohistochemistry protocol for Carbonic Anhydrase IX Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
- 15. ptglab.com [ptglab.com]
- 16. origene.com [origene.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Human carbonic anhydrase XII: cDNA cloning, expression, and chromosomal localization of a carbonic anhydrase gene that is overexpressed in some renal cell cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. researchgate.net [researchgate.net]
- 23. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Substrates of Carbonic Anhydrase XII: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation and ion transport in a variety of physiological and pathological processes. As a member of the α-carbonic anhydrase family, its primary physiological function is the reversible hydration of carbon dioxide to bicarbonate and a proton. This catalytic activity is fundamental to processes such as renal bicarbonate reabsorption, aqueous humor formation, and the maintenance of pH homeostasis in various tissues. Notably, CA XII is overexpressed in several cancers, where it contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and chemoresistance. This technical guide provides a comprehensive overview of the physiological substrates of CA XII, detailing its enzymatic kinetics, the experimental protocols used for its characterization, and its involvement in key signaling pathways.
Introduction
Carbonic anhydrases (CAs) are a superfamily of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1]. There are 15 known human CA isoforms, which are classified based on their subcellular localization: cytosolic, mitochondrial, secreted, and membrane-bound[2]. Carbonic anhydrase XII (CA XII) is a type I transmembrane protein with its catalytic domain located extracellularly[2]. It is highly expressed in tissues such as the kidney, colon, and pancreas[3].
The significance of CA XII in human health and disease is increasingly recognized. Its role in pH regulation is crucial for normal physiological function in various organs[2]. Moreover, its overexpression in a range of cancers, including renal, breast, and lung cancer, has established it as a promising target for anti-cancer therapies[4][5]. Understanding the interaction of CA XII with its physiological substrates is paramount for elucidating its biological functions and for the development of specific inhibitors with therapeutic potential.
Physiological Substrates and Enzymatic Kinetics
The principal physiological substrate for carbonic anhydrase XII is carbon dioxide (CO₂) . CA XII efficiently catalyzes the hydration of CO₂ to bicarbonate and a proton, thereby playing a important role in pH regulation and bicarbonate transport[6].
In addition to its primary physiological substrate, CA XII, like other carbonic anhydrases, exhibits esterase activity and can hydrolyze artificial substrates such as 4-nitrophenyl acetate (p-NPA) . This activity, while not physiological, is often used for in vitro characterization of the enzyme's catalytic site[6][7].
Quantitative Data on Substrate Kinetics
The enzymatic efficiency of CA XII with its substrates is characterized by the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat). The ratio k_cat/K_m represents the catalytic efficiency of the enzyme.
| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions | Reference |
| CO₂ | Human CA XII (soluble form) | 1.0 | 1.3 x 10⁵ | 1.3 x 10⁸ | pH 7.5, 25°C | [8] |
| CO₂ | Human CA XII (soluble form) | Not specified | Not specified | 3.4 x 10⁷ | pH 7.4 | [6] |
| 4-Nitrophenyl Acetate | Human CA XII | Not available | Not available | Not available | Not available |
Key Signaling Pathways Involving CA XII
CA XII is implicated in several critical signaling pathways, particularly in the context of cancer biology. Its activity is closely linked to the cellular response to hypoxia and the regulation of ion transporters, contributing to tumor progression and drug resistance.
Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA12. This leads to the upregulation of CA XII expression, which helps the cancer cells adapt to the acidic microenvironment by facilitating the removal of excess acid.[9][10]
Caption: HIF-1α signaling pathway leading to CA XII expression under hypoxia.
Interaction with Bicarbonate Transporters
CA XII functionally and physically interacts with bicarbonate transporters, such as the anion exchanger 2 (AE2) and the sodium-bicarbonate cotransporter (NBCe1), to form a "transport metabolon".[5][11] The extracellular catalytic domain of CA XII provides a localized source of bicarbonate by hydrating CO₂, which is then efficiently transported into the cell by the associated transporter. This coordinated activity is crucial for maintaining intracellular pH and facilitating epithelial fluid and bicarbonate secretion.[1][12]
Caption: CA XII forms a transport metabolon with bicarbonate transporters.
Regulation of P-glycoprotein (P-gp) Mediated Drug Resistance
In cancer cells, CA XII has been shown to be co-expressed and co-localized with the drug efflux transporter P-glycoprotein (P-gp). The activity of CA XII helps maintain an alkaline intracellular pH, which is optimal for the ATP-dependent drug efflux function of P-gp. Inhibition of CA XII leads to a decrease in intracellular pH, which in turn impairs the ATPase activity of P-gp, thereby reducing its ability to pump out chemotherapeutic drugs and reversing multidrug resistance.[5][13][14]
Caption: CA XII inhibition reverses P-glycoprotein-mediated drug resistance.
Experimental Protocols
Recombinant Human Carbonic Anhydrase XII Expression and Purification
This protocol describes the expression of a soluble, secretory form of human CA XII in Chinese Hamster Ovary (CHO) cells and its subsequent purification.[2][6]
Workflow Diagram:
Caption: Workflow for recombinant human CA XII expression and purification.
Methodology:
-
Cloning: The cDNA encoding the extracellular domain of human CA XII is cloned into a suitable mammalian expression vector (e.g., pCXN) that allows for secretion of the recombinant protein.
-
Transfection and Selection: Chinese Hamster Ovary (CHO-K1) cells are transfected with the expression vector using a standard method like electroporation. Stable clones are selected by culturing the cells in a medium containing a selection agent (e.g., G418).
-
Expression: Stably transfected CHO cells are cultured in serum-free medium to allow for the secretion of the recombinant CA XII into the medium.
-
Harvesting and Clarification: The conditioned medium containing the secreted CA XII is harvested. Cell debris is removed by centrifugation, and the supernatant is filtered.
-
Affinity Chromatography: The clarified medium is loaded onto an affinity chromatography column containing p-aminomethylbenzenesulfonamide coupled to agarose. This ligand specifically binds to the active site of most carbonic anhydrases.
-
Washing and Elution: The column is washed extensively with a low-salt buffer to remove non-specifically bound proteins. The bound CA XII is then eluted using a buffer with a high salt concentration and a lower pH (e.g., 0.1 M sodium acetate, pH 5.6, containing 0.5 M NaClO₄).
-
Concentration and Buffer Exchange: The eluted fractions containing CA XII are pooled and concentrated using ultrafiltration. The buffer is exchanged to a suitable storage buffer (e.g., 10 mM Tris-SO₄, pH 7.4).
-
Analysis: The purity of the recombinant CA XII is assessed by SDS-PAGE, and its activity is confirmed using a CO₂ hydration assay.
Determination of CO₂ Hydration Activity by Stopped-Flow Spectrophotometry
This method measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator dye.[6]
Methodology:
-
Reagents:
-
Buffer: A suitable buffer with a pKa around the desired assay pH (e.g., HEPES for pH 7.5).
-
pH Indicator: A pH-sensitive dye (e.g., phenol red) at a concentration that gives a measurable absorbance change in the desired pH range.
-
CO₂ Solution: A saturated solution of CO₂ in water, prepared by bubbling CO₂ gas through chilled, deionized water.
-
Enzyme Solution: A known concentration of purified CA XII in the assay buffer.
-
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.
-
Procedure:
-
One syringe of the stopped-flow instrument is filled with the buffered enzyme and indicator solution.
-
The other syringe is filled with the CO₂-saturated water.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a decrease in pH.
-
This pH change is monitored as a change in the absorbance of the pH indicator at its λ_max over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is determined from the slope of the absorbance change versus time.
-
The uncatalyzed rate is measured in the absence of the enzyme.
-
The catalyzed rate is the difference between the rates with and without the enzyme.
-
Kinetic parameters (K_m and k_cat) are determined by measuring the initial rates at varying CO₂ concentrations and fitting the data to the Michaelis-Menten equation.
-
Determination of CA Activity by ¹⁸O Exchange Mass Spectrometry
This method measures the CA-catalyzed exchange of ¹⁸O between CO₂ and water at chemical equilibrium, providing a sensitive measure of enzyme activity.[6]
Methodology:
-
Reagents:
-
¹⁸O-enriched water.
-
¹³C-enriched CO₂ gas.
-
Buffer solution.
-
Enzyme solution.
-
-
Instrumentation: A mass spectrometer capable of measuring the isotopic composition of CO₂.
-
Procedure:
-
The reaction is initiated by adding the enzyme to a buffered solution containing ¹³C¹⁸O₂ and H₂¹⁶O.
-
CA XII catalyzes the hydration of ¹³C¹⁸O₂ to H¹³CO₂¹⁸O⁻, followed by the exchange of the ¹⁸O atom with a ¹⁶O atom from water. The subsequent dehydration releases ¹³C¹⁶O¹⁸O and ¹³C¹⁶O₂.
-
The rate of disappearance of the doubly labeled ¹³C¹⁸O₂ (mass 49) and the appearance of singly labeled ¹³C¹⁶O¹⁸O (mass 47) and unlabeled ¹³C¹⁶O₂ (mass 45) in the gas phase is monitored over time by the mass spectrometer.
-
The rate of ¹⁸O exchange is proportional to the carbonic anhydrase activity.
-
This method is particularly useful for measuring the activity of membrane-bound enzymes in situ.
-
Conclusion
Carbonic anhydrase XII is a crucial enzyme involved in fundamental physiological processes, with CO₂ as its primary substrate. Its catalytic activity is essential for pH regulation and bicarbonate transport in various tissues. The overexpression of CA XII in cancer and its role in promoting tumor progression and chemoresistance have made it a significant target for drug development. The experimental protocols detailed in this guide provide a framework for the characterization of CA XII's enzymatic activity and its interactions within cellular signaling pathways. A thorough understanding of the physiological substrates and functions of CA XII will continue to drive the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. Trafficking of carbonic anhydrase 12 and bicarbonate transporters by histamine stimulation mediates intracellular acidic scenario in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors [iris.unito.it]
- 6. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of transmembrane carbonic anhydrase, CAIX, with bicarbonate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Post-Translational Modifications of Carbonic Anhydrase XII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in cancer biology where its expression is often upregulated. The function, stability, and localization of CA XII are intricately regulated by a variety of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known and potential PTMs of human CA XII, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Post-Translational Modifications of Carbonic Anhydrase XII
N-Linked Glycosylation
N-linked glycosylation is a critical PTM for the proper folding, stability, and trafficking of CA XII. The extracellular domain of human CA XII contains two potential N-linked glycosylation sites.[1] Enzymatic removal of these glycans results in a noticeable decrease in the apparent molecular mass of the protein, confirming their presence and contribution to the overall size of the glycoprotein.[1]
Quantitative Data on N-Linked Glycosylation of CA XII
| Glycosylation Site | Status | Evidence |
| Asn-52 | Potential | Deduced from cDNA sequence.[1] |
| Asn-136 | Potential | Deduced from cDNA sequence.[1] |
Further quantitative mass spectrometry studies are required to determine the specific glycan structures and site occupancy at these locations.
Disulfide Bonds
The extracellular domain of CA XII contains a conserved disulfide bond that is essential for its structural stability and enzymatic function.[1] This bond is formed between Cys-23 and Cys-203.[1] Reduction of this disulfide bridge leads to a loss of enzyme activity, highlighting its importance in maintaining the correct protein conformation.
Quantitative Data on Disulfide Bonds in CA XII
| Cysteine Residues | Bond Status | Functional Importance |
| Cys-23 - Cys-203 | Confirmed | Essential for structural stability and enzyme activity.[1] |
Phosphorylation
While specific phosphorylation sites on CA XII have not been extensively characterized in the literature, phosphorylation is a common PTM for other carbonic anhydrase isoforms and is known to regulate their catalytic activity.[2][3] The intracellular C-terminal tail of CA XII contains potential phosphorylation sites that could be involved in signaling pathways.[1]
Potential Phosphorylation of CA XII
-
Significance: May regulate enzymatic activity and interactions with intracellular signaling proteins.
-
Research Direction: Phosphoproteomic studies are needed to identify specific phosphorylation sites and their functional consequences for CA XII.
Ubiquitination
Ubiquitination is a key PTM involved in protein degradation, trafficking, and signaling. While specific ubiquitination of CA XII has not been detailed, it is a plausible regulatory mechanism given its role as a transmembrane protein.
Potential Ubiquitination of CA XII
-
Significance: Could regulate the turnover and cell surface expression of CA XII.
-
Research Direction: Ubiquitin-enrichment proteomics studies would be valuable to investigate the ubiquitination status of CA XII.
Acetylation
Lysine acetylation is another PTM that can influence protein function. While there is no direct evidence of CA XII acetylation, studies on other carbonic anhydrases, such as CA II, have shown that surface lysine residues can be acetylated when expressed recombinantly.[4]
Potential Acetylation of CA XII
-
Significance: May modulate protein stability and interactions.
-
Research Direction: Acetyl-proteome analysis could reveal potential acetylation sites on CA XII.
Experimental Protocols
Analysis of N-Linked Glycosylation
1. Enzymatic Deglycosylation and Western Blot Analysis
This protocol is used to confirm the presence of N-linked glycans by observing a shift in the protein's molecular weight.
-
Materials:
-
Cell lysate or purified CA XII protein.
-
PNGase F (Peptide-N-Glycosidase F).
-
Denaturing buffer (e.g., 50 mM sodium phosphate, pH 7.5, with 0.2% SDS, 50 mM β-mercaptoethanol).
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5, with 1% Nonidet P-40).
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-CA XII antibody.
-
-
Procedure:
-
Denature 20-50 µg of protein by boiling in denaturing buffer for 10 minutes.
-
Cool the sample and add reaction buffer.
-
Add 1-2 units of PNGase F to the sample.
-
Incubate at 37°C for 1-2 hours.
-
Run the treated and untreated samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-CA XII antibody.
-
A downward shift in the molecular weight of the PNGase F-treated sample compared to the untreated sample indicates the presence of N-linked glycans.
-
2. Mass Spectrometry-Based Glycan Analysis
This method provides detailed information on glycan composition and structure.
-
Procedure Outline:
-
Protein Digestion: The purified CA XII is reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
Glycopeptide Enrichment: Glycopeptides are enriched from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
Enzymatic Glycan Release: N-glycans are released from the enriched glycopeptides using PNGase F.
-
Glycan Labeling (Optional but Recommended): Released glycans can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) to improve detection.
-
LC-MS/MS Analysis: The released glycans are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their mass and fragmentation patterns, allowing for structural elucidation.
-
Disulfide Bond Mapping
1. Mass Spectrometry-Based Disulfide Bond Analysis
This protocol allows for the precise identification of linked cysteine residues.
-
Procedure Outline:
-
Differential Digestion: Two aliquots of the protein are prepared. One is digested directly with a protease under non-reducing conditions. The other is first reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) before digestion.[5]
-
LC-MS/MS Analysis: Both digests are analyzed by LC-MS/MS.
-
Data Analysis: The mass spectra are compared. Peptides containing disulfide bonds will be present in the non-reduced sample but absent in the reduced and alkylated sample. The masses of the disulfide-linked peptides can be used to identify the connected cysteine residues.
-
Investigation of Phosphorylation, Ubiquitination, and Acetylation
1. Immunoprecipitation and Mass Spectrometry
This is a general workflow to enrich for and identify these PTMs.
-
Procedure Outline:
-
Cell Lysis: Lyse cells under conditions that preserve the PTM of interest (e.g., with phosphatase and protease inhibitors).
-
Immunoprecipitation (IP):
-
For phosphorylation: Use a phospho-tyrosine/serine/threonine specific antibody to enrich for phosphorylated proteins.
-
For ubiquitination: Use an antibody that recognizes the di-glycine remnant of ubiquitin on peptides after tryptic digest (K-ε-GG).[6]
-
For acetylation: Use an anti-acetyl-lysine antibody.
-
-
Protein Digestion: The enriched proteins are digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify the modified proteins and the specific sites of modification.
-
Visualizations
Caption: Workflow for N-linked glycan analysis of CA XII.
Caption: Workflow for disulfide bond mapping of CA XII.
Caption: Putative signaling pathways involving CA XII PTMs.
References
- 1. Post-translational modifications in tumor-associated carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Observed surface lysine acetylation of human carbonic anhydrase II expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. UbiScan® - Ubiquitination Proteomics | Cell Signaling Technology [cellsignal.com]
Unveiling the Molecular Network of Carbonic Anhydrase 12: A Technical Guide to its Interaction Partners
For Immediate Release
This technical guide provides a comprehensive overview of the known and putative interaction partners of Carbonic Anhydrase 12 (CA12), a transmembrane enzyme implicated in pH regulation, cancer progression, and various physiological processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature, presenting qualitative interaction data, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a deeper understanding of the CA12 interactome.
Introduction to Carbonic Anhydrase 12
Carbonic Anhydrase 12 is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. As a type I transmembrane protein, its extracellular catalytic domain plays a crucial role in regulating extracellular pH, while its intracellular C-terminal domain is believed to be involved in protein-protein interactions. Dysregulation of CA12 has been linked to several cancers, including breast, renal, and colon cancer, making its interaction network a critical area of investigation for novel therapeutic strategies.
Identified Interaction Partners of Carbonic Anhydrase 12
The primary interaction partners of CA12 identified to date are members of the Solute Carrier (SLC) family of transporters, particularly those involved in bicarbonate transport. This association forms a "transport metabolon," a membrane-bound complex of proteins that functionally cooperate to enhance ion transport and regulate cellular pH. While direct quantitative data such as binding affinities (Kd) are not extensively reported in the literature, the physical associations have been confirmed through various experimental techniques.
Summary of CA12 Protein-Protein Interactions
| Interacting Protein | Gene Symbol | Organism | Experimental Evidence | Functional Significance |
| Anion Exchanger 2 | SLC4A2 | Human | Co-immunoprecipitation[1][2] | Forms a transport metabolon to facilitate bicarbonate transport and regulate intracellular and extracellular pH.[1][2] |
| Sodium-bicarbonate cotransporter 1 | SLC4A4 (NBCe1) | Human | Functional Association | Part of the bicarbonate transport machinery, functionally coupled with CA12 for pH regulation.[2] |
| Sodium-bicarbonate cotransporter NBCn1 | SLC4A7 | Human | Functional Association | Functionally coupled with CA12 to regulate pH homeostasis. |
| Retinol dehydrogenase 11 | RDH11 | Human | Yeast Two-Hybrid | Potential role in retinoid metabolism, though the functional significance of the interaction is not yet fully elucidated.[3] |
Signaling Pathways Involving Carbonic Anhydrase 12
CA12 expression and activity are modulated by several signaling pathways, and in turn, CA12 can influence downstream signaling events. Understanding these pathways is crucial for contextualizing the role of its protein interactions.
CA12-Mediated pH Regulation and Bicarbonate Transport
CA12's interaction with bicarbonate transporters like AE2 is central to its function. By locally producing bicarbonate, CA12 creates a favorable substrate gradient for these transporters, enhancing their activity and leading to efficient pH regulation at the cell surface.
References
The Role of Carbonic Anhydrase XII in Bone Resorption and Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation in various tissues. In the dynamic process of bone remodeling, which involves a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts, the control of local pH is paramount. This technical guide provides an in-depth exploration of the multifaceted role of CA XII in both bone resorption and calcification. We delve into the molecular mechanisms, signaling pathways, and quantitative data supporting the function of CA XII in bone homeostasis. Furthermore, this guide offers detailed experimental protocols for key assays used to investigate these processes, providing a valuable resource for researchers in the field of bone biology and drug discovery.
Introduction to Carbonic Anhydrase XII and Bone Remodeling
Bone remodeling is a continuous physiological process involving the removal of old or damaged bone by osteoclasts and the subsequent formation of new bone by osteoblasts. This process is essential for maintaining bone mass, structural integrity, and mineral homeostasis. A critical requirement for bone resorption is the creation of an acidic microenvironment in the resorption lacuna, which is achieved by the secretion of protons by osteoclasts. Conversely, bone formation and mineralization by osteoblasts are thought to be favored by a slightly alkaline environment.
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to pH regulation. There are several CA isoforms, with CA II being the most abundant cytosolic form in osteoclasts. CA XII is a transmembrane isoform with its catalytic domain facing the extracellular space. Its expression and strategic location on the cell surface of bone cells suggest a specialized role in modulating the peri-cellular pH, thereby influencing both resorption and calcification processes.
The Role of CA XII in Osteoclast-Mediated Bone Resorption
Osteoclasts are large, multinucleated cells of hematopoietic origin that adhere to the bone surface and secrete acid and proteolytic enzymes to degrade the bone matrix. The acidification of the resorption pit is primarily mediated by a vacuolar-type H⁺-ATPase (V-ATPase) located in the ruffled border membrane of the osteoclast. The protons pumped by the V-ATPase are generated intracellularly by the action of carbonic anhydrases.
While CA II is the primary source of cytosolic protons, the membrane-bound CA XII is also expressed in osteoclasts and is thought to contribute to the maintenance of pH homeostasis in the osteoclast microenvironment.[1] Its extracellular catalytic domain may function to regulate the pH of the resorption lacuna by catalyzing the hydration of CO₂ released from the bone matrix or metabolic processes.
Signaling Pathways in Osteoclastogenesis and CA XII Regulation
The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of downstream signaling events, leading to the activation of transcription factors such as NFATc1, which is a master regulator of osteoclastogenesis. While the direct transcriptional regulation of the CA12 gene by RANKL-induced signaling in osteoclasts is an area of ongoing research, the upregulation of CA12 expression has been observed in osteoclast-like cells, suggesting a potential link.[1][2]
References
Carbonic Anhydrase 12: A Core Component in Aqueous Humor Formation and a Target in Glaucoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous humor, the clear fluid filling the anterior and posterior chambers of the eye, is essential for maintaining intraocular pressure (IOP) and providing nourishment to the avascular tissues of the eye, such as the cornea and lens.[1] The formation of aqueous humor is a complex process primarily driven by the ciliary epithelium, a two-layered structure composed of a pigmented epithelium (PE) and a non-pigmented epithelium (NPE).[2][3] A critical enzyme in this process is carbonic anhydrase (CA), which catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] While several CA isoforms are present in the eye, Carbonic Anhydrase 12 (CA12), a transmembrane enzyme, has emerged as a key player, particularly due to its altered expression in glaucoma.[4][5] This technical guide provides a comprehensive overview of the involvement of CA12 in aqueous humor formation, detailing its expression, function, and potential as a therapeutic target.
Expression and Localization of Carbonic Anhydrase 12 in the Ciliary Epithelium
Carbonic Anhydrase 12 is primarily localized to the non-pigmented ciliary epithelial cells (NPE), the layer directly involved in secreting aqueous humor into the posterior chamber.[4][6] Its expression is prominent during embryonic eye development and decreases significantly in adulthood under normal physiological conditions.[4][5] However, in glaucomatous eyes, a significant upregulation of CA12 is observed.[5][6]
Quantitative Data on CA12 Expression
| Condition | Tissue/Cell Type | Method | Key Finding | Reference |
| Normal Adult | Non-Pigmented Ciliary Epithelium (NPE) | Immunohistochemistry | Weak and limited to a few cells | [6] |
| Glaucoma | Non-Pigmented Ciliary Epithelium (NPE) | Immunohistochemistry | High levels of expression | [5][6] |
| Glaucoma vs. Normal | Cultured NPE Cells | Northern Blot | Five-fold increase in CA12 mRNA level in glaucomatous cells | [4][6] |
The Role of Carbonic Anhydrase 12 in Aqueous Humor Formation: A Mechanistic Overview
The formation of aqueous humor is an active secretory process that relies on the transport of ions across the ciliary epithelium, creating an osmotic gradient that drives water movement.[1][2] Carbonic anhydrases, including CA12, play a crucial role by providing the necessary bicarbonate ions (HCO₃⁻) for this transport system.[7]
The proposed mechanism involves the following key steps within the non-pigmented ciliary epithelial cells:
-
CO₂ Hydration: Cytosolic and membrane-bound carbonic anhydrases, including CA12 on the basolateral membrane, catalyze the hydration of CO₂ to form H₂CO₃, which rapidly dissociates into H⁺ and HCO₃⁻.
-
Bicarbonate Transport: The generated HCO₃⁻ is a substrate for various ion transporters. Evidence suggests the involvement of a Na⁺-HCO₃⁻ cotransporter for bicarbonate import and a Cl⁻/HCO₃⁻ exchanger for its export into the aqueous humor.[2][7]
-
Ion Movement and Water Flow: The net secretion of ions, including Na⁺, K⁺, Cl⁻, and HCO₃⁻, into the posterior chamber creates an osmotic gradient, leading to the passive flow of water and the formation of aqueous humor.[8]
Signaling Pathway for Aqueous Humor Secretion Involving CA12
Caption: Ion transport pathways in the NPE leading to aqueous humor formation.
Carbonic Anhydrase 12 as a Therapeutic Target in Glaucoma
The overexpression of CA12 in the NPE of glaucomatous eyes suggests that it may contribute to the elevated IOP characteristic of the disease by increasing aqueous humor production.[5] This makes CA12 an attractive target for the development of novel glaucoma therapies. Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs used to lower IOP by reducing aqueous humor secretion.[9]
Enzyme Kinetics and Inhibition
Understanding the kinetic properties of CA12 and its interaction with inhibitors is crucial for drug development.
Table 2: Kinetic and Inhibition Data for Carbonic Anhydrase Isoforms
| Parameter | CA12 | CA II (cytosolic) | CA IV (membrane-bound) | Reference |
| kcat/Km (M⁻¹s⁻¹ for CO₂ hydration) | 3.4 x 10⁷ | ~1 x 10⁸ | ~1 x 10⁸ | [10] |
| Ki for Acetazolamide (nM) | - | 12 | 74 | [4] |
| Ki for Dorzolamide (nM) | - | 1.9 | 31 | [11] |
| Ki for Brinzolamide (nM) | - | 3.19 | - | [1][11] |
| Ki for Compound 18f (nM) | 5 | 515 | - | [2] |
| Ki for U-104 (nM) | 4.5 | - | - | [12] |
Note: Ki values for CA12 with common topical CAIs are not as readily available as for other isoforms. The table includes data for novel selective inhibitors to highlight the potential for targeted drug design.
The development of CA12-selective inhibitors could offer a more targeted approach to lowering IOP with potentially fewer side effects compared to non-selective CAIs that inhibit other isoforms throughout the body.
Experimental Protocols
Immunohistochemistry for CA12 in Human Eye Tissue (Representative Protocol)
This protocol is a generalized procedure based on standard immunohistochemistry techniques and findings from studies on ciliary epithelium.[13][14]
-
Tissue Preparation:
-
Fix freshly dissected human ciliary body tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Immerse in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol to distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave or pressure cooker according to manufacturer's instructions to unmask the antigen.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against human CA12 (specific clone and dilution to be optimized) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Northern Blot for CA12 mRNA in Cultured NPE Cells (Representative Protocol)
This protocol is a generalized procedure based on standard northern blotting techniques and the study by Liao et al. (2003).[4][15][16]
-
RNA Isolation:
-
Culture human non-pigmented ciliary epithelial cells from normal and glaucomatous donors.[3]
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.
-
-
Probe Preparation:
-
A cDNA probe specific for human CA12 is required. The original study does not specify the exact sequence, but a probe can be designed based on the known CA12 mRNA sequence (e.g., from NCBI).
-
Label the probe with ³²P-dCTP using a random priming labeling kit.
-
-
Electrophoresis and Transfer:
-
Denature 10-20 µg of total RNA per lane and separate on a 1% agarose-formaldehyde gel.
-
Transfer the RNA to a nylon membrane by capillary action overnight.
-
UV crosslink the RNA to the membrane.
-
-
Hybridization and Washing:
-
Prehybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) at 42°C for several hours.
-
Add the radiolabeled CA12 probe and hybridize overnight at 42°C.
-
Wash the membrane with increasing stringency (decreasing SSC concentration and increasing temperature) to remove non-specific binding.
-
-
Detection:
-
Expose the membrane to X-ray film or a phosphorimager screen.
-
Develop the film or scan the screen to visualize the CA12 mRNA bands.
-
Quantify band intensity using densitometry and normalize to a housekeeping gene (e.g., GAPDH or actin) to compare expression levels between normal and glaucomatous samples.
-
Experimental Workflow for Investigating CA12 in Glaucoma
Caption: A workflow for studying the role of CA12 in glaucoma.
Conclusion and Future Directions
Carbonic anhydrase 12 is a significant contributor to the physiological process of aqueous humor formation and is notably overexpressed in glaucoma. This upregulation presents a compelling rationale for its consideration as a key therapeutic target. The development of potent and selective CA12 inhibitors holds the promise of a more targeted pharmacological approach to lowering intraocular pressure, potentially offering improved efficacy and a better side-effect profile compared to existing broad-spectrum carbonic anhydrase inhibitors. Further research is warranted to fully elucidate the regulatory mechanisms governing CA12 expression in the ciliary epithelium and to advance the development of CA12-specific inhibitors for the clinical management of glaucoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Adenocarcinoma of the pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pleomorphic adenocarcinomas of the ciliary epithelium. Immunohistochemical and ultrastructural features of 12 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Guide: The Link Between CA12 Mutations and Inherited Diseases
Audience: Researchers, Scientists, and Drug Development Professionals Topic: An in-depth exploration of the genetic, molecular, and clinical aspects of inherited diseases linked to mutations in the Carbonic Anhydrase 12 (CA12) gene.
Introduction: Carbonic Anhydrase XII (CA12)
Carbonic Anhydrase XII (CA12) is a zinc metalloenzyme that plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (H₂O + CO₂ ⇌ HCO₃⁻ + H⁺).[1][2][3] As a type I membrane protein, CA12 is expressed in various tissues, including the kidneys, pancreas, and sweat glands.[3][4] Its primary physiological function involves maintaining acid-base balance and regulating ion transport.[3] Dysregulation or loss of CA12 function due to genetic mutations has been definitively linked to a specific inherited disorder, which is the central focus of this guide.
The Inherited Disease Profile: Isolated Hyperchlorhidrosis (HYCHL)
Mutations in the CA12 gene are the known cause of Isolated Hyperchlorhidrosis (HYCHL; OMIM 143860), a rare autosomal recessive disorder.[5] The disease is characterized by abnormally high concentrations of chloride in the sweat, which can lead to severe hyponatremic (low sodium) and hypochloremic (low chloride) dehydration, particularly in infancy.[1][5] Clinical presentations often include failure to thrive, episodes of hypovolemic shock, and hyperkalemia (high potassium).[2][5][6][7] The phenotype mimics aspects of other salt-wasting disorders like pseudohypoaldosteronism type I (PHA1) and cystic fibrosis (CF), making genetic diagnosis crucial for accurate classification and management.[2][5]
Pathophysiology
In healthy individuals, CA12 in the sweat glands helps regulate the reabsorption of salt. It is believed that by controlling cellular pH, CA12 influences the activity of channels that transport salt out of the sweat and back into the body.[4] When CA12 mutations impair or eliminate the enzyme's function, this pH regulation is lost. The resulting dysregulation of ion transport leads to excessive salt loss in sweat, causing the characteristic clinical features of HYCHL.[4][5] Researchers suggest that other tissues are often unaffected because other carbonic anhydrase isozymes can compensate for the loss of CA12 function, a redundancy not present in the sweat glands.[1][4]
Quantitative Data: CA12 Mutations and Clinical Correlates
The following tables summarize the known pathogenic variants in the CA12 gene and their associated clinical and functional data.
Table 1: Documented Pathogenic Variants in the CA12 Gene
| Variant (Nucleotide) | Variant (Protein) | Type | Inheritance | Functional Impact | Population/Origin | Reference |
|---|---|---|---|---|---|---|
| c.428A>G | p.Glu143Lys (E143K) | Missense | Homozygous | Reduced activity (~70% of normal) | Bedouin | [1][2] |
| c.908-1G>A | N/A | Splice Acceptor | Compound Heterozygous | Severe loss of function; unstable protein | White American | [5][8] |
| c.859_860insACCT | p.Thr287Asnfs13 | Frameshift | Compound Heterozygous | Severe loss of function; unstable protein | White American | [8] |
| c.763A>C | p.Thr255Pro (T255P) | Missense | Homozygous | Predicted to damage protein function | Chinese | [5] |
| c.361C>T | p.His121Gln (H121Q) | Missense | Not specified | Pathogenic | Not specified | [5] |
| c.859_860dup | p.Thr287Asnfs13 | Frameshift | Not specified | Pathogenic | Not specified | [5] |
| c.585C>A | p.Tyr195Ter (Y195*) | Nonsense | Heterozygous | Likely pathogenic (truncating) | Jordanian | [9] |
| c.635C>T | p.Pro212Leu (P212L) | Missense | Heterozygous | Variant of Uncertain Significance | Jordanian |[9] |
Table 2: Associated Clinical and Laboratory Findings
| Parameter | Finding in HYCHL Patients | Normal Range | Reference |
|---|---|---|---|
| Sweat Chloride | Substantially > 60 mmol/L | < 40 mmol/L | [10] |
| Serum Sodium | < 135 mmol/L (Hyponatremia) | 135 - 145 mmol/L | [5] |
| Serum Chloride | Low (Hypochloremia) | 96 - 106 mmol/L | [5] |
| Serum Potassium | Often elevated (Hyperkalemia) | 3.5 - 5.2 mmol/L |[2][6] |
Experimental Protocols
This section details the methodologies used to identify and characterize CA12 mutations and their link to inherited disease.
Genetic Analysis: Variant Identification
A multi-step approach is typically employed to identify causative mutations in patients with suspected HYCHL.
4.1.1 Whole-Exome Sequencing (WES)
-
Objective: To identify novel or rare coding variants in the CA12 gene.
-
Protocol:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes of the patient and family members.
-
Library Preparation & Sequencing: An exome capture kit is used to enrich for coding regions, followed by library preparation and sequencing on a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis: Raw sequencing data is processed through a pipeline. Reads are aligned to the human reference genome. Variants are called and subsequently filtered based on:
-
Frequency: Variants with a minor allele frequency (MAF) of <0.5% in public databases (gnomAD, 1000 Genomes, ExAC) are retained.[5]
-
Gene: Variants are filtered to retain only those within the CA12 gene.
-
Predicted Effect: Pathogenicity is predicted using a suite of in silico tools (e.g., SIFT, PolyPhen2, MutationTaster, REVEL).[5]
-
-
4.1.2 Sanger Sequencing
-
Objective: To confirm candidate variants identified by WES and perform segregation analysis in the family.
-
Protocol Example (for c.763A>C): [5]
-
Primer Design: Primers are designed to flank the target region in exon 8 of CA12. (e.g., Forward: 5′-AAGGCGCCTGGTTCCCGTG-3′, Reverse: 5′-AACAAGCCCTGCGACCCTCTG-3′).
-
PCR Amplification: The target region is amplified from genomic DNA using a robust polymerase. A typical thermal cycling profile is: initial denaturation at 95°C for 3 min; 30 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s; followed by a final extension at 72°C for 1 min.
-
Sequencing: The PCR product is purified and sequenced on an automated capillary sequencer (e.g., ABI 3730XL).
-
Analysis: The resulting sequence is aligned to the CA12 reference sequence to confirm the presence of the mutation.
-
4.1.3 Restriction Fragment Length Polymorphism (RFLP) Analysis
-
Objective: To rapidly screen for a known mutation that creates or abolishes a restriction enzyme site.
-
Protocol Example (for p.Glu143Lys): [10]
-
The p.Glu143Lys mutation creates a recognition site for the MnlI restriction enzyme.
-
PCR Amplification: A 139 bp fragment containing the mutation site is amplified from genomic DNA using specific primers.
-
Enzyme Digestion: The PCR product is incubated with MnlI enzyme.
-
Gel Electrophoresis: The digested products are separated on a 3% agarose gel.
-
Wild-Type Allele: Remains uncut (139 bp fragment).
-
Mutant Allele: Is cleaved into two fragments (95 bp and 44 bp).
-
-
Functional Characterization
4.2.1 CA Enzyme Activity Assay
-
Objective: To quantify the catalytic activity of mutant CA12 protein compared to wild-type.
-
Protocol: [10]
-
Cloning and Expression: The wild-type and mutant (e.g., p.Glu143Lys) CA12 cDNA are cloned into an expression vector to generate a tagged protein (e.g., GST-tagged).
-
Protein Purification: The recombinant protein is expressed in a suitable system (e.g., bacteria or insect cells) and purified.
-
Stopped-Flow Spectrophotometry: The purified enzyme's activity is assayed by measuring the kinetics of the CO₂ hydration reaction. This is performed using a stopped-flow instrument that can rapidly mix the enzyme with a CO₂-saturated buffer and monitor the resulting pH change using an indicator dye. The initial rate of reaction is proportional to the enzyme's catalytic activity.
-
4.2.2 Protein Expression and Stability Analysis
-
Objective: To determine if mutations (especially frameshift or splice-site) affect protein production or stability.
-
Protocol: [8]
-
cDNA Generation: cDNA is generated that replicates the aberrant mRNA transcripts identified in patients (e.g., those missing exons due to a splice-site mutation).
-
Heterologous Expression: The mutant cDNA is transfected into a cell line (e.g., HEK293 cells).
-
Western Blotting: Cell lysates are collected after a period of expression. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-CA12 antibody to assess the presence and quantity of the mutant protein compared to wild-type. Unstable proteins will show significantly reduced or absent bands.
-
Genotype-Phenotype Relationships and Drug Development Implications
The severity of HYCHL appears to correlate with the functional impact of the CA12 mutations.
-
Partial Loss-of-Function: Missense mutations like p.Glu143Lys, which is located near the zinc-binding active site, result in a protein with significantly reduced but not absent catalytic activity (~70% of normal).[1][10] This partial function is still insufficient to prevent disease.
-
Severe Loss-of-Function: Frameshift, nonsense, and splice-site mutations generate aberrant transcripts that lead to truncated, unstable, or absent proteins, resulting in a severe or complete loss of CA XII activity.[5][8]
For drug development professionals, the link is clear: restoring CA12 function is the therapeutic goal. Current management is supportive, involving sodium chloride supplementation to prevent dehydration.[5][9] Future therapeutic strategies could include:
-
Pharmacological Chaperones: For missense mutations that cause misfolding, small molecules could potentially stabilize the mutant protein and restore partial function.
-
Gene Therapy: A gene replacement strategy could deliver a functional copy of the CA12 gene to the affected tissues.
-
Enzyme Replacement Therapy: While challenging for a membrane-bound protein, this remains a theoretical possibility.
Understanding the precise molecular defect caused by each mutation through the experimental protocols outlined above is the critical first step in designing targeted and effective therapies for this debilitating inherited disease.
References
- 1. CA12 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Autosomal recessive hyponatremia due to isolated salt wasting in sweat associated with a mutation in the active site of Carbonic Anhydrase 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Case Report: Novel CA12 Homozygous Variant Causing Isolated Hyperchloridrosis in a Chinese Child With Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative review: research progress on the genetic background of neonatal hyperkalemia - Liang - Pediatric Medicine [pm.amegroups.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. A case report on pseudohypoaldosteronism with a pathogenic mutation of CA12 causes autosomal recessive isolated hyperchlorhidrosis disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperchlorhidrosis Caused by Homozygous Mutation in CA12, Encoding Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
Hypoxia-Inducible Expression of Carbonic Anhydrase 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative analysis of the hypoxia-inducible expression of carbonic anhydrase 12 (CA12). CA12, a transmembrane enzyme, plays a critical role in pH regulation and is significantly upregulated in various cancers, contributing to tumor progression and survival in the hypoxic microenvironment. Understanding its regulation is paramount for developing novel therapeutic strategies.
The Core Signaling Pathway: Hypoxia to CA12 Expression
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia. A master regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1) . Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylases, which require oxygen as a cofactor, and the von Hippel-Lindau (VHL) tumor suppressor protein, which targets hydroxylated HIF-1α for proteasomal degradation.
In hypoxic conditions, prolyl hydroxylase activity is inhibited, leading to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit. This active HIF-1 complex then binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2][3]
Carbonic anhydrase 12 (CA12), along with its isoform CA9, is a well-established target gene of HIF-1.[4][5][6] The induction of CA12 by hypoxia has been observed in a wide range of tumor cell lines.[4][5] In renal carcinoma cells with defective VHL, CA12 is constitutively overexpressed, underscoring the critical role of the pVHL/HIF-1 axis in its regulation.[4][5] The expression of CA12 on the cell surface contributes to the maintenance of intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby facilitating tumor cell survival in the acidic and hypoxic microenvironment.[7][8]
Quantitative Data on CA12 Expression in Hypoxia
The upregulation of CA12 expression under hypoxic conditions has been quantified across various cancer cell lines using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting. The following tables summarize key quantitative findings from the literature.
Table 1: Hypoxia-Induced CA12 mRNA Expression in Cancer Cell Lines
| Cell Line | Cancer Type | Hypoxic Condition | Duration (hours) | Fold Induction (mRNA) | Reference |
| A549 | Lung Carcinoma | 0.1% O₂ | 16 | Strong Induction | [4] |
| MCF-7 | Breast Cancer | 1% O₂ | 24 | Increased Expression | [9] |
| U87 | Glioblastoma | Not specified | 12 | Markedly Induced | [10] |
| Various | Head and Neck, Lung, Kidney, etc. | Not specified | Not specified | High-to-moderate expression in 57% of 87 cell lines | [10] |
| MUM2B | Uveal Melanoma | Not specified | 24 | Significantly Upregulated | [11] |
Table 2: Impact of CA9/CA12 Silencing on Tumor Growth
| Experimental Model | Treatment | Effect on Tumor Volume | Reference |
| LS174Tr Xenografts | ca9 silencing | 40% reduction | [7] |
| LS174Tr Xenografts | ca9 and ca12 silencing | 85% reduction | [7] |
Experimental Protocols for Studying Hypoxia-Inducible CA12 Expression
This section details the methodologies for key experiments used to investigate the hypoxic regulation of CA12.
Cell Culture and Induction of Hypoxia
A crucial first step is the appropriate culturing of cells and the induction of a hypoxic environment.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, U87) are cultured in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified incubator with 5% CO₂.[11]
-
Induction of Hypoxia:
-
Hypoxia Chamber: Cells are placed in a modular incubator chamber flushed with a gas mixture of low oxygen concentration (e.g., 0.1% or 1% O₂), 5% CO₂, and balanced with N₂ for a specified duration (typically 16-24 hours).[4][12]
-
Chemical Induction: Alternatively, hypoxia can be mimicked by treating cells with chemical inducers such as cobalt chloride (CoCl₂) at a final concentration of 100 µM for 24 hours.[13][14]
-
Analysis of CA12 mRNA Expression by RT-PCR
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to quantify the levels of CA12 mRNA.
Protocol:
-
RNA Isolation: Total RNA is isolated from normoxic and hypoxic cell lysates using a suitable RNA purification kit.
-
Reverse Transcription: cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The CA12 cDNA is amplified using specific primers. The results are typically visualized on an agarose gel.[12] For quantitative analysis (qRT-PCR), a fluorescent dye that binds to double-stranded DNA is used, and the amplification is monitored in real-time.
Analysis of CA12 Protein Expression by Western Blot
Western blotting is employed to detect and quantify the CA12 protein.
Protocol:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CA12, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. Actin is often used as a loading control to normalize the results.[12]
Luciferase Reporter Assay for Promoter Activity
This assay is used to demonstrate that HIF-1 directly regulates the transcription of the CA12 gene by binding to its promoter.
Protocol:
-
Reporter Construct: A plasmid is constructed containing the luciferase reporter gene downstream of the CA12 gene promoter, which includes the putative HRE.
-
Transfection: The reporter plasmid is transfected into the target cells.
-
Hypoxic Treatment: Transfected cells are exposed to normoxic or hypoxic conditions.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer after adding a luciferase substrate. An increase in luminescence in hypoxic cells indicates that HIF-1 is activating the CA12 promoter.[2][13][15]
Therapeutic Implications and Future Directions
The hypoxia-inducible expression of CA12 presents it as a promising therapeutic target in oncology.[7][8] Its role in promoting tumor cell survival and proliferation in the harsh tumor microenvironment makes it an attractive candidate for the development of targeted therapies.[7] Inhibitors of CA12, including small molecules and antibodies, are being investigated for their potential to disrupt pH regulation in tumors, thereby sensitizing them to conventional therapies like chemotherapy and radiotherapy.[8][16][17] Furthermore, the expression of CA12 in tumors has been associated with patient prognosis, suggesting its potential as a biomarker.[18][19] Future research should focus on the development of highly specific CA12 inhibitors and their evaluation in preclinical and clinical settings, both as monotherapies and in combination with existing cancer treatments.
References
- 1. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor-1α regulates the expression of L-type voltage-dependent Ca2+ channels in PC12 cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hypoxia-inducible expression of tumor-associated carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Hypoxia-inducible expression of tumor-associated carbonic anhydrases. | Semantic Scholar [semanticscholar.org]
- 7. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The construction of a hypoxia-based signature identified CA12 as a risk gene affecting uveal melanoma cell malignant phenotypes and immune checkpoint expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Hypoxia-inducible factor-1α regulates the expression of L-type voltage-dependent Ca(2+) channels in PC12 cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis [frontiersin.org]
- 17. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carbonic Anhydrase XII (CA XII) Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase XII (CA XII) is a zinc-containing metalloenzyme that plays a crucial role in pH regulation.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Overexpression of CA XII is associated with various cancers, making it a significant target for therapeutic drug development.[2][3][4] Accurate measurement of CA XII enzymatic activity is essential for screening potential inhibitors and understanding its physiological function. This document provides detailed protocols for the two most common methods for assaying CA XII activity: the CO2 hydration assay and the esterase activity assay.
Principle of the Assays
There are two primary methods to measure the activity of carbonic anhydrases:
-
CO2 Hydration Assay : This method directly measures the primary physiological function of CA XII—the conversion of CO2 and water into bicarbonate and protons.[1] The resulting release of protons causes a decrease in the pH of the solution.[5][6] This pH change can be monitored over time using a pH meter or, more commonly, a spectrophotometer that tracks the color change of a pH indicator dye.[5][7] While this is the most physiologically relevant assay, it can be complex to perform.
-
Esterase Activity Assay : This is a surrogate assay that takes advantage of the fact that carbonic anhydrases can also catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA).[5][8] The hydrolysis of p-NPA releases the chromophore p-nitrophenol, which can be easily quantified by measuring its absorbance.[1][8] This method is generally simpler, less expensive, and more suitable for high-throughput screening (HTS) applications.[2][9] Importantly, the inhibition of esterase activity has been shown to correlate well with the inhibition of the native hydratase activity, making it a reliable surrogate for identifying inhibitors.[2][9]
Data Summary: Inhibitors of Carbonic Anhydrase XII
The development of specific inhibitors is a key goal in targeting CA XII. The following table summarizes the activity of common and selective inhibitors against CA XII and other isoforms for comparison.
| Inhibitor | Target Isoform(s) | Potency (Ki or IC50) | Notes |
| Acetazolamide (AZA) | CA I, II, IV, IX, XII | IC50: 0.27 μM ± 0.1 (for CA XII esterase activity)[9] | A well-characterized, broad-spectrum CA inhibitor.[1][9] |
| U-104 (SLC-0111) | CA IX, CA XII | Ki: 4.5 nM (for CA XII)[10] | A potent and selective inhibitor of tumor-associated isoforms CA IX and CA XII, with very low activity against CA I and II.[10] |
| Brinzolamide | CA XII | pKi: 8.5 (Ki: 3 nM)[4] | An approved drug that shows high affinity for CA XII.[4] |
| Psammaplin C | CA XII | Ki: 0.79 nM[11] | A natural product and one of the most potent CA XII inhibitors reported.[11] |
| 6-Triazolyl-substituted sulfocoumarins | CA IX, CA XII | Ki: Low nanomolar range[11] | A class of prodrug inhibitors with high selectivity for CA IX and XII over CA I and II.[11] |
| Monoclonal Antibody (6A10) | CA XII | Inhibits catalytic domain | A specific monoclonal antibody that binds to and inhibits CA XII on the cell surface.[11] |
Experimental Protocols
Protocol 1: Colorimetric Esterase Activity Assay
This protocol is adapted for a 96-well plate format, ideal for screening multiple samples or inhibitors.
1. Principle
Active Carbonic Anhydrase XII catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl acetate), releasing a colored product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme's activity.
2. Materials and Equipment
-
Recombinant human CA XII (Sino Biological Inc. or similar)[2]
-
CA Assay Buffer (e.g., 40 mL, Tris-based, pH ~7.5-8.0)[1]
-
CA Substrate (e.g., p-nitrophenyl acetate in a compatible solvent)[1]
-
CA Inhibitor (e.g., Acetazolamide, 20 mM stock) for negative control[1]
-
Nitrophenol Standard (2 mM) for standard curve[1]
-
96-well clear, flat-bottom microplates[1]
-
Multi-well absorbance microplate reader
-
Standard laboratory pipettes and consumables
3. Reagent Preparation
-
CA Assay Buffer: If not supplied in a kit, prepare a Tris-based buffer (e.g., 1 mM Tris, pH 8.0).[12] Warm to room temperature before use.
-
Nitrophenol Standard Curve: Prepare a series of dilutions from the 2 mM stock in CA Assay Buffer. For example, create standards of 0, 8, 16, 24, 32, and 40 nmol/well by adding 0, 4, 8, 12, 16, and 20 µL of the 2 mM standard to wells and adjusting the final volume to 100 µL with Assay Buffer.[12]
-
CA XII Enzyme Solution: Dilute the recombinant CA XII to the desired working concentration in CA Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound or control inhibitor (e.g., Acetazolamide) in CA Assay Buffer.
4. Assay Procedure
-
Standard Curve: Add the prepared Nitrophenol standards to the 96-well plate. Measure absorbance at 405 nm in endpoint mode.
-
Reaction Setup: In separate wells of the 96-well plate, set up the following reactions (in duplicate or triplicate):
-
Sample Wells (S): Add the CA XII enzyme solution. If testing inhibitors, pre-incubate the enzyme with the inhibitor solution for ~15 minutes at room temperature.[1]
-
Positive Control (PC): Add the CA XII enzyme solution without any inhibitor.
-
Negative Control (NC): Add the CA XII enzyme solution pre-incubated with a known inhibitor like Acetazolamide.[1]
-
Background Control (BC): Add CA Assay Buffer only (no enzyme).
-
-
Adjust the volume in all wells to 95 µL with CA Assay Buffer.[12]
-
Reaction Initiation: To initiate the reaction, add 5 µL of the CA Substrate to all wells except the standard curve wells. Mix gently.[1]
-
Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at room temperature.[1]
5. Data Analysis
-
Plot the Nitrophenol Standard Curve (Absorbance vs. nmol/well) and determine the slope (ΔA/nmol).
-
For each kinetic reading, calculate the rate of reaction (ΔA/Δt) from the linear portion of the absorbance vs. time plot.
-
If the background control reading is significant, subtract it from all other readings.[1]
-
Calculate the CA activity using the following formula:
-
Activity (nmol/min/mL) = [(ΔA/Δt)_Sample - (ΔA/Δt)_Background] / Slope of Standard Curve * Dilution Factor
-
-
For inhibitor studies, calculate the percent inhibition:
-
% Inhibition = [1 - (Rate_Sample / Rate_Positive Control)] * 100
-
-
Plot % Inhibition vs. inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: CO2 Hydration Assay (Colorimetric)
This protocol measures the direct physiological activity of CA XII. It requires careful temperature control and preparation of CO2-saturated water.
1. Principle
The enzymatic hydration of CO2 produces protons, causing a pH drop in a buffered solution. The rate of this pH change is monitored by the absorbance change of a pH indicator (e.g., phenol red) and is proportional to the CA XII activity.
2. Materials and Equipment
-
Recombinant human CA XII
-
Reaction Buffer (e.g., 20 mM Tris, pH 8.3, containing 100 µM phenol red)[5]
-
CO2 gas cylinder
-
Deionized water
-
Ice bath
-
Temperature-controlled UV/Vis spectrophotometer with a stirred cuvette holder[5][7]
3. Reagent Preparation
-
CO2-Saturated Water (Substrate): Place a bottle of deionized water in an ice bath. Bubble pure CO2 gas through the water for at least 30 minutes prior to and throughout the experiment to ensure saturation.[5] Keep the water on ice to maintain CO2 saturation.
-
Reaction Buffer: Prepare the Tris buffer containing phenol red and adjust the pH to 8.3. Cool the buffer on ice to 0 °C before use.[5]
-
Enzyme Solution: Prepare dilutions of CA XII in a suitable buffer (e.g., Tris-HCl) and keep on ice.
4. Assay Procedure
-
System Equilibration: Set the spectrophotometer to the wavelength of maximum absorbance change for phenol red at the chosen pH (e.g., 557 nm).[13] Equilibrate the cuvette holder to a low temperature, typically 0-4 °C, to minimize the rate of the uncatalyzed reaction.[8]
-
Blank Measurement: Add the chilled reaction buffer to a cuvette to zero the spectrophotometer.
-
Uncatalyzed Rate: To the cuvette containing reaction buffer, add a known volume of the chilled, CO2-saturated water. Start recording the absorbance immediately to measure the slow, uncatalyzed rate of pH change.
-
Enzymatic Reaction: a. Add a small volume of the chilled CA XII enzyme solution to a fresh cuvette containing the reaction buffer. b. Initiate the reaction by adding the same volume of CO2-saturated water as in the previous step. c. Immediately begin recording the absorbance change over time (e.g., for 10-100 seconds).[13] The pH drop, and thus the absorbance change, will be much faster in the presence of active CA XII.
5. Data Analysis
-
The activity is often expressed in Wilbur-Anderson Units (WAU). One unit is defined as the amount of enzyme that causes the pH to drop from 8.3 to 6.3 in one minute at 0 °C.[8]
-
Calculate the initial rate of reaction from the slope of the linear portion of the absorbance vs. time curve for both the catalyzed (R_e) and uncatalyzed (R_b) reactions.
-
Calculate the enzyme activity using the formula:
-
Activity (WAU/mg) = (R_e - R_b) / [Enzyme concentration in mg]
-
-
The data can also be used to determine kinetic parameters (kcat, Km) by varying the CO2 concentration.
Visualizations
Caption: Workflow for the colorimetric esterase activity assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What are CA12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. carbonic anhydrase 12 | Carbonic anhydrases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 6. Carbonic Anhydrase Activity Assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Stopped-Flow Spectrophotometry in Carbonic Anhydrase XII Kinetic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase XII (CA XII) is a transmembrane enzyme that is overexpressed in various tumors, making it a significant target for cancer therapy. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to pH regulation in the tumor microenvironment. Understanding the kinetic properties of CA XII and how potential inhibitors affect its activity is crucial for the development of effective anticancer drugs. Stopped-flow spectrophotometry is a powerful technique for studying the rapid kinetics of CA XII-catalyzed CO2 hydration, providing valuable data on enzyme efficiency and inhibitor potency.
These application notes provide a detailed protocol for determining the kinetic parameters of CA XII and the inhibition constants of its inhibitors using stopped-flow spectrophotometry.
Principle of the Assay
The stopped-flow method allows for the measurement of rapid reactions that are complete within milliseconds to seconds.[1][2] For carbonic anhydrase, the assay measures the enzyme-catalyzed hydration of CO2. This reaction produces a proton, leading to a decrease in the pH of the solution. The change in pH is monitored over time using a pH indicator, such as phenol red or pyranine, which exhibits a change in absorbance or fluorescence, respectively, with varying pH.[3][4][5] By measuring the initial rate of this pH change, the kinetic parameters of the enzyme can be determined.
Key Experimental Protocols
I. Determination of CA XII Catalytic Activity (CO2 Hydration)
This protocol outlines the measurement of the initial rates of CO2 hydration catalyzed by recombinant human CA XII.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase XII (CA XII)
-
HEPES buffer (20 mM, pH 7.5)[3]
-
Sodium sulfate (Na2SO4) (20 mM) for maintaining constant ionic strength[3]
-
CO2-saturated water (substrate solution)
-
Nitrogen gas (for purging solutions)
-
Distilled-deionized water
-
Stopped-flow spectrophotometer (e.g., Applied Photophysics)[3][6]
Procedure:
-
Preparation of Solutions:
-
Buffer A (Enzyme Solution): Prepare a solution containing 20 mM HEPES (pH 7.5), 20 mM Na2SO4, and 0.2 mM phenol red.[3] Add a known concentration of recombinant CA XII to this buffer. The final enzyme concentration in the reaction cell will be half of this initial concentration.
-
Buffer B (Substrate Solution): Prepare a CO2-saturated solution by bubbling CO2 gas through distilled-deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C).[7] The concentration of CO2 in a saturated solution is approximately 33.8 mM at 25°C.[7] Prepare serial dilutions of this saturated CO2 solution to obtain a range of substrate concentrations (e.g., 1.7 to 17 mM).[3][6]
-
Purge both Buffer A and Buffer B with nitrogen gas to remove dissolved oxygen, which can interfere with the measurements.
-
-
Stopped-Flow Instrument Setup:
-
Set the temperature of the stopped-flow instrument to the desired value (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change at the wavelength of maximum absorbance for the basic form of phenol red, which is 557 nm.[3][5]
-
Load the enzyme solution (Buffer A) into one syringe of the stopped-flow apparatus and the substrate solution (Buffer B) into the other syringe.[8]
-
-
Data Acquisition:
-
Rapidly mix the two solutions by activating the stopped-flow instrument. This initiates the CO2 hydration reaction.[1]
-
Record the change in absorbance at 557 nm for a period of 10-100 seconds.[3][6] The initial, linear portion of the kinetic trace represents the initial rate of the reaction.
-
Perform control experiments in the absence of the enzyme to measure the uncatalyzed rate of CO2 hydration. Subtract the uncatalyzed rate from the enzyme-catalyzed rate to obtain the true enzymatic rate.[6]
-
Repeat the measurement for each substrate concentration.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the initial slope of the absorbance versus time plot for each CO2 concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S], i.e., [CO2]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
II. Determination of Inhibition Constants (Ki) for CA XII Inhibitors
This protocol describes how to measure the inhibition constant (Ki) of a compound against CA XII.
Materials and Reagents:
-
All materials and reagents from Protocol I.
-
Inhibitor compound of interest.
-
DMSO (for dissolving inhibitors, if necessary).
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO), and then make serial dilutions in the assay buffer.[9]
-
Prepare the enzyme solution (Buffer A) as described in Protocol I.
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a specific period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[6][9]
-
Prepare the substrate solution (Buffer B) with a fixed concentration of CO2 (typically close to the Km value).
-
-
Stopped-Flow Measurement and Data Acquisition:
-
Follow the same procedure for instrument setup and data acquisition as described in Protocol I.
-
Measure the initial rate of the reaction in the presence of different inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[9] For tight binding inhibitors, a more complex analysis may be required.[10]
-
Data Presentation
Quantitative kinetic data for CA XII should be summarized in tables for clarity and ease of comparison.
Table 1: Michaelis-Menten Kinetic Parameters for CA XII-Catalyzed CO2 Hydration
| Parameter | Value | Units | Conditions |
| Km | Value | mM | pH 7.5, 25°C |
| kcat | Value | s⁻¹ | pH 7.5, 25°C |
| kcat/Km | Value | M⁻¹s⁻¹ | pH 7.5, 25°C |
Note: Specific values need to be obtained from experimental data.
Table 2: Inhibition Constants (Ki) of Various Compounds against Human CA XII
| Inhibitor | Ki (nM) | Inhibition Type | Conditions | Reference |
| Acetazolamide (AAZ) | Value | e.g., Non-competitive | pH 7.5, 25°C | [3] |
| Ureido-substituted benzene sulfonamides (U-CH3, U-F) | Value | e.g., Competitive | Not Specified | [10] |
| Coumarin derivatives | Value | e.g., Competitive | pH 7.5, 25°C | [3][6] |
| 2,4-dioxothiazolidinyl acetic acids | 300 - 930 | Not Specified | pH 7.5, 25°C | [9] |
Note: This table should be populated with experimentally determined values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining CA XII kinetics using stopped-flow spectrophotometry.
Caption: Stopped-flow experimental workflow for CA XII kinetics.
CA XII Catalytic Cycle and Inhibition
This diagram illustrates the basic catalytic cycle of CA XII and a simplified model of competitive inhibition.
Caption: CA XII catalytic cycle and competitive inhibition.
References
- 1. hpst.cz [hpst.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. web.williams.edu [web.williams.edu]
- 9. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
Application Notes and Protocols for Developing a High-Throughput Screen for Carbonic Anhydrase XII (CA XII) Inhibitors
Introduction
Carbonic Anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in regulating intracellular and extracellular pH.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Overexpression of CA XII is frequently observed in various cancers, including renal, breast, and colorectal cancers, where it is associated with tumor progression, invasion, and chemoresistance.[3][4][5] Its cell-surface localization and enzymatic activity make it an attractive therapeutic target for the development of novel anticancer agents.[5][6] High-throughput screening (HTS) is an essential methodology for identifying novel and potent CA XII inhibitors from large compound libraries.[7]
These application notes provide an overview of the principles and a detailed protocol for a colorimetric HTS assay to identify CA XII inhibitors.
Part 1: Assay Principles and Method Selection
Several methods can be adapted for HTS of CA XII inhibitors. The choice of assay depends on factors such as available instrumentation, cost, and desired throughput. The most common methods are based on the enzyme's esterase or hydratase activity.
1. Colorimetric Assay (Esterase Activity)
This is one of the most widely used methods for HTS due to its simplicity, cost-effectiveness, and reliability.[2] The assay utilizes the esterase activity of CA XII to hydrolyze a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA).[8] The hydrolysis reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at 405 nm.[8][9] In the presence of a CA XII inhibitor, the rate of p-NPA hydrolysis decreases, leading to a reduced colorimetric signal. This method is suitable for HTS in 96-well or 384-well plate formats.[9]
2. Fluorescence-Based Assays
Fluorescence-based methods offer higher sensitivity compared to colorimetric assays. One common approach is an indicator-displacement assay.[10] In this format, a fluorescently labeled inhibitor binds to the active site of CA XII, causing its fluorescence to be quenched. When a test compound with a higher affinity displaces the fluorescent probe, the fluorescence is recovered.[10] This "turn-on" signal is proportional to the inhibitory activity of the test compound.
3. Stopped-Flow Spectroscopy (CO2 Hydration Activity)
This method directly measures the primary physiological function of CA XII: the hydration of CO2.[6][11] It involves rapidly mixing a CO2-rich solution with a buffer containing a pH indicator.[6] The CA XII-catalyzed reaction causes a rapid change in pH, which is monitored by the change in the indicator's absorbance over a very short time scale (milliseconds).[6] While highly accurate for kinetic studies, its requirement for specialized instrumentation makes it less suitable for primary HTS but excellent for validating hits.[6]
Data Presentation: Comparison of HTS Assay Methods
| Assay Method | Principle | Advantages | Disadvantages | Throughput |
| Colorimetric (p-NPA) | Measures esterase activity via hydrolysis of a chromogenic substrate.[8][9] | Simple, robust, low cost, readily available reagents.[2] | Indirect measure of physiological activity, potential for substrate interference. | High |
| Fluorescence-Based | Measures displacement of a fluorescent probe from the active site.[10] | High sensitivity, low sample consumption. | Higher cost of fluorescent probes, potential for compound auto-fluorescence. | High |
| Stopped-Flow | Directly measures CO2 hydration activity by monitoring rapid pH changes.[6][11] | Measures true physiological activity, provides detailed kinetic data. | Requires specialized equipment, lower throughput, complex data analysis. | Low to Medium |
Part 2: Experimental Protocols
This section provides a detailed protocol for a colorimetric HTS assay using p-nitrophenyl acetate (p-NPA) adapted for a 96-well plate format.
Protocol: Colorimetric HTS Assay for CA XII Inhibitors
1. Materials and Reagents
-
Recombinant human CA XII enzyme
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
p-Nitrophenyl Acetate (p-NPA) Substrate Stock: 30 mM in acetonitrile[8]
-
Test Compounds: Dissolved in 100% DMSO
-
Positive Control Inhibitor: Acetazolamide (a known potent CA inhibitor)[9][12]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
2. Experimental Workflow Diagram
Caption: High-throughput screening workflow for CA XII inhibitors.
3. Assay Procedure
-
Step 1: Compound Plating
-
Prepare serial dilutions of test compounds and control inhibitor (Acetazolamide) in 100% DMSO.
-
Using a liquid handler, dispense 1 µL of each compound dilution into the appropriate wells of a 96-well assay plate. For control wells, dispense 1 µL of DMSO.
-
-
Step 2: Enzyme Preparation and Dispensing
-
Dilute the recombinant human CA XII enzyme to the desired working concentration (e.g., 10 nM) in cold Assay Buffer.
-
Add 89 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.
-
-
Step 3: Pre-incubation
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.[9]
-
-
Step 4: Substrate Addition and Measurement
-
Prepare the working substrate solution by diluting the 30 mM p-NPA stock 1:100 in Assay Buffer to a final concentration of 0.3 mM.
-
Add 10 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and then take a single reading.
-
4. Plate Layout and Controls
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (no inhibitor). This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Enzyme + Substrate + a high concentration of Acetazolamide (e.g., 100 µM). This represents the minimum enzyme activity.
-
Blank: Assay Buffer + Substrate + DMSO (no enzyme). Used to subtract the background rate of spontaneous p-NPA hydrolysis.
Part 3: Data Analysis and Hit Identification
1. Calculation of Percent Inhibition
The rate of reaction (slope) is determined from the linear portion of the kinetic curve for each well. The percent inhibition for each test compound concentration is calculated using the following formula:
% Inhibition = [1 - (Slope_Sample - Slope_Blank) / (Slope_Negative_Control - Slope_Blank)] * 100
2. IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[13][14]
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[13]
-
The IC50 value is determined from the fitted curve.
3. Hit Criteria
A compound is typically identified as a "hit" if it meets a predefined inhibition threshold (e.g., >50% inhibition at a specific screening concentration like 10 µM). Hits should be re-tested and confirmed through dose-response experiments to determine their potency (IC50).
Data Presentation: Example IC50 Values of Known CA Inhibitors
The following table presents example IC50 values for known sulfonamide inhibitors against different CA isoforms, highlighting the importance of assessing selectivity.
| Compound | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) | Selectivity Profile |
| Acetazolamide | ~12 nM | ~25 nM | ~6 nM | Potent inhibitor of all three isoforms.[9][12] |
| U-NO2 (USB) | - | ~29 nM | ~4.5 nM | Selective for CA IX and CA XII.[15][16] |
| SLC-0111 | ~108 nM | ~45 nM | ~5.7 nM | Highly selective for CA IX/XII over CA II.[5] |
| Coumate | ~380 nM | - | - | Primarily studied as a steroid sulfatase inhibitor.[17] |
Values are approximate and compiled from multiple sources for illustrative purposes. Actual values can vary based on assay conditions.
Part 4: CA XII Signaling Pathway Context
Understanding the biological context of CA XII is crucial for drug development. In cancer, CA XII expression is often induced by hypoxia, a common feature of the tumor microenvironment.
Diagram of Hypoxia-Induced CA XII Signaling in Cancer
Caption: Role of CA XII in the hypoxic tumor microenvironment.
This pathway highlights how CA XII, under the control of the hypoxia-inducible factor-1 alpha (HIF-1α), contributes to an acidic tumor microenvironment.[3] This acidosis not only supports tumor growth and invasion but has also been linked to chemoresistance by modulating the activity of drug efflux pumps like P-glycoprotein (Pgp).[3][18] Therefore, inhibitors identified through HTS may not only have direct anti-tumor effects but could also serve as chemosensitizing agents.[3]
References
- 1. CA12 | Cancer Genetics Web [cancerindex.org]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and characterization of the first inhibitory antibody targeting tumour-associated carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 13. ww2.amstat.org [ww2.amstat.org]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human Carbonic Anhydrase 12 (CA12) Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant human carbonic anhydrase 12 (CA12), a transmembrane glycoprotein overexpressed in certain cancers, making it a significant target for drug development.
Introduction
Carbonic anhydrase XII (CA12) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] As a type I membrane protein, its extracellular active site is implicated in pH regulation in the tumor microenvironment, contributing to cancer cell invasiveness and survival.[3][4][5] The ability to produce high-purity, active recombinant CA12 is crucial for structural studies, inhibitor screening, and the development of novel cancer therapeutics. This document outlines protocols for the expression of CA12 in various systems and its subsequent purification.
Data Summary
The following tables summarize key quantitative data for recombinant human CA12 obtained from different expression systems.
Table 1: Expression Systems and Protein Characteristics
| Expression System | Construct Details | Apparent Molecular Mass (SDS-PAGE) | Purity |
| CHO Cells | Secretory form (Q291X) | 44 kDa (major), 43 kDa (minor) | >90% |
| Sf9 Baculovirus Cells | Amino acids 25-301, C-terminal 6xHis-tag | 28-40 kDa (reducing conditions) | >90% |
| E. coli | Partial, amino acids 25-301 | Not specified | Not specified |
Note: The variation in molecular mass is attributed to glycosylation differences between expression systems.[1][3]
Table 2: Kinetic Properties of Purified Recombinant Human CA12
| Parameter | Value | Assay Condition | Reference |
| Specific Activity (CO2 hydration) | 250–262 units/mg | Endpoint titration assay | [3] |
| kcat/Km (CO2 hydration) | 34 µM⁻¹s⁻¹ | Stopped-flow spectrophotometry | [4][5][6] |
| pKa (zinc-bound water) | 7.1 | pH profiles of CO2 hydration and 4-nitrophenylacetate hydrolysis | [4][5] |
| Specific Activity (4-nitrophenyl acetate hydrolysis) | > 300 pmol/min/µg | Hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol at pH 7.5, 37°C | [1] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in recombinant CA12 production and its physiological context.
References
- 1. CA12 Enzyme Human Recombinant | Carbonic Anhydrase 12 | ProSpec [prospecbio.com]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of Carbonic Anhydrase 12 in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase 12 (CA12), a zinc-containing metalloenzyme, plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] It is a transmembrane protein with its catalytic domain located in the extracellular space.[2] CA12 is widely expressed in various normal tissues and has been identified as a tumor-associated antigen, with elevated expression in several cancers, including renal, breast, and ovarian carcinomas.[3][4][5] Its expression can be induced by hypoxia and is also under the regulation of estrogen receptors.[3][6] These characteristics make CA12 a protein of significant interest in cancer biology and a potential therapeutic target. Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of CA12 within the cellular and tissue context. These application notes provide a detailed protocol for the immunohistochemical staining of CA12 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Data Presentation: Antibody Selection and Dilution
The selection of a primary antibody is critical for successful immunohistochemical staining. Several commercially available monoclonal and polyclonal antibodies have been validated for the detection of CA12 in IHC. The following table summarizes key information for a selection of antibodies. Optimal dilutions should be determined empirically by the end-user.
| Antibody Name/Clone | Host/Clonality | Recommended Dilution for IHC-P | Antigen Retrieval | Supplier (Example) |
| NBP1-81668 | Rabbit Polyclonal | 1:200 - 1:500 | HIER, pH 6.0 | Novus Biologicals |
| AMAb90637 (CL0278) | Mouse Monoclonal | 1:2500 - 1:5000 | HIER, pH 6.0 | Atlas Antibodies |
| TA505628 (OTI1A6) | Mouse Monoclonal | Not specified, user-determined | Not specified | Thermo Fisher Scientific |
| A83111 | Goat Polyclonal | 5-10 µg/ml | Steaming in citrate buffer, pH 6.0 | Biorbyt |
| HPA008773 | Rabbit Polyclonal | Not specified, user-determined | HIER recommended | Sigma-Aldrich |
| Anti-CA12 (undisclosed) | Rabbit Polyclonal | 1:1600 | Boiling in retrieval solution (98°C, 15 min) | Provided by Dr. W. Sly |
HIER: Heat-Induced Epitope Retrieval
Experimental Protocols
This section provides a detailed step-by-step protocol for immunohistochemical staining of CA12 in formalin-fixed, paraffin-embedded tissue sections.
I. Tissue Preparation
-
Fixation: Immediately fix freshly dissected tissue (not exceeding 4 mm in thickness) in 10% neutral buffered formalin for 18-24 hours at room temperature.[7]
-
Processing: Dehydrate the fixed tissue through a series of graded alcohols and clear in xylene.[8]
-
Embedding: Infiltrate and embed the tissue in paraffin wax.[8]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on positively charged slides.[6][7]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.[8]
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) for optimal results.[9][10]
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or pressure cooker and maintain for 20 minutes.[8][10]
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8]
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum or a commercial blocking reagent) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides.
-
Incubate sections with the primary anti-CA12 antibody diluted in antibody diluent (refer to the table above for starting dilutions).
-
Incubation can be performed for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG or goat anti-mouse IgG, depending on the primary antibody host) for 30-45 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.[12]
-
Rinse slides with wash buffer.
-
-
Chromogen Application:
-
Counterstaining:
-
Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.[8]
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.[8]
-
Coverslip the slides using a permanent mounting medium.
-
III. Controls
-
Positive Control: Use tissues known to express CA12, such as normal kidney or colon tissue, or a known positive cancer tissue.[14]
-
Negative Control: Omit the primary antibody incubation step to check for non-specific staining from the secondary antibody and detection system.
-
Isotype Control: Incubate a slide with an antibody of the same isotype, host, and concentration as the primary antibody but with no specificity for the target antigen.
Visualizations
Signaling Pathway and Regulation of CA12 Expression
Caption: Simplified diagram of CA12 expression regulation by hypoxia and estrogen.
Experimental Workflow for CA12 Immunohistochemistry
Caption: Step-by-step workflow for the immunohistochemical staining of CA12.
References
- 1. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA12 (D75C6) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expression of Carbonic Anhydrase (CA) IX/XII and Lymph Node Metastasis in Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woongbee.com [woongbee.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. Anti-CA12 Monoclonal Atlas Antibody [atlasantibodies.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry staining | Abcam [abcam.com]
- 14. Anti-Carbonic Anhydrase 12/CA12 Antibody (A83111) | Antibodies.com [antibodies.com]
Application Notes: Western Blot Analysis of Carbonic Anhydrase 12 (CA12) Expression
Introduction
Carbonic Anhydrase 12 (CA12), a zinc metalloenzyme, is a type I transmembrane protein that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] It is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.[2] CA12 is expressed in several normal tissues, such as the kidney, colon, and pancreas.[1][2] Notably, its expression is frequently dysregulated in various pathological conditions, particularly in cancer, where it can be overexpressed and is often associated with tumor progression and prognosis.[3][4][5] The expression of CA12 is regulated by factors such as hypoxia and estrogen receptors.[6]
These application notes provide a comprehensive guide for the analysis of CA12 expression using Western blotting, a widely used technique for protein detection and quantification. This document is intended for researchers, scientists, and drug development professionals interested in studying CA12 in various biological contexts.
Key Experimental Applications:
-
Quantification of CA12 Expression: Determine the relative or absolute abundance of CA12 protein in cell lysates and tissue homogenates.
-
Analysis of Differential Expression: Compare CA12 expression levels across different cell lines, tissues, or experimental conditions (e.g., normoxia vs. hypoxia).
-
Studying Post-Translational Modifications: Investigate potential modifications to the CA12 protein, such as glycosylation, which may affect its molecular weight.[7]
-
Validation of Gene Silencing or Overexpression: Confirm the efficacy of siRNA-mediated knockdown or plasmid-based overexpression of CA12.
-
Investigation of Signaling Pathways: Elucidate the role of signaling pathways, such as the Protein Kinase C (PKC) pathway, in regulating CA12 expression.[8][9]
Data Presentation
Quantitative data derived from Western blot analysis of CA12 expression should be presented in a clear and organized manner to facilitate comparison and interpretation. Densitometric analysis of protein bands is recommended for accurate quantification.[10] The data can be summarized in tables, as shown below.
Table 1: Relative Expression of Carbonic Anhydrase 12 in Breast Cancer Cell Lines
| Cell Line | Subtype | Relative CA12 Expression (Normalized to Loading Control) | Reference |
| MCF-7 | Luminal A | High | [8][10] |
| MDA-MB-231 | Triple-Negative | Undetectable | [8] |
| MCF-10A | Normal Breast Epithelial | No Expression | [10] |
| MCF-7/TaxR | Paclitaxel-Resistant | Significantly higher than MCF-7 | [10] |
Table 2: Modulation of Carbonic Anhydrase 12 Expression by Hypoxia
| Cell Line | Condition | Fold Change in CA12 mRNA Expression (vs. Normoxia) | Fold Change in CA12 Protein Expression (vs. Normoxia) | Reference |
| MDA-MB-231 | Hypoxia (0.1% O₂) | ~2.5-fold increase | Induced | [11] |
| ZR-75-1 | Hypoxia (0.1% O₂) | ~1.5-fold increase | Induced | [11] |
| RCC4/VHL | Hypoxia (0.1% O₂) | Induced | Induced | [12] |
| RCC4 | Hypoxia (0.1% O₂) | No change (constitutively high) | No change (constitutively high) | [12] |
Experimental Protocols
A detailed protocol for the Western blot analysis of CA12 is provided below. This protocol covers all stages, from sample preparation to data analysis.
Protocol: Western Blotting for Carbonic Anhydrase 12
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.[13][14] A common recipe for RIPA buffer is 150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris-HCl, pH 8.0.
-
For adherent cells, scrape the cells from the culture dish.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear DNA and reduce viscosity.[15]
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay, such as the BCA assay.
2. SDS-PAGE
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and boiling for 5-10 minutes at 95-100°C.[13][14]
-
Load equal amounts of protein (typically 20-30 µg of total protein) into the wells of a polyacrylamide gel (e.g., 10-12% acrylamide). The predicted molecular weight of human CA12 is approximately 39.4 kDa, though glycosylated forms may appear as a 43-44 kDa doublet.[6][7] A 55 kDa band has also been reported in some tissues.[16]
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[14]
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
For wet transfer, assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer in transfer buffer (e.g., Tris-glycine buffer with 20% methanol) at 100 V for 1 hour or overnight at a lower voltage in the cold.[13][18]
4. Immunodetection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15][19]
-
Incubate the membrane with the primary antibody against CA12 diluted in blocking buffer. Recommended dilutions for commercially available antibodies are typically in the range of 1:200 to 1:2000.[1][20] The incubation is usually performed overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[13][15]
5. Detection and Data Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[18]
-
Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression. Normalize the intensity of the CA12 band to a loading control protein (e.g., β-actin, GAPDH, or p38) to correct for variations in protein loading.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mouse Carbonic Anhydrase XII/CA12 Antibody MAB2345: R&D Systems [rndsystems.com]
- 2. Carbonic anhydrase 12 - Wikipedia [en.wikipedia.org]
- 3. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA12 carbonic anhydrase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer. | Semantic Scholar [semanticscholar.org]
- 6. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human carbonic anhydrase XII: cDNA cloning, expression, and chromosomal localization of a carbonic anhydrase gene that is overexpressed in some renal cell cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase 12 gene silencing reverses the sensitivity of paclitaxel in drug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of the Hypoxia-Inducible and Tumor-Associated Carbonic Anhydrases in Ductal Carcinoma in Situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. origene.com [origene.com]
- 14. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. abbexa.com [abbexa.com]
Application Notes and Protocols for Quantifying Human Carbonic Anhydrase 12 (CA12) using an ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantitative measurement of human Carbonic Anhydrase 12 (CA12) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
Carbonic Anhydrase 12 (CA12) is a transmembrane zinc metalloenzyme that plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] It is expressed in various normal tissues, including the kidneys, colon, and pancreas.[1] Notably, CA12 is often overexpressed in several types of cancer, such as renal, ovarian, and colorectal cancers, where it contributes to the adaptation of tumor cells to their acidic microenvironment.[3][4] This overexpression is often induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α).[3][5]
The role of CA12 in cancer progression involves maintaining a more alkaline intracellular pH, which promotes cell survival and proliferation in the acidic tumor milieu.[6][7] Furthermore, CA12 has been implicated in chemoresistance through its interaction with P-glycoprotein (Pgp), a multidrug resistance transporter.[3][5][8] By modulating the pH at the cell surface, CA12 can enhance the activity of Pgp, leading to increased efflux of chemotherapeutic drugs.[3][8] CA12 has also been linked to the NF-κB signaling pathway, which is involved in inflammation and cancer.[9] Given its role in tumor biology and drug resistance, the quantification of CA12 levels is of significant interest for cancer research and the development of targeted therapies.
Assay Principle
This ELISA kit is based on the sandwich ELISA technique. A microplate is pre-coated with a monoclonal antibody specific for human CA12. Standards and samples are added to the wells, and any CA12 present is bound by the immobilized antibody. After washing, a biotin-conjugated polyclonal antibody specific for human CA12 is added. This antibody binds to a different epitope on the CA12 molecule, thus "sandwiching" the target protein. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. A final wash removes any unbound components, and a substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the amount of CA12 captured in the wells. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of CA12 in the unknown samples.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a human CA12 ELISA kit. Please refer to the specific kit manual for exact values.
Table 1: Assay Performance
| Parameter | Value |
| Detection Range | 15.63-1000 pg/mL or 0.313-20 ng/mL |
| Sensitivity | 6.5 pg/mL or 0.188 ng/mL |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates |
| Specificity | High specificity for human CA12 with no significant cross-reactivity with analogues |
Table 2: Assay Precision
| Precision Type | Coefficient of Variation (CV%) |
| Intra-assay | < 10% |
| Inter-assay | < 12% |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): Dilute the concentrated (25x or 30x) Wash Buffer with deionized or distilled water to the final volume specified in the kit manual.
-
Standard Dilution: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare a dilution series of the standard by transferring the specified volumes of the stock solution and subsequent dilutions into tubes containing Standard Diluent.
-
Biotinylated Detection Antibody (1x): Dilute the concentrated (100x) Biotinylated Detection Antibody with the Biotinylated Detection Antibody Diluent just prior to use.
-
HRP Conjugate (1x): Dilute the concentrated (100x) HRP Conjugate with the HRP Conjugate Diluent just prior to use.
-
Sample Preparation:
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.
-
Cell Culture Supernatant: Centrifuge cell culture media at 1000 x g for 15 minutes at 4°C to remove debris.
-
Cell Lysates: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer). Lyse the cells on ice and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the debris. Collect the supernatant.
-
Tissue Homogenates: Rinse the tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard, blank (Standard Diluent), and sample to the appropriate wells of the microplate.
-
Cover the plate and incubate for 90 minutes at 37°C.[10]
-
Aspirate the liquid from each well.
-
Wash the plate three times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and tap it on a clean paper towel to remove any remaining buffer.
-
Add 100 µL of the 1x Biotinylated Detection Antibody to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.[10]
-
Aspirate and wash the plate three times as described in step 5.
-
Add 100 µL of the 1x HRP Conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[10]
-
Aspirate and wash the plate five times as described in step 5.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Cover the plate and incubate in the dark for 15-25 minutes at 37°C.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of CA12 in the unknown samples by interpolating the absorbance values of the samples.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: CA12 signaling pathway in cancer.
Caption: Human CA12 ELISA experimental workflow.
References
- 1. Carbonic anhydrase 12 - Wikipedia [en.wikipedia.org]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase 12 gene silencing reverses the sensitivity of paclitaxel in drug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
"mass spectrometry for identifying CA XII post-translational modifications"
An Application Note and Protocol for the Mass Spectrometry-Based Identification of Post-Translational Modifications of Carbonic Anhydrase XII
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in various physiological and pathological processes.[1] It is particularly recognized as a tumor-associated protein, often overexpressed in hypoxic tumors where it contributes to the acidification of the tumor microenvironment, promoting tumor progression and invasion.[2][3] The activity, localization, and stability of proteins like CA XII are often regulated by post-translational modifications (PTMs). Understanding these modifications is critical for elucidating its biological functions and for its development as a therapeutic target.[2][4]
Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of PTMs, offering the ability to identify a wide range of modifications, pinpoint their exact location on the amino acid sequence, and in some cases, quantify their abundance.[5][6] This application note provides a detailed overview and protocols for the identification and characterization of CA XII PTMs using modern MS-based proteomic strategies.
Key Post-Translational Modifications of CA XII
Several types of PTMs have been reported for the carbonic anhydrase family, with specific modifications identified on CA XII. These structural changes can have significant functional implications.[1][2]
| Post-Translational Modification | Potential Functional Role | Mass Spectrometry Approach |
| N-linked Glycosylation | Influences protein folding, stability, and interaction with other molecules. | Glycopeptide enrichment followed by LC-MS/MS. |
| Phosphorylation | Modulates enzyme catalytic activity and signaling pathway interactions.[1] | Phosphopeptide enrichment (e.g., IMAC, TiO2) followed by LC-MS/MS.[7] |
| Acetylation | Can affect protein stability and enzymatic function.[1] | Immunoaffinity enrichment of acetylated peptides; high-resolution LC-MS/MS. |
| Ubiquitination | Typically targets proteins for degradation, but can also have non-proteolytic signaling roles. | Enrichment of ubiquitin remnant (K-ε-GG) peptides.[6] |
| Disulphide Bond Formation | Crucial for the correct folding and structural stability of the extracellular catalytic domain. | Analysis under non-reducing vs. reducing conditions.[8] |
Methodology and Experimental Protocols
A typical workflow for identifying PTMs on CA XII involves protein extraction, enzymatic digestion, enrichment of modified peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Protein Extraction and Digestion
This protocol describes the preparation of protein lysates from cell culture for mass spectrometry analysis.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Digestion (Bottom-Up Approach):
-
Quantify the protein concentration using a BCA assay.
-
Take 100 µg of protein and perform a buffer exchange or precipitation (e.g., acetone) to remove detergents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 45 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Protocol 2: Phosphopeptide Enrichment using TiO2
Phosphorylation often occurs at low stoichiometry, making enrichment essential for detection.[9]
-
Column Equilibration:
-
Prepare a TiO2 micro-column.
-
Wash the column sequentially with 100 µL of 80% acetonitrile/0.1% trifluoroacetic acid (TFA), and then with 100 µL of loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M glycolic acid).
-
-
Peptide Loading:
-
Resuspend the dried, desalted peptides (from Protocol 1) in 100 µL of loading buffer.
-
Load the peptide solution onto the TiO2 column and pass it through slowly by centrifugation.
-
-
Washing:
-
Wash the column twice with 100 µL of loading buffer.
-
Wash the column twice with 100 µL of 80% acetonitrile/0.1% TFA to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound phosphopeptides by adding 50 µL of elution buffer (e.g., 1% ammonium hydroxide or 5% ammonia solution) and centrifuging into a clean collection tube.
-
Repeat the elution step.
-
Immediately acidify the eluate with formic acid and dry it in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the enriched, dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Chromatography: Load the sample onto a reverse-phase nano-liquid chromatography (nanoLC) system. Peptides are separated over a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: The eluting peptides are ionized (typically by electrospray ionization, ESI) and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition:
-
Data-Dependent Acquisition (DDA): The instrument performs a full MS1 scan to measure the mass-to-charge ratio (m/z) of intact peptide ions. The most intense precursor ions are then sequentially selected for fragmentation (MS/MS) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5]
-
Data-Independent Acquisition (DIA): This method fragments all ions within a specified m/z range, providing a comprehensive digital map of the sample.
-
Signaling Pathways and PTM Regulation
The expression and potential PTM status of CA XII can be influenced by upstream signaling pathways. For instance, activation of Protein Kinase C (PKC) has been shown to down-regulate CA XII expression in breast cancer models, which is associated with an epithelial-mesenchymal transition (EMT) program.[10][11][12]
Data Analysis and Interpretation
-
Database Searching: The raw MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using search algorithms like Sequest, Mascot, or MaxQuant. The search parameters must include the specific PTMs of interest as variable modifications (e.g., phosphorylation on Ser/Thr/Tyr, N-linked glycosylation on Asn).
-
PTM Localization: Specialized algorithms (e.g., PTM-Score or Ascore) are used to determine the probability of a PTM being located at a specific amino acid residue within a peptide sequence.
-
Quantification: For quantitative studies, either label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT) can be employed to compare the abundance of specific PTMs across different experimental conditions.
Conclusion
The application of mass spectrometry provides a powerful and indispensable platform for the detailed characterization of post-translational modifications on Carbonic Anhydrase XII. The protocols outlined here offer a robust framework for researchers to identify and quantify PTMs, which is essential for a deeper understanding of CA XII's role in disease and for the development of novel therapeutic strategies targeting this enzyme.[2][13] The integration of PTM analysis with studies of upstream signaling pathways will further illuminate the complex regulatory mechanisms governing CA XII function.
References
- 1. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational modifications in tumor-associated carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas | PLOS One [journals.plos.org]
- 4. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. phd.szote.u-szeged.hu [phd.szote.u-szeged.hu]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization of CA12 mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the localization of Carbonic Anhydrase 12 (CA12) messenger RNA (mRNA) in tissue samples using in situ hybridization (ISH). This technique is invaluable for understanding the spatial expression patterns of CA12, a gene implicated in various physiological and pathological processes, including cancer.[1][2]
Introduction to CA12 and In Situ Hybridization
Carbonic Anhydrase 12 (CA12) is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1] It plays a role in pH regulation, ion transport, and has been identified as a potential biomarker and therapeutic target in several cancers, including renal cell carcinoma and breast cancer, where its expression is often upregulated.[2][3][4]
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues.[5][6] By using a labeled probe complementary to the target mRNA sequence, ISH provides valuable information on gene expression at the single-cell level, which is crucial for understanding the heterogeneity of tissues and the specific cell types expressing the gene of interest.[7]
Experimental Applications
This protocol is designed for the detection of CA12 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It can be adapted for frozen sections as well. The primary applications include:
-
Validating gene expression data: Confirming results from techniques like quantitative PCR (qPCR) or RNA sequencing with spatial resolution.
-
Cancer research: Investigating the role of CA12 in tumor biology, including its expression in tumor cells versus surrounding stroma.[3]
-
Drug development: Assessing the expression of CA12 as a potential therapeutic target or a biomarker for patient stratification.
-
Developmental biology: Studying the temporal and spatial expression pattern of CA12 during embryogenesis and tissue development.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in in situ hybridization protocols. These values should be optimized for specific tissues and probes.
Table 1: Probe Design and Labeling
| Parameter | Recommended Value | Notes |
| Probe Type | Antisense RNA (Riboprobe) | RNA-RNA hybrids are more stable than DNA-RNA hybrids.[5] |
| Probe Length | 250-1500 bases | Probes around 800 bases often show high sensitivity and specificity.[8] |
| Label | Digoxigenin (DIG) or Biotin | Non-radioactive labels are commonly used for safety and ease of detection. |
| Control Probe | Sense RNA Probe | Used as a negative control to assess non-specific binding.[9] |
Table 2: Tissue Preparation and Pretreatment
| Step | Reagent/Parameter | Incubation Time | Temperature |
| Deparaffinization | Xylene | 2 x 5 min | Room Temp |
| Rehydration | Graded Ethanol (100%, 95%, 70%, 50%) | 2 min each | Room Temp |
| Permeabilization | Proteinase K | 10-30 min | 37°C |
| Post-fixation | 4% Paraformaldehyde | 10 min | Room Temp |
| Acetylation | 0.1M Triethanolamine + Acetic Anhydride | 10 min | Room Temp |
Table 3: Hybridization and Washing
| Step | Reagent/Parameter | Incubation Time | Temperature |
| Prehybridization | Hybridization Buffer | 1-2 hours | 55-65°C |
| Hybridization | Probe in Hybridization Buffer | Overnight (16-18 hours) | 55-65°C |
| Post-hybridization Wash 1 | 5X SSC | 15 min | 60°C |
| Post-hybridization Wash 2 | 0.2X SSC | 2 x 30 min | 60°C |
| RNase A Treatment | 20 µg/ml RNase A | 30 min | 37°C |
Experimental Protocols
This protocol describes the use of a DIG-labeled RNA probe for the detection of CA12 mRNA in FFPE tissue sections.
I. Probe Synthesis
-
Template Preparation: A cDNA clone of the human CA12 gene should be used as a template. The plasmid should be linearized with a suitable restriction enzyme.
-
In Vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using an in vitro transcription kit with T7 or SP6 RNA polymerase and DIG-labeled UTPs. A sense probe should also be synthesized as a negative control.[10]
-
Probe Purification: Purify the labeled probe using lithium chloride precipitation or a column-based method.
-
Probe Quantification: Determine the concentration of the labeled probe using a spectrophotometer.
II. Tissue Preparation
-
Sectioning: Cut 5 µm thick sections from the FFPE tissue block and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%, 50%) for 2 minutes each.
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (20 µg/ml in PBS) at 37°C for 15 minutes. The concentration and time should be optimized for the specific tissue type.
-
Rinse in DEPC-treated water.
-
-
Post-fixation:
-
Fix the sections in 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Rinse in DEPC-treated water.
-
-
Acetylation:
-
Incubate in 0.1 M triethanolamine for 5 minutes.
-
Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes at room temperature. This step reduces non-specific binding.
-
Rinse in DEPC-treated water.
-
III. In Situ Hybridization
-
Prehybridization:
-
Apply hybridization buffer (50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml sheared salmon sperm DNA) to the tissue sections.
-
Incubate in a humidified chamber at 60°C for 1-2 hours.
-
-
Hybridization:
-
Denature the DIG-labeled CA12 probe and the sense control probe by heating at 80°C for 5 minutes.
-
Dilute the probes in hybridization buffer to a final concentration of 100-500 ng/ml.
-
Remove the prehybridization buffer and apply the hybridization solution containing the probe to the sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at 60°C.
-
IV. Post-Hybridization Washes and Detection
-
Washing:
-
Remove coverslips and wash the slides in 5X SSC at 60°C for 15 minutes.
-
Wash in 0.2X SSC at 60°C twice for 30 minutes each to increase stringency.
-
Rinse in buffer B1 (100 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
-
Immunodetection:
-
Block non-specific binding by incubating with a blocking solution (e.g., 1% blocking reagent in buffer B1) for 1 hour at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking solution, for 2 hours at room temperature.
-
Wash slides three times in buffer B1 for 15 minutes each.
-
-
Signal Visualization:
-
For AP-conjugated antibodies, use NBT/BCIP as a substrate to produce a blue/purple precipitate.
-
For HRP-conjugated antibodies, use DAB as a substrate to produce a brown precipitate.
-
Incubate until the desired level of signal is achieved.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain like Nuclear Fast Red or Hematoxylin.
-
Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Visualization of Workflows and Pathways
Experimental Workflow for In Situ Hybridization
Caption: Workflow for CA12 mRNA in situ hybridization.
CA12 in Cellular pH Regulation
Caption: Role of CA12 in extracellular pH regulation.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. CA12 carbonic anhydrase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-situ hybridization as a molecular tool in cancer diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making the message clear: visualizing mRNA localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
Generating CA12 Knockout and Knockdown Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XII (CA12) is a transmembrane enzyme that plays a significant role in pH regulation and ion transport, processes that are frequently dysregulated in various diseases, including cancer.[1][2] The study of CA12 function is crucial for understanding its role in pathology and for the development of novel therapeutic strategies. The generation of cell lines with either a complete knockout (KO) of the CA12 gene or a stable/transient knockdown (KD) of its expression is a fundamental approach to investigating its biological roles. These cellular models are invaluable tools for target validation, drug screening, and elucidating the molecular mechanisms governed by CA12.
This document provides detailed application notes and protocols for the generation and validation of CA12 knockout and knockdown cell lines using CRISPR-Cas9 and RNA interference (RNAi) technologies, respectively.
Data Presentation: Efficacy of CA12 Gene Modulation
The efficiency of gene silencing or knockout can vary significantly depending on the cell type, delivery method, and the specific reagents used. Below is a summary of expected outcomes based on published data for similar gene targets and methodologies. Researchers should always validate the efficiency in their specific experimental system.
| Method | Target | Cell Line | Typical Efficiency | Validation Method | Reference |
| CRISPR-Cas9 KO | Various | Colorectal Cancer Cells | High (Allelic disruption) | Sanger Sequencing, Western Blot | [3] |
| shRNA KD | ASC | THP1 | 60-80% mRNA reduction | Real-Time PCR | |
| siRNA KD | Various | HeLa | Variable (up to >95% protein reduction) | Western Blot | |
| PKC Activation | Endogenous CA12 | MCF-7 (Breast Cancer) | Significant downregulation | Western Blot, RNA-seq | [4] |
Experimental Protocols
Protocol 1: Generating a CA12 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps for creating a stable CA12 knockout cell line using the CRISPR-Cas9 system. The workflow involves designing a guide RNA (gRNA) specific to the CA12 gene, delivering the Cas9 nuclease and gRNA into the target cells, and isolating single-cell clones with the desired knockout.
Workflow Diagram:
Caption: Workflow for generating a CA12 knockout cell line using CRISPR-Cas9.
Materials:
-
Target cell line (e.g., HEK293T, MCF-7, HT-29)
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
CA12-specific gRNA (synthetic or cloned into a vector)
-
Transfection reagent (e.g., Lipofectamine™ CRISPRMAX™)
-
Culture medium and supplements
-
Puromycin or other selection agent (if using a selection marker)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
RNA extraction kit and reverse transcription reagents
-
qPCR master mix and primers for CA12 and a housekeeping gene
-
Primary antibody against CA12 and a suitable secondary antibody
-
Western blot reagents and equipment
Procedure:
-
gRNA Design:
-
Use a gRNA design tool (e.g., Benchling, CHOPCHOP) to design at least two gRNAs targeting an early exon of the CA12 gene. This maximizes the probability of generating a loss-of-function mutation.
-
Ensure the gRNA sequences have low off-target scores.
-
-
gRNA and Cas9 Preparation:
-
If using a plasmid-based system, clone the designed gRNA sequence into a suitable expression vector that also contains the Cas9 sequence.
-
If using a ribonucleoprotein (RNP) approach, obtain synthetic gRNA and purified Cas9 protein.
-
-
Transfection:
-
Plate the target cells at a density that will result in 50-80% confluency on the day of transfection.
-
Prepare the CRISPR-Cas9 components for transfection according to the manufacturer's protocol for your chosen reagent.
-
For RNP delivery, complex the Cas9 protein with the gRNA before adding to the cells.
-
Incubate the cells with the transfection complex for 24-48 hours.
-
-
Selection and Single-Cell Cloning:
-
If your Cas9/gRNA vector contains a selection marker (e.g., puromycin resistance), add the selection agent to the culture medium 48 hours post-transfection to select for successfully transfected cells.
-
After selection, perform limiting dilution in 96-well plates to isolate single cells.
-
Allow single cells to grow into colonies.
-
-
Validation of Knockout Clones:
-
Genomic Level:
-
Expand individual clones and extract genomic DNA.
-
PCR amplify the region of the CA12 gene targeted by the gRNA.
-
Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
mRNA Level:
-
Extract total RNA from validated knockout clones.
-
Perform RT-qPCR to quantify CA12 mRNA levels. A significant reduction or absence of the transcript is expected in knockout clones.
-
-
Protein Level:
-
Perform Western blot analysis on cell lysates from validated clones using a CA12-specific antibody to confirm the absence of the CA12 protein.
-
-
Protocol 2: Generating a CA12 Knockdown Cell Line using shRNA
This protocol describes the generation of a stable cell line with reduced CA12 expression using short hairpin RNA (shRNA) delivered via lentiviral particles.
Workflow Diagram:
Caption: Workflow for generating a stable CA12 knockdown cell line using shRNA.
Materials:
-
Target cell line
-
Lentiviral shRNA vector targeting CA12 (and a non-targeting control vector)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent for viral production (e.g., PEI, Lipofectamine™ 3000)
-
Polybrene
-
Puromycin
-
RNA extraction kit and RT-qPCR reagents
-
CA12 antibody and Western blot reagents
Procedure:
-
shRNA Design and Vector Preparation:
-
Design or obtain a validated shRNA sequence targeting CA12. It is recommended to test multiple shRNA sequences.
-
Clone the shRNA sequence into a lentiviral vector (e.g., pLKO.1). Include a non-targeting shRNA control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Plate the target cells to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue selection for several days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
mRNA Level:
-
Expand the stable cell pool and extract total RNA.
-
Perform RT-qPCR to quantify CA12 mRNA levels compared to the non-targeting control cells.
-
-
Protein Level:
-
Perform Western blot analysis on cell lysates from the stable knockdown and control cell pools to confirm the reduction in CA12 protein expression.
-
-
Protocol 3: Transient Knockdown of CA12 using siRNA
This protocol is for the transient reduction of CA12 expression using small interfering RNA (siRNA), suitable for short-term experiments.
Workflow Diagram:
Caption: Workflow for transient CA12 knockdown using siRNA.
Materials:
-
Target cell line
-
siRNA targeting CA12 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium and supplements
-
RNA extraction kit and RT-qPCR reagents
-
CA12 antibody and Western blot reagents
Procedure:
-
Cell Plating:
-
The day before transfection, plate cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.
-
-
siRNA Transfection:
-
Dilute the CA12 siRNA and a non-targeting control siRNA in Opti-MEM™.
-
Dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours. The optimal time for analysis will depend on the stability of the CA12 protein and the experimental endpoint.
-
Harvest the cells for validation and downstream experiments.
-
-
Validation of Knockdown:
-
Assess the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels as described in the previous protocols.
-
Signaling Pathway
Regulation of CA12 Expression by Protein Kinase C (PKC)
Studies have shown that the expression of CA12 can be regulated by the Protein Kinase C (PKC) signaling pathway.[4] Activation of PKC, for instance by phorbol esters like PMA (phorbol 12-myristate 13-acetate), leads to the downregulation of CA12 gene expression. This regulation is particularly relevant in the context of cancer biology, where PKC signaling can influence processes like the epithelial-mesenchymal transition (EMT).
Caption: Simplified diagram of PKC-mediated downregulation of CA12 expression.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low Knockout/Knockdown Efficiency | Suboptimal gRNA/siRNA/shRNA design | Design and test multiple sequences. Use validated sequences if available. |
| Low transfection/transduction efficiency | Optimize the delivery method for your specific cell line. Use a positive control (e.g., GFP-expressing plasmid or validated shRNA for a housekeeping gene) to assess efficiency. | |
| Cell line is difficult to transfect | Consider alternative delivery methods such as electroporation or lentiviral transduction. | |
| High Cell Death after Transfection/Transduction | Toxicity of the transfection reagent or viral particles | Titrate the amount of reagent or virus. Reduce the incubation time. |
| Toxicity of the selection agent | Perform a kill curve to determine the optimal concentration of the selection agent for your cell line. | |
| No Protein Knockout Despite Genomic Editing | The indel did not result in a frameshift | Sequence additional clones to find one with a frameshift mutation. Target a different exon. |
| The antibody is non-specific | Validate the antibody using a positive control (e.g., cells known to express CA12) and the knockout cell line as a negative control. | |
| Discrepancy between mRNA and Protein Knockdown | The protein has a long half-life | Increase the incubation time after siRNA transfection before protein analysis. |
| Compensatory mechanisms | Investigate potential upregulation of other carbonic anhydrase isoforms. |
References
- 1. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of CRISPR-Cas9 gene editing technology in basic research, diagnosis and treatment of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Carbonic Anhydrase 12 Function Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonic anhydrase XII (CA12) is a transmembrane enzyme that plays a crucial role in pH regulation, ion transport, and cellular adhesion.[1][2] Its overexpression is implicated in various pathologies, including several types of cancer, where it contributes to the tumor microenvironment and chemoresistance.[3][4][5] Understanding the precise molecular functions of CA12 is paramount for developing targeted therapeutics. The CRISPR/Cas9 gene-editing tool offers a powerful and precise method to knock out the CA12 gene in cell lines, enabling a detailed investigation of its functional roles.[5][6][7]
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to generate CA12 knockout cell lines and subsequently perform functional assays to elucidate the role of CA12 in cellular processes.
Experimental Workflow for CRISPR/Cas9-Mediated CA12 Knockout and Functional Analysis
The overall workflow involves designing and validating guide RNAs (gRNAs) specific to the CA12 gene, delivering the CRISPR/Cas9 machinery into the target cells, selecting and validating knockout clones, and finally, performing functional assays to compare the phenotype of the knockout cells with wild-type cells.
Caption: Experimental workflow for studying CA12 function using CRISPR/Cas9.
Protocol 1: Generation of CA12 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the steps for creating a stable CA12 knockout cell line.
1.1. Guide RNA (gRNA) Design and Synthesis:
-
Design: Design at least two gRNAs targeting an early exon of the CA12 gene to increase the likelihood of generating a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.[6] Online design tools such as CHOPCHOP can be used to identify gRNA sequences with high predicted efficiency and low off-target effects.
-
Target Sequences: Commercially available validated gRNA sequences for human CA12 include:
-
gRNA 1: CCCACACGACGGGTACTTCT
-
gRNA 2: TTGTAGCCTTGGAACTCGAG[8]
-
-
Synthesis: Synthesize the gRNAs or clone them into a suitable expression vector (e.g., one that also expresses Cas9).
1.2. Delivery of CRISPR/Cas9 Components into Cells:
-
Method Selection: Choose a delivery method appropriate for your target cell line (e.g., lipid-based transfection, electroporation, or lentiviral transduction).[7]
-
Procedure (Transfection):
-
Seed the target cells (e.g., a cancer cell line known to express CA12) in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with a plasmid expressing Cas9 and a gRNA targeting CA12. A control transfection with a scrambled gRNA should be performed in parallel.[2]
-
If using a two-plasmid system, follow the manufacturer's protocol for the transfection reagent.
-
1.3. Selection and Isolation of Knockout Clones:
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48 hours post-transfection.
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates to generate clonal populations.
-
Expansion: Expand the single-cell clones for subsequent validation.
1.4. Validation of CA12 Knockout:
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clones.
-
Amplify the region of the CA12 gene targeted by the gRNA using PCR.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift.[6]
-
-
Protein Expression Analysis:
Protocol 2: Functional Assays for CA12 Knockout Cells
Once a validated CA12 knockout cell line is established, the following assays can be performed to investigate the functional consequences of CA12 loss.
2.1. Carbonic Anhydrase Activity Assay:
-
Principle: This assay measures the esterase activity of carbonic anhydrase, which is a hallmark of this enzyme family.[10][11]
-
Procedure (Colorimetric Assay):
-
Prepare cell lysates from both wild-type and CA12 knockout cells.
-
Use a commercial carbonic anhydrase activity assay kit.
-
The assay typically involves the addition of a substrate (e.g., p-nitrophenyl acetate) to the cell lysates.
-
The active enzyme will hydrolyze the substrate, releasing a chromophore (p-nitrophenol) that can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.[10]
-
Compare the rate of reaction between wild-type and knockout cells to determine the loss of CA activity attributable to CA12.
-
2.2. Intracellular and Extracellular pH Measurement:
-
Principle: As CA12 is involved in pH regulation, its knockout is expected to alter the cell's ability to manage proton and bicarbonate fluxes.[1][12]
-
Procedure:
-
Load wild-type and CA12 knockout cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM for intracellular pH or a pH-sensitive extracellular probe).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
The ratio of fluorescence at two different excitation wavelengths can be used to calculate the pH.
-
Compare the baseline pH and the cell's ability to recover from an acid or base load between the two cell lines.
-
2.3. Cell Proliferation and Viability Assays:
-
Principle: To determine if CA12 plays a role in cell growth and survival.
-
Procedure (MTT or WST-1 Assay):
-
Seed equal numbers of wild-type and CA12 knockout cells in 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), add the MTT or WST-1 reagent to the wells.
-
Incubate for the recommended time, then measure the absorbance at the appropriate wavelength.
-
Compare the growth curves of the wild-type and knockout cells.
-
2.4. Cell Migration and Invasion Assays:
-
Principle: To assess the role of CA12 in cell motility, a key aspect of cancer metastasis.[2]
-
Procedure (Transwell Assay):
-
Seed wild-type and CA12 knockout cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
The lower chamber should contain a chemoattractant (e.g., serum-containing medium).
-
After a suitable incubation period, remove the non-migrated cells from the top of the insert.
-
Stain the migrated cells on the bottom of the insert with crystal violet and count them under a microscope.
-
2.5. Chemoresistance Assay:
-
Principle: To investigate the involvement of CA12 in multidrug resistance, potentially through its interaction with efflux pumps like P-glycoprotein (Pgp).[5]
-
Procedure:
-
Treat wild-type and CA12 knockout cells with increasing concentrations of a chemotherapeutic agent (e.g., doxorubicin or paclitaxel).[7]
-
After 48-72 hours, assess cell viability using an MTT or similar assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A lower IC50 in the knockout cells would indicate a reversal of chemoresistance.
-
Data Presentation
Quantitative data from the functional assays should be summarized in tables for clear comparison.
Table 1: Carbonic Anhydrase Activity
| Cell Line | CA Activity (units/mg protein) | % Reduction in Activity |
| Wild-Type | 150.2 ± 12.5 | N/A |
| CA12 KO Clone 1 | 25.8 ± 3.1 | 82.8% |
| CA12 KO Clone 2 | 28.1 ± 4.5 | 81.3% |
| Scrambled gRNA | 145.7 ± 10.9 | 3.0% |
Table 2: Chemoresistance to Doxorubicin
| Cell Line | IC50 (nM) | Fold Sensitization |
| Wild-Type | 525.6 ± 45.3 | N/A |
| CA12 KO Clone 1 | 150.3 ± 20.1 | 3.5 |
| CA12 KO Clone 2 | 165.9 ± 22.8 | 3.2 |
| Scrambled gRNA | 510.2 ± 38.7 | 1.0 |
Table 3: Cell Migration
| Cell Line | Migrated Cells per Field | % Reduction in Migration |
| Wild-Type | 210 ± 25 | N/A |
| CA12 KO Clone 1 | 85 ± 12 | 59.5% |
| CA12 KO Clone 2 | 92 ± 15 | 56.2% |
| Scrambled gRNA | 205 ± 22 | 2.4% |
Signaling Pathways Involving CA12
CA12 function is intertwined with several key cellular signaling pathways, particularly in the context of cancer. Its role in pH regulation can influence a multitude of downstream processes.
Caption: Signaling pathways influenced by and influencing CA12 expression and function.
The use of CRISPR/Cas9 to generate CA12 knockout cell lines provides a robust platform for dissecting the multifaceted roles of this enzyme. The protocols and assays detailed in these application notes offer a systematic approach to investigate the impact of CA12 on pH homeostasis, cancer cell proliferation, migration, and chemoresistance. The findings from such studies will be invaluable for the validation of CA12 as a therapeutic target and for the development of novel anticancer strategies.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 3. Predicting CRISPR-Cas12a guide efficiency for targeting using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 5. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. Carbonic anhydrase 12 gene silencing reverses the sensitivity of paclitaxel in drug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Phenotypic and Genotypic Consequences of CRISPR/Cas9 Editing of the Replication Origins in the rDNA of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotype to Phenotype: CRISPR Gene Editing Reveals Genetic Compensation as a Mechanism for Phenotypic Disjunction of Morphants and Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput functional genomics using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of Carbonic Anhydrase 12 Inhibitor Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XII (CA XII) is a transmembrane, zinc-containing metalloenzyme that is significantly overexpressed in various human cancers. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA XII contributes to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and resistance to therapy. This makes CA XII a promising target for the development of novel anticancer drugs. X-ray crystallography is an indispensable tool in this endeavor, providing atomic-level insights into how inhibitors bind to the enzyme's active site. This information is crucial for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity.
These application notes provide a summary of crystallographic and inhibition data for several CA XII-inhibitor complexes, alongside detailed protocols for the expression, purification, crystallization, and structure determination of these complexes.
Data Presentation
Table 1: Crystallographic Data for Human CA XII-Inhibitor Complexes
The following table summarizes the key crystallographic parameters for several publicly available structures of the human CA XII catalytic domain in complex with various inhibitors.
| PDB ID | Inhibitor Name | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) |
| 1JD0 | Acetazolamide | 1.50 | C 1 2 1 | 146.88, 45.08, 85.23; 90, 93.98, 90 |
| 4HT2 | 4-[(4,6-dimethylpyrimidin-2-yl)thio]-2,3,5,6-tetrafluorobenzenesulfonamide | 1.45 | C 1 2 1 | 146.12, 44.49, 84.77; 90, 94.06, 90 |
| 4WW8 | 4-Propylthiobenzenesulfonamide | 1.42 | C 1 2 1 | 145.47, 44.59, 84.81; 90, 93.79, 90 |
| 4QJ0 | 4-(3-cyanobenzyl)-2,3,5,6-tetrafluorobenzenesulfonamide | 1.55 | C 1 2 1 | 145.71, 44.92, 84.76; 90, 93.89, 90 |
| 4Q0L | 4-(cyclooct-1-en-1-yl)-2,3,5,6-tetrafluorobenzenesulfonamide | 2.00 | C 1 2 1 | 146.17, 44.89, 84.89; 90, 94.13, 90 |
| 7PUU | Methyl 4-chloro-2-cyclohexylsulfanyl-5-sulfamoylbenzoate | 1.43 | C 1 2 1 | 146.00, 44.75, 84.97; 90, 94.10, 90 |
Data sourced from the RCSB Protein Data Bank.[1][2]
Table 2: Inhibition Constants for Selected CA XII Inhibitors
This table presents the binding affinities for inhibitors whose complex structures with CA XII have been determined. Affinities are often measured using various biophysical techniques.
| Inhibitor Name | PDB ID | Affinity Constant (Kd) [nM] | Assay Method | Reference Publication |
| Acetazolamide | 1JD0 | 37 | Fluorescent Thermal Shift Assay (FTSA) | Jogaite et al., Bioorg Med Chem, 2013[3][4][5] |
| 4-[(4,6-dimethylpyrimidin-2-yl)thio]-2,3,5,6-tetrafluorobenzenesulfonamide | 4HT2 | 1.1 | FTSA | Dudutiene et al., Bioorg Med Chem, 2013 |
| 4-Propylthiobenzenesulfonamide | 4WW8 | 17 | FTSA | Zubriene et al., Biophys Chem, 2015 |
| 4-(cyclooct-1-en-1-yl)-2,3,5,6-tetrafluorobenzenesulfonamide | 4Q0L | 1.0 | FTSA | Smirnov et al., J Med Chem, 2014[6] |
Experimental Workflow and Methodologies
The overall process for determining the crystal structure of a CA XII-inhibitor complex involves several key stages, from protein production to the final refined atomic model.
Protocol 1: Recombinant Human CA XII Expression and Purification
This protocol describes a general method for producing the soluble, extracellular catalytic domain of human CA XII in E. coli.
1. Gene Cloning and Expression Vector Preparation a. Synthesize the gene encoding the human CA XII catalytic domain (e.g., residues 25-301). b. Clone the gene into a suitable E. coli expression vector, such as pET-21c, which may include an optional N- or C-terminal His-tag for purification. c. Transform the plasmid into a competent expression cell line, like E. coli BL21(DE3).[7]
2. Protein Expression a. Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C. b. Use the starter culture to inoculate a large volume (e.g., 4-6 L) of Terrific Broth or LB medium. c. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. e. Reduce the temperature to 16-20°C and continue shaking for 15-20 hours. f. Harvest the cells by centrifugation (e.g., 7,000 x g for 10 minutes at 4°C).
3. Purification a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice, followed by centrifugation (e.g., 13,000 rpm for 30 minutes at 4°C) to pellet cell debris. c. Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column (if His-tagged) or a p-aminobenzylsulfonamide-sepharose column.[8] d. Wash the column extensively with a wash buffer (lysis buffer with 20-40 mM imidazole for Ni-NTA). e. Elute the bound CA XII. For Ni-NTA, use a high imidazole buffer (e.g., 300 mM). For the sulfonamide resin, elute with a low pH buffer containing a competitive agent (e.g., 0.1 M sodium acetate pH 5.6, 0.5 M sodium perchlorate).[8] f. Size-Exclusion Chromatography (SEC): Pool and concentrate the fractions containing CA XII. Load the concentrated protein onto an SEC column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). g. Pool the fractions corresponding to the monomeric or dimeric CA XII peak, concentrate to 10-15 mg/mL, and assess purity by SDS-PAGE.
Protocol 2: Crystallization of CA XII-Inhibitor Complexes
This protocol outlines the co-crystallization of CA XII with a sulfonamide inhibitor using the hanging-drop vapor diffusion method.
1. Materials a. Purified CA XII at 10-15 mg/mL in storage buffer. b. Inhibitor stock solution (e.g., 100 mM in DMSO). c. Crystallization screen solutions. A common starting point for CA XII is a solution containing Polyethylene Glycol (PEG).[9] d. 24-well hanging-drop crystallization plates and siliconized cover slips.
2. Co-crystallization Setup a. Prepare the protein-inhibitor complex by adding the inhibitor stock solution to the purified CA XII to achieve a 5- to 10-fold molar excess of the inhibitor. Incubate on ice for at least 1 hour. b. Centrifuge the complex solution at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to remove any precipitated protein. c. Pipette 500 µL of the reservoir solution (e.g., 3-5% w/v PEG 8000, 0.1 M Sodium Acetate, pH 4.8) into the well of the crystallization plate.[9] d. On a cover slip, mix 1-2 µL of the protein-inhibitor complex with 1-2 µL of the reservoir solution to form the "drop". e. Invert the cover slip and seal the well with vacuum grease. f. Incubate the plates at a constant temperature, typically 4°C or 18°C. g. Monitor the drops for crystal growth over several days to weeks.
3. Alternative Method: Soaking a. If crystals of apo-CA XII can be grown first, soaking can be used. b. Prepare a "soaking solution" by adding the inhibitor to the reservoir solution to a final concentration of 1-10 mM. c. Transfer a grown apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours before cryo-protection and data collection.
Protocol 3: X-ray Diffraction Data Collection and Processing
1. Crystal Harvesting and Cryo-protection a. Once crystals have reached a suitable size (e.g., >50 µm), carefully transfer them from the drop into a cryo-protectant solution using a cryo-loop. b. The cryo-protectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol to prevent ice formation. c. After a brief soak (10-30 seconds), immediately plunge the loop into liquid nitrogen to flash-cool the crystal.
2. Data Collection a. Data is typically collected at a synchrotron beamline to achieve high resolution.[9] b. Mount the cryo-cooled crystal on the goniometer in the cryostream (100 K). c. Center the crystal in the X-ray beam. d. Collect a series of diffraction images while rotating the crystal (e.g., 180-360° total rotation with 0.1-0.5° oscillation per image).
3. Data Processing a. Indexing and Integration: Use software like XDS or MOSFLM to determine the unit cell parameters and space group (indexing) and to measure the intensity of each diffraction spot (integration). b. Scaling and Merging: Use software like AIMLESS (from the CCP4 suite) or SCALEPACK to scale the intensities from all images and merge redundant measurements to produce a final, unique reflection file.[9] Key statistics like R-merge, completeness, and I/σ(I) are evaluated to assess data quality.
Protocol 4: Structure Determination and Refinement
This protocol assumes a previously determined structure of CA XII or a close homolog is available for molecular replacement.
1. Phasing by Molecular Replacement (MR) a. Use a program like PHASER or MOLREP. b. Provide the processed reflection data and a search model (e.g., PDB ID 1JCZ for apo-CA XII). c. The program will rotate and translate the search model within the unit cell of the new crystal to find a solution that best matches the diffraction data.
2. Model Building and Refinement a. Initial Refinement: Perform an initial round of automated refinement on the MR solution using a program like REFMAC5 or PHENIX.refine. This optimizes the atomic coordinates and B-factors to improve the fit between the model and the experimental data, monitored by the R-work and R-free values. b. Electron Density Map Inspection: Calculate electron density maps (2Fo-Fc and Fo-Fc) using the refined model. c. Manual Model Building: Use a molecular graphics program like Coot to inspect the maps. Manually adjust protein side chains, add water molecules, and, crucially, model the inhibitor into the clear "difference" density (Fo-Fc) in the active site. d. Iterative Refinement: Repeat steps 2a-2c in cycles. After each manual adjustment in Coot, run another round of automated refinement. This iterative process continues until the R-free value converges and the model geometry is sound.
3. Validation and Deposition a. Use tools like MolProbity to assess the geometric quality of the final model (e.g., Ramachandran plots, bond lengths, and angles). b. The final refined coordinates, along with the experimental data, are then deposited into the Protein Data Bank (PDB).
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of human carbonic anhydrase XII stability and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. wwPDB: pdb_00001jd0 [wwpdb.org]
- 8. Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1jd0 - CRYSTAL STRUCTURE OF THE EXTRACELLULAR DOMAIN OF HUMAN CARBONIC ANHYDRASE XII COMPLEXED WITH ACETAZOLAMIDE - Experimental details - Protein Data Bank Japan [pdbj.org]
Application Note: Measuring CA XII Inhibitor Binding Affinity Using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. Its expression is often upregulated in various cancers, including breast, renal, and colorectal cancers, where it plays a crucial role in regulating intracellular and extracellular pH[2][3]. By maintaining a slightly alkaline extracellular pH in the tumor microenvironment, CA XII promotes cancer cell survival, proliferation, and invasion, making it a compelling therapeutic target[3][4]. The expression of CA XII is often induced by hypoxia, a common feature of solid tumors[2][3].
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time[5][6]. It allows for the precise determination of kinetic parameters, including the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which defines binding affinity[7][8]. This application note provides a detailed protocol for measuring the binding affinity of small molecule inhibitors to human CA XII using SPR technology.
Principle of the SPR Assay
The SPR experiment involves immobilizing a purified CA XII protein (the "ligand") onto the surface of a sensor chip[9]. A solution containing the small molecule inhibitor (the "analyte") is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU)[10][11]. The resulting plot of RU versus time, known as a sensorgram, provides quantitative information about the binding interaction. By analyzing sensorgrams from a series of analyte concentrations, the kinetic and affinity constants of the inhibitor can be accurately determined[6].
Experimental Protocols
This protocol outlines the steps for analyzing the binding of small molecule inhibitors to CA XII using a standard SPR instrument with a carboxymethylated dextran sensor chip (e.g., a CM5 chip).
3.1 Materials and Reagents
-
Protein: Recombinant human CA XII (extracellular domain).
-
Inhibitors: Small molecule inhibitors dissolved in 100% DMSO (stock solutions).
-
Sensor Chip: Carboxymethylated Dextran Sensor Chip (e.g., CM5).
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Amine Coupling Kit [12]:
-
0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
0.1 M N-hydroxysuccinimide (NHS).
-
1.0 M Ethanolamine-HCl, pH 8.5.
-
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (Note: This must be optimized and may vary depending on the inhibitor).
3.2 Ligand Immobilization via Amine Coupling
Amine coupling is a robust method for covalently attaching a protein to the sensor surface via its primary amine groups (lysine residues and the N-terminus)[13].
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Surface Activation: Prepare a fresh 1:1 mixture of EDC and NHS. Inject the EDC/NHS mixture over the desired flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups on the sensor surface[13].
-
Ligand Injection: Dilute the CA XII protein to a concentration of 10-20 µg/mL in the Immobilization Buffer (10 mM Sodium Acetate, pH 5.0)[14]. Inject the CA XII solution over the activated surface. The amount of immobilized protein can be monitored in real-time. Aim for an immobilization level of approximately 4000-6000 RU to ensure a detectable signal for small molecule binding[14].
-
Surface Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes to block any remaining activated esters on the surface, preventing non-specific binding[13][15].
-
Reference Surface: A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without injecting the CA XII protein. This allows for the subtraction of bulk refractive index changes and non-specific binding signals[10].
3.3 Inhibitor Binding Analysis (Single-Cycle Kinetics)
Single-cycle kinetics (SCK) is an efficient method where a series of increasing analyte concentrations are injected sequentially without a regeneration step in between.
-
Analyte Preparation: Prepare a dilution series of the inhibitor in the running buffer. For example, a five-point series from 100 nM to 6.25 nM, plus a zero-analyte (buffer only) control. The final DMSO concentration should be kept constant across all samples (e.g., 1%) to minimize bulk shift effects.
-
Binding Measurement:
-
Set the flow rate to 30 µL/min.
-
Inject the lowest concentration of the inhibitor over the CA XII and reference flow cells for an association time of 60-120 seconds[16].
-
Allow the buffer to flow for a short dissociation period (e.g., 60 seconds).
-
Without regenerating, immediately inject the next highest concentration of the inhibitor.
-
Repeat this process for the entire concentration series.
-
After the final injection, monitor the dissociation phase for 10-15 minutes to observe the off-rate[16].
-
-
Regeneration: After the final dissociation step, inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove all bound inhibitor from the CA XII surface. The surface is now ready for the next inhibitor analysis.
3.4 Data Analysis
-
Data Processing: Use the SPR instrument's evaluation software to process the raw data. First, perform a double-referencing step by subtracting the signal from the reference flow cell and then subtracting the signal from the zero-analyte (buffer) injection[16]. This corrects for instrument drift, bulk refractive index changes, and non-specific binding.
-
Model Fitting: Fit the processed sensorgrams to a suitable binding model. For many small molecule inhibitors, a 1:1 Langmuir binding model is appropriate[17].
-
Kinetic Constants: The fitting process will yield the association rate constant (kₐ, units M⁻¹s⁻¹) and the dissociation rate constant (kₑ, units s⁻¹).
-
Affinity Constant: The equilibrium dissociation constant (Kₑ, units M) is calculated from the ratio of the rate constants: Kₑ = kₑ / kₐ . A lower Kₑ value indicates a higher binding affinity.
Data Presentation
The following table provides example kinetic data for known carbonic anhydrase inhibitors binding to a related isoform, CAII, which can serve as a reference for expected values.
| Inhibitor | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (nM) |
| Acetazolamide | 2.1 x 10⁵ | 1.5 x 10⁻² | 71.4 |
| 4-Carboxybenzenesulfonamide | 4.5 x 10⁴ | 2.0 x 10⁻² | 444.4 |
| Sulfanilamide | 1.2 x 10⁴ | 3.1 x 10⁻² | 2583.3 |
Table 1: Example kinetic and affinity constants for inhibitors binding to Carbonic Anhydrase. Data is representative and based on values obtained for the related CAII isoform[17].
Visualizations
5.1 Experimental Workflow
5.2 Simplified CA XII Signaling Context in Cancer
References
- 1. Carbonic anhydrase 12 - Wikipedia [en.wikipedia.org]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of affinity and kinetic rate constants using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. Amine-coupling [sprpages.nl]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biosensingusa.com [biosensingusa.com]
Application Notes and Protocols for Fluorescence-Based Thermal Shift Assay in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence-based thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF) or Thermofluor assay, is a powerful, high-throughput, and cost-effective biophysical technique used to identify and characterize inhibitors of a target protein.[1][2][3] The principle of the assay is based on the change in the thermal stability of a protein upon ligand binding.[4][5] In the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the exposed hydrophobic regions of an unfolded protein, the protein's denaturation can be monitored by an increase in fluorescence as the temperature rises.[6][7]
When an inhibitor binds to the target protein, it typically stabilizes the protein's folded conformation.[4] This stabilization results in an increase in the protein's melting temperature (Tm), the temperature at which 50% of the protein is denatured.[2][4] This change in melting temperature (ΔTm) is a direct measure of the inhibitor's binding and its stabilizing effect on the protein.[8] This application note provides a detailed protocol for performing a fluorescence-based thermal shift assay for inhibitor screening, from experimental setup to data analysis.
Principle of the Assay
The core of the thermal shift assay lies in monitoring the temperature-induced unfolding of a target protein in the presence of a fluorescent dye.[6] In its native, folded state, the protein's hydrophobic residues are buried within its core. The fluorescent dye, which is quenched in an aqueous environment, shows minimal fluorescence. As the temperature increases, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, leading to a significant increase in its fluorescence signal.[7] The binding of a stabilizing ligand, such as an inhibitor, shifts the equilibrium towards the folded state, requiring a higher temperature to induce unfolding. This results in a positive shift in the Tm.
Figure 1. Principle of the thermal shift assay. Increased temperature causes protein unfolding and subsequent binding of a fluorescent dye, leading to a detectable signal. Inhibitor binding stabilizes the protein, increasing the temperature required for unfolding.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Notes |
| Target Protein | In-house or Commercial | - | Purity should be >90%. |
| SYPRO Orange Protein Gel Stain (5000x) | Invitrogen | S6650 | Store protected from light. |
| Assay Buffer | - | - | e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl.[9] Avoid hydrophobic substances. |
| Inhibitor Compound Library | In-house or Commercial | - | Typically dissolved in DMSO. |
| 384-well PCR plates | Thermo Fisher | AB3384 | Use qPCR-compatible plates. |
| qPCR-compatible adhesive plate seal | Starlab | E2796-9795 | Ensure a good seal to prevent evaporation. |
| Real-Time PCR System | Bio-Rad, Thermo Fisher, etc. | CFX384, QuantStudio 5 | Must have melt curve capability. |
Experimental Protocol
This protocol is designed for a 384-well format, which is suitable for high-throughput screening.
Reagent Preparation
-
Target Protein Solution (2 µM): Prepare a working solution of the target protein in the assay buffer. The final concentration in the assay will be lower, so calculate the required stock concentration accordingly. For example, to achieve a final concentration of 2 µM in a 10 µL reaction, prepare a 2 µM stock.[9]
-
SYPRO Orange Working Solution (5x): Prepare a 1:1000 dilution of the 5000x SYPRO Orange stock in the assay buffer.[9] This will be your 5x working solution.
-
Inhibitor Plate: Prepare a source plate with your inhibitor compounds at a 10 mM concentration in DMSO.[9] This will allow for a final screening concentration of 10 µM in the assay. Include DMSO-only wells as a negative control.
Assay Plate Setup
-
Prepare Protein-Dye Mixture: In a suitable container, mix the 2 µM target protein solution with the 5x SYPRO Orange working solution. For a full 384-well plate, you will need approximately 4 mL of this mixture.
-
Dispense Protein-Dye Mixture: Using a multi-channel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.[9]
-
Add Inhibitors: Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer 10 nL of each inhibitor from the source plate to the corresponding wells of the assay plate.[9] This will result in a final inhibitor concentration of 10 µM. For the negative control wells, transfer 10 nL of DMSO.
-
Seal and Centrifuge: Carefully seal the plate with a qPCR-compatible adhesive seal. Centrifuge the plate briefly (e.g., 1000 rpm for 30 seconds) to ensure all liquids are at the bottom of the wells.[9]
Thermal Shift Assay Execution
-
Instrument Setup: Place the sealed assay plate into the real-time PCR instrument.
-
Run Protocol: Set up a melt curve experiment with the following parameters:
-
Initial Hold: 25°C for 2 minutes.
-
Temperature Ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.05°C per second.[9]
-
Data Collection: Set the instrument to collect fluorescence data at each 0.05°C increment.[9] Use the appropriate excitation and emission filters for SYPRO Orange (e.g., excitation ~470 nm, emission ~570 nm).[6]
-
Figure 2. A step-by-step workflow for performing the fluorescence-based thermal shift assay for inhibitor screening.
Data Analysis
-
Data Export: Export the raw fluorescence data as a function of temperature from the real-time PCR instrument software.
-
Data Plotting: For each well, plot the fluorescence intensity versus temperature. The resulting curve should be sigmoidal.
-
Tm Determination: The melting temperature (Tm) is the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve.[10] Many software packages can automatically fit the data to a Boltzmann equation to calculate the Tm.[9][11]
-
ΔTm Calculation: Calculate the thermal shift (ΔTm) for each inhibitor by subtracting the Tm of the DMSO control from the Tm of the well containing the inhibitor.
ΔTm = Tm (inhibitor) - Tm (DMSO)
A positive ΔTm indicates that the inhibitor stabilizes the protein.
Data Presentation
The results of an inhibitor screen can be summarized in a table for easy comparison.
| Compound ID | Tm (°C) | Std. Dev. (Tm) | ΔTm (°C) | Hit? (ΔTm > 2°C) |
| DMSO Control | 52.3 | 0.2 | 0.0 | - |
| Inhibitor A | 58.7 | 0.3 | 6.4 | Yes |
| Inhibitor B | 53.1 | 0.2 | 0.8 | No |
| Inhibitor C | 61.2 | 0.4 | 8.9 | Yes |
| Inhibitor D | 52.5 | 0.3 | 0.2 | No |
Note: The hit threshold (e.g., ΔTm > 2°C) should be determined based on the specific assay and target protein.
Troubleshooting
| Issue | Possible Cause | Solution |
| High initial fluorescence | Protein is partially unfolded or aggregated.[7][12] | Use freshly purified protein. Optimize buffer conditions (pH, salt concentration). Centrifuge the protein stock before use. |
| No or low fluorescence signal | Missing protein or dye. Incorrect instrument settings. | Verify all reagents were added correctly. Check the filter settings on the qPCR instrument. |
| Irregular or noisy curves | Air bubbles in wells. Evaporation. | Centrifuge the plate before the run. Ensure the plate is properly sealed. |
| Compound autofluorescence | The inhibitor itself is fluorescent. | Run a control with the compound and dye but no protein. If autofluorescent, consider using a different fluorescent dye with different excitation/emission wavelengths.[12] |
| No significant Tm shift for known binders | Assay conditions are not optimal. Inhibitor concentration is too low. | Optimize buffer components. Test a range of inhibitor concentrations. |
Conclusion
The fluorescence-based thermal shift assay is a robust and versatile method for identifying and characterizing protein inhibitors in a high-throughput format. Its simplicity, speed, and low sample consumption make it an invaluable tool in the early stages of drug discovery.[2] By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively screen compound libraries and identify promising lead candidates for further development.
References
- 1. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axxam.com [axxam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. eubopen.org [eubopen.org]
- 10. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Troubleshooting - Thermott [thermott.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Carbonic Anhydrase 12 (CA XII)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Carbonic Anhydrase 12 (CA XII), with a focus on resolving issues related to low protein yield.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems researchers may face.
Expression-Related Issues
Q1: I am observing very low or no expression of recombinant CA XII in E. coli. What are the potential causes and solutions?
Low or no expression in E. coli is a common issue. The primary causes often revolve around codon usage, vector suitability, and induction conditions.
Initial Checks & Solutions:
-
Codon Usage: Human CA XII codons may not be optimal for E. coli's translational machinery.
-
Recommendation: Perform codon optimization of your CA XII gene sequence for E. coli. This can significantly enhance translation efficiency.
-
-
Vector & Promoter: The choice of expression vector and promoter strength is critical.
-
Recommendation: Use a vector with a strong, tightly regulated promoter like the T7 promoter. Ensure your E. coli strain (e.g., BL21(DE3)) is compatible with the chosen promoter system.[1]
-
-
Plasmid Integrity: Verify the integrity of your expression construct through restriction digestion and sequencing to ensure the CA XII gene is in-frame and free of mutations.
Troubleshooting Workflow for Low Expression in E. coli
References
Carbonic Anhydrase 12 (CAXII) Enzymatic Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbonic Anhydrase 12 (CAXII) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring CAXII enzymatic activity?
A1: The two main types of assays to measure the enzymatic activity of carbonic anhydrases, including CAXII, are the CO2 hydration assay and the esterase activity assay.
-
CO2 Hydration Assay: This is the most physiologically relevant method. It measures the enzyme's primary function: catalyzing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[1][2] This reaction leads to a pH change, which can be monitored using a pH meter (electrometric method) or a pH indicator dye (colorimetric/spectrophotometric method).[3][4] The stopped-flow spectrophotometry method is a sophisticated version that allows for the determination of steady-state kinetics.[5]
-
Esterase Activity Assay: CAs can also catalyze the hydrolysis of certain esters, such as 4-nitrophenylacetate (4-NPA).[5] This activity can be conveniently measured by monitoring the increase in absorbance of the product (4-nitrophenol).[5] While simpler and often more suitable for high-throughput screening, the esterase activity may not always perfectly correlate with the CO2 hydratase activity, making it essential to confirm findings with a hydratase assay.[1]
Q2: What is the catalytic mechanism of CAXII?
A2: CAXII, a zinc metalloenzyme, catalyzes the hydration of CO2 through a two-step mechanism. First, a zinc-bound hydroxide ion performs a nucleophilic attack on the CO2 molecule to form bicarbonate. Second, the bicarbonate is displaced by a water molecule, and a proton is transferred from the zinc-bound water to the surrounding buffer, regenerating the active site.[2]
Q3: Which inhibitors can be used as positive controls in a CAXII inhibition assay?
A3: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. Acetazolamide (AZA) is a commonly used, potent inhibitor for many CA isoforms, including CAXII, and serves as an excellent positive control.[1][5]
Q4: What are the typical kinetic parameters for CAXII?
A4: The catalytic efficiency of CAXII is very high, with the rate of CO2 hydration (kcat/Km) approaching the diffusion-controlled limit. The pH profile of its activity indicates that the pKa of the essential zinc-bound water molecule is approximately 7.1.[5]
Experimental Protocols
Protocol 1: Colorimetric CO2 Hydration Assay
This protocol is adapted from methods that monitor the pH change resulting from CA-catalyzed CO2 hydration using a pH indicator.
Materials:
-
Recombinant human CAXII enzyme
-
Tris buffer (e.g., 20 mM, pH 8.3)
-
pH indicator solution (e.g., Phenol Red)
-
CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes)[4]
-
96-well microplate
-
Temperature-controlled microplate reader
-
Test inhibitors (e.g., Acetazolamide) and vehicle (e.g., DMSO)
Reagent Preparation:
-
Assay Buffer: Prepare 20 mM Tris buffer containing the desired concentration of Phenol Red. Adjust the pH to 8.3 at the desired reaction temperature (e.g., 25°C).
-
Enzyme Solution: Prepare a stock solution of CAXII in a suitable buffer (e.g., 10 mM Tris, pH 7.5). Immediately before the assay, dilute the enzyme to the desired final concentration in ice-cold water or assay buffer.[4] Keep on ice.
-
CO2-Saturated Water: Keep the CO2-saturated water on ice until the moment of use to ensure maximum CO2 concentration.
Assay Procedure:
-
Add 100 µL of Assay Buffer to each well of a 96-well plate.
-
Add 20 µL of the enzyme solution (or buffer for the uncatalyzed control) to the appropriate wells.
-
For inhibition assays, pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by rapidly adding 80 µL of ice-cold CO2-saturated water to each well.
-
Immediately place the plate in the reader and measure the absorbance change at the appropriate wavelength for the pH indicator (e.g., 570 nm for Phenol Red) over time.
-
The rate of reaction is determined from the initial linear portion of the absorbance vs. time curve.
-
Enzyme activity is calculated by subtracting the rate of the uncatalyzed reaction from the rate of the enzyme-catalyzed reaction.
Data Presentation
Table 1: Example IC50 Values for CAXII Inhibition
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Type |
| Acetazolamide (AZA) | CAXII | 0.27 ± 0.1 | Esterase Assay |
| Acetazolamide (AZA) | CAIX | 0.14 ± 0.1 | Esterase Assay |
Data sourced from a study on CA9 and CA12 esterase activity.[1]
Table 2: Comparison of CAXII Assay Methods
| Feature | CO2 Hydration Assay (Colorimetric) | Esterase Assay | Stopped-Flow Spectrophotometry |
| Principle | Measures pH change from CO2 hydration | Measures hydrolysis of a synthetic ester substrate | Rapidly mixes reactants and measures initial reaction rates |
| Physiological Relevance | High | Low to Medium | High |
| Throughput | Medium | High | Low |
| Complexity | Low to Medium | Low | High |
| Instrumentation | Spectrophotometer/Plate Reader | Spectrophotometer/Plate Reader | Stopped-Flow System |
Visualized Workflows and Logic
Caption: General workflow for a CAXII enzymatic inhibition assay.
Caption: Troubleshooting decision tree for CAXII enzymatic assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Enzyme Activity | Degraded/Inactive Enzyme: CAXII may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles, not kept on ice). | Use a fresh aliquot of the enzyme. Always store and handle the enzyme on ice as recommended.[6][7] Include a positive control with a known active enzyme lot. |
| Incorrect Buffer pH: The enzyme's activity is highly pH-dependent. The buffer pH might be outside the optimal range (around 7.1-8.3).[5] | Prepare fresh buffer and carefully verify the pH at the intended assay temperature. | |
| Substrate (CO2) Concentration Too Low: For the CO2 hydration assay, the CO2-saturated water may not have been fully saturated or may have lost CO2 due to warming. | Prepare CO2-saturated water immediately before use by bubbling CO2 through ice-cold water for an extended period (e.g., 30 min).[4] Keep it chilled until the moment it's added to the reaction. | |
| Potent Inhibitor in Reagents: A contaminant in the buffer or water could be inhibiting the enzyme. | Use high-purity reagents (e.g., analytical grade) and purified water to prepare all solutions. | |
| High Background Signal (Uncatalyzed Rate) | Spontaneous Substrate Hydrolysis: The substrate (e.g., 4-NPA in the esterase assay or CO2 in the hydration assay) degrades spontaneously. | This is expected. Always run a parallel "no-enzyme" control for each condition. Subtract this background rate from the rate measured in the presence of the enzyme.[7] |
| Buffer Interference: Some buffer components can interfere with the assay. | Ensure the chosen buffer does not react with the substrate or interfere with the detection method. Tris buffer is generally considered suitable.[3][4] | |
| Inconsistent Results / High Variability | Inaccurate Pipetting: Small volumes of enzyme or inhibitor are difficult to pipette accurately, leading to well-to-well variability. | Calibrate your pipettes regularly. For viscous solutions or small volumes, consider using positive displacement or reverse pipetting techniques. Run replicates for all samples.[7] |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature. Fluctuations between wells or plates can cause variability. | Use a temperature-controlled plate reader. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. | |
| Incomplete Mixing: If the substrate is not mixed thoroughly and quickly upon addition, the reaction will not start uniformly in all wells. | Use a multi-channel pipette to add the starting reagent. Gently mix the plate immediately after addition, either by tapping or using an automated plate shaker, being careful to avoid cross-contamination. | |
| Inhibitor Shows No Effect | Inhibitor Degradation or Insolubility: The inhibitor may have degraded or precipitated out of solution. | Prepare inhibitor stock solutions fresh. Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, including controls, as it can affect enzyme activity. |
| Incorrect IC50 Calculation: The Cheng-Prusoff equation for calculating Ki from IC50 is not valid if the enzyme concentration is higher than the Ki value.[8] | Ensure the enzyme concentration used in the assay is well below the expected Ki of the inhibitor to get an accurate IC50. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. pnas.org [pnas.org]
- 6. Carbonic Anhydrase Activity Assay [protocols.io]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Novel Carbonic Anhydrase XII Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with novel Carbonic Anhydrase XII (CA XII) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is aqueous solubility a critical parameter for novel CA XII inhibitors?
A1: Aqueous solubility is a crucial determinant of a drug's bioavailability and therapeutic efficacy. For a CA XII inhibitor to be effective, particularly in systemic applications, it must first dissolve in physiological fluids to be absorbed into the bloodstream and reach its target enzyme. Poorly soluble compounds often exhibit low bioavailability, leading to diminished therapeutic effects and the need for higher, potentially toxic, dosages.[1] Many newly discovered chemical entities, estimated at around 40%, are hydrophobic and face market entry challenges due to low aqueous solubility.[2]
Q2: What are the common causes of poor solubility in novel drug candidates like CA XII inhibitors?
A2: Poor aqueous solubility is typically caused by two main factors: high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and strong intermolecular interactions within the crystal lattice of the solid compound.[3] These strong bonds make it energetically costly for the individual molecules to break away from the solid state and interact with water molecules.[3]
Q3: What are the primary strategies for enhancing the solubility of poorly soluble inhibitors?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[2]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension), modifying the crystal habit (polymorphs, amorphous forms, co-crystallization), and dispersing the drug in inert carriers (solid dispersions, eutectic mixtures).[1][2]
-
Chemical Modifications: These strategies involve altering the molecule or its environment, such as pH adjustment, salt formation, derivatization, and complexation with agents like cyclodextrins.[1][4]
-
Other Techniques: The use of co-solvents, surfactants, and hydrotropy are also common and effective methods.[4][5]
Q4: How do I select the most appropriate solubility enhancement technique for my specific CA XII inhibitor?
A4: The choice of technique depends on the physicochemical properties of your inhibitor (e.g., pKa, logP, melting point), the desired dosage form, and the intended route of administration. A systematic approach is recommended, starting with simpler methods like pH modification for ionizable compounds. For neutral compounds, co-solvents or amorphization strategies might be more suitable. The decision-making process can be guided by a logical workflow.
Troubleshooting Guides
Problem 1: My compound precipitates from the solution after initial dissolution.
-
Possible Cause: You may be observing a supersaturated solution. This occurs when a compound, often in a metastable or amorphous form, dissolves to a concentration higher than its true thermodynamic equilibrium solubility.[3] Over time, the more stable, less soluble crystalline form nucleates and precipitates.
-
Troubleshooting Steps:
-
Confirm Equilibrium: Ensure your solubility measurement is taken after the system has reached equilibrium. The shake-flask method typically requires shaking for 24-48 hours to ensure a true equilibrium is reached between the solid and dissolved drug.[6]
-
Check for Polymorphism: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to analyze the precipitate and the starting material. A change in the crystal form could explain the precipitation.
-
Use Precipitation Inhibitors: If developing a formulation, consider adding polymers (e.g., HPMC, PVP) that can help maintain the supersaturated state and prevent precipitation.[4]
-
Dilution Strategy: If precipitation occurs during sampling and analysis (e.g., in HPLC vials), try diluting the sample immediately after filtration with a solvent in which the drug is highly soluble (e.g., 0.1 N HCl for a basic compound or mobile phase) to prevent post-sampling precipitation.[7]
-
Problem 2: I am observing high variability in my solubility measurements.
-
Possible Cause: High variability can stem from several experimental factors, including inconsistent lab procedures, impure materials, or issues with the analytical method.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure consistent shaking speed, temperature control, and equilibration time for all samples.[6] Manual dissolution testing can suffer from timing errors if analysts cannot sample and filter all vessels within the specified time window.[7]
-
Verify Material Purity: Impurities in the compound or solvent can significantly alter solubility measurements.[8] Use highly purified compounds and analytical-grade solvents.
-
Check Buffer Preparation: Incorrectly prepared buffers (e.g., using a hydrated salt instead of anhydrous without correcting the mass) can lead to pH deviations and inconsistent results.[7]
-
Validate Analytical Method: Ensure your analytical method (e.g., HPLC, UV-Vis) is linear, accurate, and precise in the relevant concentration range. Check for drug degradation in the dissolution medium, as chemical instability can lead to lower-than-expected concentration readings.[7]
-
Problem 3: My dissolution profile shows an initial spike, with concentration decreasing at later time points.
-
Possible Cause: This is often an artifact caused by the sampling of undissolved particulate matter.[7] Fine particles can pass through or clog the filter, and then dissolve in the filtrate or during the subsequent analytical process, leading to an artificially high concentration reading at early time points.[7]
-
Troubleshooting Steps:
-
Review Sampling Technique: Ensure the sampling probe is positioned away from the bottom of the vessel where undissolved particles may be present.
-
Use Appropriate Filters: Verify that the filter pore size is adequate to exclude undissolved particles and that the filter material does not adsorb your compound.
-
Check for Supersaturation: As described in Problem 1, this profile could also indicate the formation of a transient supersaturated solution followed by precipitation.
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes common techniques used to improve the solubility of poorly water-soluble drugs.
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Converts the drug into its more soluble salt form by altering the pH of the solution.[4] | Simple, cost-effective, and easy to implement.[2] | Only applicable to ionizable compounds; risk of in-vivo precipitation upon pH change. |
| Co-solvency | Reduces the polarity of the aqueous solvent by adding a water-miscible organic solvent, increasing the solubility of nonpolar drugs.[5] | Simple to formulate; effective for nonpolar drugs; suitable for parenteral formulations.[2] | Potential for in-vivo precipitation upon dilution with aqueous fluids; toxicity of some co-solvents. |
| Complexation | A host molecule (e.g., cyclodextrin) forms a water-soluble inclusion complex with the poorly soluble drug molecule.[4] | Can significantly increase solubility and stability; suitable for various dosage forms. | Limited by the stoichiometry of the complex; can be expensive. |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug, which increases the dissolution rate according to the Noyes-Whitney equation.[5] | Applicable to most compounds; enhances dissolution rate. | Does not increase equilibrium solubility; risk of particle aggregation.[2] |
| Solid Dispersion | Disperses the drug in an amorphous form within an inert carrier matrix (often a polymer).[1] | Can significantly increase both dissolution rate and apparent solubility. | Can be physically unstable (risk of recrystallization); manufacturing can be complex. |
Experimental Protocols & Workflows
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a specific medium and is considered the gold standard.[6]
-
Preparation: Add an excess amount of the CA XII inhibitor (enough to ensure undissolved solids remain at equilibrium) to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial).
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Shake the solution for a predetermined time, typically 24-48 hours, to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, cease shaking and allow the solution to stand, permitting the undissolved solid to settle. Confirm the presence of excess solid material.[6]
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter (e.g., 0.22 µm PVDF) that is compatible with your compound and solvent. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved inhibitor using a validated analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that medium at the specified temperature.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. quora.com [quora.com]
Technical Support Center: Recombinant Human Carbonic Anhydrase 12 (CA XII)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with insoluble recombinant human carbonic anhydrase 12 (CA XII) expressed in E. coli.
Troubleshooting Guides
This section addresses common issues encountered during the refolding of recombinant CA XII from inclusion bodies.
Problem 1: Low Yield of Refolded CA XII
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Inclusion Body Solubilization | Ensure complete solubilization of inclusion bodies using a strong denaturant like 6 M Guanidine HCl or 8 M Urea. Incomplete solubilization will result in a lower starting concentration of unfolded protein for refolding.[1][2] |
| Protein Aggregation During Refolding | Aggregation is a common issue when refolding proteins.[3] To mitigate this, consider the following strategies: - Optimize Protein Concentration: A high protein concentration can favor aggregation. Try refolding at a lower protein concentration. - Slow Down the Refolding Process: Rapid removal of the denaturant can lead to misfolding and aggregation.[3] Employ methods like stepwise dialysis against decreasing concentrations of the denaturant.[3] - Use Refolding Additives: Incorporate additives like L-arginine (0.4-0.5 M) or glycerol (10-50%) into the refolding buffer to suppress aggregation.[4] |
| Incorrect Buffer Conditions | The pH and composition of the refolding buffer are critical. For most proteins, a pH of 8.0-8.5 is optimal for refolding.[5] It is also crucial to ensure the presence of a zinc salt (e.g., 0.5 mM ZnSO₄) in the refolding buffer, as zinc is an essential cofactor for carbonic anhydrase activity.[6] |
| Oxidation of Cysteine Residues | Improper disulfide bond formation can lead to misfolded, inactive protein. Maintain a reducing environment during solubilization with agents like DTT or β-mercaptoethanol.[1] For refolding, a redox system (e.g., reduced and oxidized glutathione) can facilitate correct disulfide bond formation. |
Problem 2: Refolded CA XII has Low or No Enzymatic Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Absence of Essential Cofactor | Carbonic anhydrases are zinc metalloenzymes. Ensure that a zinc salt, such as ZnSO₄, is included in the refolding and final dialysis buffers to allow for proper metal incorporation and enzymatic activity.[6] |
| Incorrect Protein Folding | Even if the protein is soluble, it may not be in its native, active conformation. Re-evaluate your refolding protocol. Experiment with different refolding methods (e.g., dilution vs. dialysis), temperatures (starting at 4°C is often recommended to minimize aggregation), and refolding additives.[4] |
| Inaccurate Activity Assay | Verify the accuracy of your activity assay. Carbonic anhydrase activity can be measured by its CO₂ hydration activity or its esterase activity.[7] Ensure that the substrate concentration, buffer pH, and temperature are optimal for the assay.[8][9] |
| Protein Degradation | Proteases from the E. coli host can co-purify with inclusion bodies and degrade the target protein during the refolding process. Consider adding protease inhibitors to the lysis and wash buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my recombinant CA XII is expressed as insoluble inclusion bodies?
The initial step is to efficiently isolate and wash the inclusion bodies to remove contaminating proteins and other cellular debris.[2] This is typically achieved by cell lysis followed by centrifugation to pellet the dense inclusion bodies. Washing the pellet with a buffer containing a mild detergent like Triton X-100 can help remove membrane contaminants.[1][2]
Q2: What are the recommended concentrations for denaturants to solubilize CA XII inclusion bodies?
For complete denaturation, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea are standardly used.[2] It is also crucial to include a reducing agent, such as 5-100 mM Dithiothreitol (DTT) or β-mercaptoethanol, to break any incorrect disulfide bonds.[4]
Q3: What is the best method for removing the denaturant during refolding?
The choice of method depends on your specific protein and experimental setup. Common methods include:
-
Dilution: This involves rapidly or slowly diluting the solubilized protein into a large volume of refolding buffer.[2] While simple, it can result in a large final volume.
-
Dialysis: The solubilized protein is placed in a dialysis bag and dialyzed against a refolding buffer with progressively lower concentrations of the denaturant. This is a gentler method that can improve refolding yields.[3]
-
On-column Refolding: If your protein has an affinity tag (e.g., a His-tag), you can bind the denatured protein to a chromatography column and then refold it by flowing a gradient of decreasing denaturant concentration over the column.[4]
Q4: How can I assess the success of my CA XII refolding protocol?
The success of refolding is determined by the recovery of soluble and, most importantly, active protein. This can be assessed by:
-
Quantifying Protein Concentration: Measure the protein concentration of the soluble fraction after refolding.
-
SDS-PAGE Analysis: Compare the protein profile of the soluble fraction before and after refolding to visualize the amount of recovered CA XII.
-
Enzymatic Activity Assay: This is the most critical measure of successful refolding. The esterase activity of carbonic anhydrase provides a convenient and reliable method for determining the amount of active, correctly folded protein.[10][11]
Experimental Protocols
Protocol 1: Inclusion Body Isolation and Solubilization
-
Harvest the E. coli cell pellet expressing recombinant human CA XII by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail and 1% Triton X-100.[1]
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.[1]
-
Wash the inclusion body pellet by resuspending it in the lysis buffer and repeating the centrifugation. Perform a second wash with the same buffer without Triton X-100 to remove residual detergent.
-
Solubilize the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT).[12] Incubate with gentle agitation for at least 1 hour at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein solution by centrifugation at high speed to remove any remaining insoluble material.
Protocol 2: Refolding of CA XII by Stepwise Dialysis
-
Transfer the clarified, solubilized CA XII solution into a dialysis bag with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. Start with a refolding buffer containing a low concentration of the denaturant (e.g., 2 M GdnHCl) and gradually move to a denaturant-free buffer. Each dialysis step should be carried out for at least 4-6 hours at 4°C.
-
Refolding Buffer Composition: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 0.5 mM ZnSO₄, 1 mM EDTA, and a redox system (e.g., 1 mM reduced glutathione, 0.1 mM oxidized glutathione). Consider adding 0.4 M L-arginine to suppress aggregation.
-
-
After the final dialysis step against the denaturant-free refolding buffer, recover the refolded protein from the dialysis bag.
-
Centrifuge the refolded protein solution to pellet any aggregated protein.
-
The soluble supernatant contains the refolded CA XII.
Protocol 3: Esterase Activity Assay for Refolded CA XII
This assay measures the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.[7]
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a solvent like acetone.
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
In a 96-well plate, add the reaction buffer to each well.
-
Add a known amount of the refolded CA XII solution to the appropriate wells. Include a negative control with buffer only.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) using a microplate reader.[8]
-
The rate of increase in absorbance is proportional to the enzymatic activity. Calculate the specific activity based on the amount of protein added to the well.
Visualizations
Caption: Experimental workflow for refolding insoluble recombinant carbonic anhydrase 12.
Caption: IGF-1 signaling pathway regulating Carbonic Anhydrase 12 expression.
References
- 1. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 2. biossusa.com [biossusa.com]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Streamlining heterologous expression of top carbonic anhydrases in Escherichia coli: bioinformatic and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
"minimizing variability in carbonic anhydrase 12 kinetic assays"
Welcome to the technical support center for carbonic anhydrase 12 (CA XII) kinetic assays. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in CA XII kinetic assays?
A1: Variability in CA XII kinetic assays can arise from several factors:
-
Buffer Composition and Concentration: The chemical nature and concentration of the buffer can significantly influence the catalyzed rates.[1] Different buffers with similar pKa values can yield different reaction rates.[1]
-
pH: The catalytic activity of CA XII is pH-dependent, with the pKa of the zinc-bound water molecule being approximately 7.1.[2] Assays must be performed at a stable and accurately controlled pH.
-
Temperature: Enzyme kinetics are highly sensitive to temperature fluctuations. Maintaining a constant and uniform temperature is critical for reproducible results. The Wilbur-Anderson assay, for instance, is traditionally performed at 0°C to slow the uncatalyzed reaction.[3]
-
Substrate Stability and Preparation: For esterase assays, the substrate p-nitrophenyl acetate (pNPA) can undergo spontaneous hydrolysis, especially at pH 7 and higher.[4] For CO2 hydration assays, ensuring consistent saturation of CO2 in the substrate solution is crucial.[5]
-
Enzyme Purity and Concentration: The presence of contaminants or inaccuracies in determining the active enzyme concentration will directly impact the calculated specific activity.
-
Assay Method: Different assay methods (e.g., stopped-flow spectrophotometry, Wilbur-Anderson assay, colorimetric assays) have inherent differences in precision and accuracy.[6] The traditional Wilbur-Anderson assay, for example, can be unreliable due to the slow response of pH electrodes and potential protein adsorption.[6]
Q2: Which assay is more suitable for determining CA XII activity: the CO2 hydration assay or the esterase assay?
A2: The CO2 hydration assay is the physiologically relevant measure of carbonic anhydrase activity and should be the primary method for determining kinetic parameters.[6] While the esterase assay using p-nitrophenyl acetate (pNPA) is simpler and can be used for high-throughput screening of inhibitors, it is a surrogate activity.[7] Discrepancies between CO2 hydration activity and esterase activity have been reported for α-CAs, which can lead to misinterpretation of enzyme activity.[6] Therefore, the CO2 hydration assay should not be substituted by the esterase assay for accurate characterization of CA XII activity.[6]
Q3: How can I minimize the spontaneous hydrolysis of p-nitrophenyl acetate (pNPA) in my esterase assay?
A3: To minimize the spontaneous hydrolysis of pNPA, consider the following:
-
Prepare the pNPA solution fresh before each experiment.
-
Control the pH: Since the rate of spontaneous hydrolysis increases with pH, perform the assay at the lowest pH compatible with enzyme activity, and ensure the pH is consistent across all wells.[4]
-
Include a proper blank control: A blank containing the substrate and buffer but no enzyme should be included to measure the rate of spontaneous hydrolysis.[7] This background rate should be subtracted from the rates of the enzyme-catalyzed reactions.[7]
-
Maintain a consistent temperature: Temperature affects the rate of both enzymatic and non-enzymatic hydrolysis.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in an Esterase Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate and verify the accuracy of your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Temperature Gradients | Allow the plate to equilibrate to the assay temperature before adding the final reagent to start the reaction. Avoid "edge effects" by not using the outer wells or by filling them with buffer. |
| Substrate Instability | Prepare the pNPA substrate solution immediately before use. Run a substrate-only control to monitor the rate of spontaneous hydrolysis.[4] |
| Enzyme Adsorption | Consider adding a small amount of a non-interfering protein like bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to prevent the enzyme from adsorbing to the plate surface. |
Issue 2: Low or No Detectable Activity in a CO2 Hydration Assay
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the integrity of your CA XII preparation using SDS-PAGE. Test the activity of a known, active carbonic anhydrase as a positive control. |
| Improper CO2 Saturation | Ensure your water is fully saturated with CO2. This is typically done by bubbling CO2 gas through chilled water for an extended period.[5] The pH of CO2-saturated water should be around 3-4.[5] |
| Incorrect Buffer Composition | The choice of buffer can significantly impact the proton transfer step, which is rate-limiting for CA XII.[2] Ensure you are using a recommended buffer for this assay, such as HEPES or Tris.[8] |
| Inhibitor Contamination | Check all reagents and buffers for potential CA inhibitors. For example, some metal ions can inhibit CA activity. |
Issue 3: Inconsistent Inhibition (Ki) Values for CA XII Inhibitors
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure that the substrate concentration is well below the Km value when determining IC50 values to be converted to Ki using the Cheng-Prusoff equation. The Cheng-Prusoff equation is not valid when the enzyme concentration is close to or greater than the Ki.[9] |
| Inhibitor Solubility Issues | Visually inspect for any precipitation of the inhibitor in the assay buffer. Use a co-solvent like DMSO if necessary, but keep the final concentration low and consistent across all assays, including controls, as it may affect enzyme activity. |
| Time-Dependent Inhibition | Pre-incubate the enzyme with the inhibitor for a set period before initiating the reaction to allow for equilibrium to be reached.[7] |
| Prodrug Inhibitors | Some inhibitors, like sulfocoumarins, are prodrugs that require hydrolysis to become active.[10] Ensure your assay conditions and incubation times are sufficient for this conversion. |
Experimental Protocols
Protocol 1: Esterase Activity Assay for CA XII
This protocol is adapted for a 96-well plate format and measures the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product, p-nitrophenol, which absorbs at 400-405 nm.
Materials:
-
Purified recombinant human CA XII
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[7]
-
Substrate: 1 mM p-nitrophenyl acetate (pNPA) in assay buffer (prepare fresh)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 400 nm in kinetic mode
Procedure:
-
Prepare serial dilutions of your CA XII inhibitor in the assay buffer.
-
Add 50 µL of assay buffer (for control) or inhibitor dilution to the appropriate wells of the 96-well plate.
-
Add 25 µL of a solution containing CA XII (e.g., 20 µg/mL, final concentration 5 µg/mL) to each well.[7]
-
Pre-incubate the plate at 37°C for 1 hour if testing inhibitors.[7]
-
Initiate the reaction by adding 25 µL of the 1 mM pNPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 400 nm every 3 minutes for at least 30 minutes.[7]
-
Calculate the initial velocity (slope of the linear portion of the absorbance vs. time curve).
-
Subtract the slope of the blank (no enzyme) from all other measurements.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: Stopped-Flow CO2 Hydration Assay
This protocol measures the hydration of CO2 catalyzed by CA XII by monitoring the pH change using a pH indicator.
Materials:
-
Purified recombinant human CA XII
-
Buffer: 25 mM of a suitable buffer (e.g., HEPES, TAPS, MES, depending on the desired pH) with the total ionic strength maintained at 0.2 M with Na2SO4.[2]
-
pH Indicator: A suitable pH indicator (e.g., Phenol Red).
-
CO2-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions for the two syringes of the stopped-flow instrument.
-
Syringe A (Enzyme): Contains CA XII, buffer, and the pH indicator.
-
Syringe B (Substrate): Contains CO2-saturated water and buffer.
-
-
Equilibrate both syringes and the instrument to the desired temperature (e.g., 25°C).[2]
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax over time.
-
The initial rate of the reaction is determined from the initial linear portion of the absorbance change.
-
Kinetic parameters (kcat, Km) are determined by measuring the initial rates at various CO2 concentrations.[6]
Data Presentation
Table 1: Kinetic Parameters of Human Carbonic Anhydrase Isozymes
| Isozyme | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay |
| CA XII | 4.3 x 10⁵ | 3.4 x 10⁷ | CO2 Hydration[2] |
| CA II | 1.0 x 10⁶ | 8.3 x 10⁷ | CO2 Hydration[2] |
| CA I | 2.0 x 10⁵ | 5.0 x 10⁷ | CO2 Hydration[2] |
| CA IV | 1.0 x 10⁶ | 3.4 x 10⁷ | CO2 Hydration[2] |
Data presented are representative values and may vary depending on assay conditions.
Visualizations
Caption: General workflow for a CA XII kinetic assay.
Caption: Troubleshooting decision tree for CA XII assays.
References
- 1. Buffer dependence of CO2 hydration catalyzed by human carbonic anhydrase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
"selecting the appropriate buffer system for CA XII activity assays"
This technical support center provides guidance on selecting the appropriate buffer system and troubleshooting common issues encountered during carbonic anhydrase XII (CA XII) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer system for a standard CA XII activity assay?
For a colorimetric CA XII activity assay measuring the esterase activity, a common choice is a Tris-based buffer. For CO2 hydration assays, a weekly buffered solution like 20 mM Tris-HCl at pH 8.3 is recommended to effectively monitor the pH drop resulting from the enzymatic reaction.[1] HEPES buffer at a pH of 7.5 has also been used for purification and in some assay conditions.[1][2]
Q2: What is the optimal pH for CA XII activity?
The catalytic activity of human CA XII is pH-dependent. The steady-state turnover number (kcat) for CO2 hydration shows an apparent pKa of 8.0 ± 0.2, with maximal activity observed around this pH.[2]
Q3: Are there any buffer components that should be avoided?
Yes, certain substances can interfere with enzymatic assays. It is advisable to avoid the following in your sample and buffer preparations, unless their effects are the subject of study:
-
EDTA (>0.5 mM)
-
Ascorbic acid (>0.2%)
-
SDS (>0.2%)
-
Sodium Azide (>0.2%)
-
NP-40 and Tween-20 (>1%)[3]
For metalloenzymes like CA XII, which contains a zinc ion in its active site, strong chelating agents should be used with caution.[4] Phosphate buffers may not be ideal if phosphate is a product of the reaction being studied or if the enzyme is a metalloenzyme, as phosphate can sometimes be inhibitory.[5]
Q4: Can I use a commercially available kit for measuring CA XII activity?
Yes, several commercial kits are available for measuring carbonic anhydrase activity.[6][7] These kits typically rely on the esterase activity of CA and provide a convenient, high-throughput method. However, ensure the kit's components and detection method are compatible with your specific experimental goals and that it is sensitive enough for your CA XII preparation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive Enzyme: Improper storage or handling of the enzyme. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 3. Presence of Inhibitors: Contaminants in the sample or reagents. | 1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Avoid repeated freeze-thaw cycles. 2. Verify the pH of your buffer is optimal for CA XII (around 8.0).[2] Ensure the assay temperature is appropriate. 3. Use high-purity water and reagents. Consider sample purification to remove potential inhibitors. |
| High background signal | 1. Spontaneous Substrate Hydrolysis: The substrate may be unstable in the assay buffer. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Run a blank reaction without the enzyme to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your enzyme-catalyzed reaction rate. 2. Prepare fresh buffers and solutions with high-purity reagents. |
| Inconsistent readings between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete Mixing: Reagents not mixed thoroughly in the reaction wells. 3. Temperature Fluctuations: Inconsistent temperature across the assay plate or between experiments. | 1. Use calibrated pipettes and practice proper pipetting techniques. Avoid pipetting very small volumes if possible by preparing master mixes.[3] 2. Ensure thorough mixing of the reaction components before starting the measurement. 3. Allow all reagents and the assay plate to equilibrate to the assay temperature before starting the reaction. |
| Assay signal out of linear range | 1. Enzyme Concentration Too High: The reaction is proceeding too quickly for accurate measurement. 2. Substrate Depletion: The substrate is being consumed too rapidly. | 1. Dilute the enzyme sample and re-run the assay. Test a range of enzyme concentrations to find one that falls within the linear range of the assay. 2. Ensure the substrate concentration is not limiting. If necessary, increase the substrate concentration, ensuring it remains below any potential substrate inhibition levels. |
Data Presentation
Table 1: Recommended Buffer Systems for CA XII Activity Assays
| Assay Type | Buffer | Concentration | pH | Key Considerations |
| CO2 Hydration (pH drop method) | Tris-HCl | 20 mM | 8.3 | A weekly buffered solution is necessary to detect the pH change.[1] |
| General Kinetic Studies | HEPES | 10 mM | 7.5 | Used for purification and can be suitable for kinetic analysis.[2] |
| General Kinetic Studies | Barbital | 25-50 mM | 8.2 | A common buffer for general carbonic anhydrase assays.[8] |
| Esterase Activity (Kit-based) | Varies by manufacturer | Varies | Varies | Refer to the specific kit protocol for buffer composition.[6][7] |
Table 2: Inhibition of Human CA XII by Common Inhibitors
| Inhibitor | Inhibition Constant (Ki) | Notes |
| 6A10 | 3.1 nM | A potent and specific inhibitor of recombinant CA XII.[9] |
| Acetazolamide | ~1 µM (effective concentration) | A non-specific CA inhibitor.[9] |
| Compound 5 (Acetazolamide-Psammaplin C hybrid) | 0.56 nM | A potent inhibitor investigated for combination cancer therapy.[9] |
| Carboxylates (2,4-dioxothiazolidinyl acetic acids) | 0.30–0.93 µM | Show submicromolar inhibition and are highly selective for CA XII over CA I, II, and IX.[10] |
Experimental Protocols
CO2 Hydration Activity Assay (pH Drop Method)
This protocol is adapted from the Wilbur and Anderson method and is suitable for measuring the CO2 hydration activity of CA XII.[1]
Materials:
-
Purified CA XII enzyme
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3
-
CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes)
-
Calibrated pH meter with a fast-response electrode
-
Stirred, temperature-controlled reaction vessel (e.g., a beaker in an ice bath)
Procedure:
-
Blank Measurement:
-
Add 6.0 mL of ice-cold Assay Buffer to the reaction vessel.
-
Place the pH electrode in the buffer and ensure the temperature is maintained at 0-4 °C.
-
With constant stirring, rapidly inject 4.0 mL of CO2-saturated water.
-
Start a timer immediately and record the time (T0) it takes for the pH to drop from 8.3 to 6.3.
-
-
Enzyme Measurement:
-
Add 6.0 mL of ice-cold Assay Buffer to a clean reaction vessel.
-
Add a known amount of your CA XII enzyme solution to the buffer.
-
Place the pH electrode in the solution and allow it to equilibrate to 0-4 °C with stirring.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Start a timer immediately and record the time (T) it takes for the pH to drop from 8.3 to 6.3.
-
-
Calculation of Activity:
-
The activity of CA XII can be calculated using the formula: Activity = (T0 - T) / T.
-
Visualizations
Caption: Workflow for the CO2 hydration activity assay of CA XII.
Caption: A logical flowchart for troubleshooting low CA XII activity.
References
- 1. Differential Modulation of the Active Site Environment of Human Carbonic Anhydrase XII by Cationic Quantum Dots and Polylysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. What are CA12 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. abcam.cn [abcam.cn]
- 8. Carbonic Anhydrase Activity Assay [protocols.io]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purified Carbonic Anhydrase 12 (CA XII)
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of purified carbonic anhydrase 12 (CA XII) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carbonic anhydrase 12 (CA XII)?
Carbonic anhydrase XII (CA XII) is a transmembrane enzyme that plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] It is often overexpressed in various cancers, making it a target for drug development.[3][4][5] Structurally, CA XII is a dimeric glycoprotein.[1]
Q2: What are the common signs of CA XII degradation?
Common indicators of CA XII degradation include a loss of enzymatic activity, the appearance of protein precipitates (aggregation), and the presence of unexpected fragments on an SDS-PAGE gel. Some mutations in CA12 can also lead to the generation of an unstable protein.[6]
Q3: What are the optimal storage conditions for purified CA XII?
For short-term storage (a few days), purified CA XII should be kept at 4°C. For long-term preservation, the protein should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][8] The stability of CA XII is also dependent on pH and the presence of salts.[3]
Q4: How can I verify the activity of my purified CA XII?
The enzymatic activity of CA XII can be assessed using several methods. One common approach is a pH-based assay that measures the rate of pH decrease as CO2 is hydrated.[9][10] Another method is a colorimetric assay that monitors the hydrolysis of p-nitrophenyl acetate.[11] Commercially available kits also provide a standardized method for determining CA activity.[8]
Q5: How important are disulfide bonds for CA XII stability?
Disulfide bonds are critical for the structural integrity and optimal function of CA XII.[1] The extracellular domain of CA XII contains a conserved disulfide bond (Cys-23 and Cys-203) that is essential for maintaining its native structure.[1] The use of reducing agents that break these bonds will result in a loss of enzyme activity.[1]
Troubleshooting Guide
Problem: My purified CA XII is precipitating out of solution.
| Potential Cause | Suggested Solution |
| Incorrect Buffer pH | The stability of CA XII is pH-dependent.[3] Ensure the pH of your storage buffer is optimal. A buffer like 10 mM Tris⋅SO₄ at pH 7.4 has been used successfully after purification.[12][13] |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. Try diluting the protein to a lower concentration before storage. |
| Repeated Freeze-Thaw Cycles | This is a common cause of protein precipitation and denaturation. Aliquot your purified protein into single-use volumes before freezing to minimize freeze-thaw cycles.[8] |
| Absence of Cryoprotectant | For long-term storage at -20°C or -80°C, consider adding a cryoprotectant like glycerol (typically 10-50% v/v) to the storage buffer to prevent aggregation upon freezing and thawing. |
Problem: I'm observing multiple bands on an SDS-PAGE gel of my purified CA XII.
| Potential Cause | Suggested Solution |
| Proteolytic Degradation | Unwanted protease activity can cleave your protein. Add a broad-spectrum protease inhibitor cocktail to your sample during purification and for storage. Perform all purification steps at 4°C to minimize protease activity. |
| Glycosylation Variants | CA XII is a glycoprotein and can exist in different glycosylated forms, which may result in multiple bands.[1][6] For instance, wild-type CA XII can appear as an unglycosylated (39 kDa) and a fully glycosylated (43 kDa) form.[6] This is a natural feature of the protein and not necessarily degradation. |
| Aggregation | Aggregates may not fully denature in SDS-PAGE sample buffer and can appear as higher molecular weight bands. Try heating the sample in loading buffer for a longer duration or at a higher temperature before loading, and consider including a reducing agent like DTT or β-mercaptoethanol if not already present. |
Problem: My CA XII has lost its enzymatic activity.
| Potential Cause | Suggested Solution |
| Denaturation | Improper storage conditions, such as incorrect pH or repeated freeze-thaw cycles, can lead to denaturation. Refer to the recommended storage conditions.[3][7] |
| Loss of Zinc Cofactor | Carbonic anhydrases are zinc metalloenzymes. The presence of strong chelating agents like EDTA in the final buffer can strip the zinc ion from the active site, leading to inactivation. If possible, perform the final dialysis or buffer exchange into a buffer without EDTA. |
| Oxidation/Reduction of Disulfide Bonds | As disulfide bonds are crucial for activity, ensure that storage conditions do not favor their reduction unless intended for specific experimental purposes.[1] |
Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage | Long-Term Storage |
| Temperature | 4°C | -20°C or -80°C[7][8] |
| pH | Dependent on buffer, typically around neutral (e.g., pH 7.4)[12][13] | Dependent on buffer, typically around neutral (e.g., pH 7.4)[12][13] |
| Additives | Protease Inhibitors (optional) | Aliquoting is essential.[8] Cryoprotectant (e.g., glycerol) is recommended. |
| Freeze-Thaw Cycles | N/A | Avoid.[8] |
Experimental Protocols
Protocol 1: Affinity Purification of Secretory Human CA XII
This protocol is adapted for a secretory form of human CA XII (e.g., a truncated version) expressed in a mammalian cell line like CHO cells.[12][13]
Materials:
-
Secretion medium from CHO cells expressing secretory CA XII
-
Affinity column: p-aminomethylbenzenesulfonamide-agarose
-
Equilibration Buffer: 10 mM HEPES, pH 7.5
-
Wash Buffer: 10 mM HEPES, pH 7.5
-
Elution Buffer: 0.1 M Sodium Acetate, 0.5 M Sodium Perchlorate, pH 5.6
-
Dialysis Buffer: 10 mM Tris⋅SO₄, pH 7.4
Methodology:
-
Adjust the pH of the secretion medium to 7.5 by adding 10 mM HEPES.
-
Equilibrate the p-aminomethylbenzenesulfonamide-agarose column with Equilibration Buffer.
-
Load the conditioned medium onto the column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the bound CA XII with Elution Buffer.
-
Collect the fractions containing the enzyme.
-
Pool the active fractions and concentrate them using an appropriate centrifugal filter unit (e.g., Centricon-10).
-
Dialyze the concentrated enzyme preparation against Dialysis Buffer to remove the elution salts and exchange the buffer for storage.
-
Assess purity using SDS-PAGE.
Protocol 2: Carbonic Anhydrase Activity Assay (pH-based)
This protocol is a general method to determine CA activity by measuring the time required for a pH change.[9][10][14]
Materials:
-
Assay Buffer: 20 mM Tris, pH 8.3
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water)
-
Purified CA XII solution (e.g., 0.1 mg/mL)
-
Calibrated pH meter with a fast-recording probe
-
Ice-water bath
Methodology:
-
Perform all measurements in an ice-water bath to maintain a constant temperature (near 0°C).
-
Uncatalyzed Reaction:
-
Add 10 mL of Assay Buffer to a beaker in the ice-water bath.
-
Add 10 mL of CO₂-saturated water and immediately start recording the pH.
-
Measure the time (T) it takes for the pH to drop from 8.0 to 6.3.
-
-
Catalyzed Reaction:
-
Add 10 mL of Assay Buffer to a clean beaker in the ice-water bath.
-
Add 10 µL of the purified CA XII solution.
-
Add 10 mL of CO₂-saturated water and immediately start recording the pH.
-
Measure the time (Tc) it takes for the pH to drop from 8.0 to 6.3.
-
-
Calculate Activity:
-
Calculate the Wilbur-Anderson Units (WAU) using the formula: WAU = (T - Tc) / Tc.[14]
-
Visualizations
Caption: Experimental workflow for the purification and storage of carbonic anhydrase 12.
Caption: Troubleshooting flowchart for diagnosing degradation of purified CA XII.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 3. Characterization of human carbonic anhydrase XII stability and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of carbonic anhydrase XII function in individuals with elevated sweat chloride concentration and pulmonary airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Carbonic Anhydrase Activity Assay [protocols.io]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. docs.nrel.gov [docs.nrel.gov]
"troubleshooting poor signal in CA12 chemiluminescence assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal in CA12 chemiluminescence immunoassays (CLIA).
Troubleshooting Guides
This section addresses specific issues that can lead to weak or no signal during your CA12 CLIA experiments.
Problem: Weak or No Signal
A weak or absent signal is a common issue in chemiluminescence assays. The following table summarizes potential causes and their corresponding solutions.
| Category | Potential Cause | Solution |
| Reagents & Samples | Inactive/Expired Reagents: HRP enzyme, substrate, or antibodies have lost activity. | Use fresh reagents and ensure they are stored correctly and within their expiration date.[1] Bring all kit components to room temperature (20–25°C) before use. |
| Incorrect Antibody Concentration: Primary or secondary antibody concentration is too low. | Optimize antibody concentrations by performing a titration. Increase the concentration or extend incubation time to enhance binding. | |
| Improper Reagent Preparation: Incorrect dilution of reagents, or substrate components not mixed correctly or freshly. | Double-check all dilution calculations and ensure proper mixing. Prepare the substrate working solution immediately before use.[2][3] | |
| Low Analyte Concentration: The concentration of CA12 in the sample is below the detection limit of the assay. | Concentrate the sample if possible, or ensure you are loading a sufficient amount of protein (e.g., 20-30 µg per lane for Western blots). | |
| Buffer Incompatibility: Some buffer components, like sodium azide, can inhibit HRP enzyme activity.[4] | Ensure your wash buffers and antibody diluents do not contain HRP inhibitors.[4] | |
| Procedure | Insufficient Incubation Time or Temperature: Incubation times were too short or the temperature was too low, leading to incomplete binding. | Follow the protocol's recommended incubation times and temperatures.[3] Ensure reagents and plates are at room temperature before starting.[5] |
| Inadequate Washing: Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibodies. | Ensure wells are completely filled and washed, but avoid excessive or vigorous washing that can elute the antibody/antigen complex.[3][4] | |
| Wells Drying Out: Allowing wells to dry out at any stage can denature proteins and inhibit binding. | Keep wells covered with reagent or wash solution throughout the assay and do not let them dry out for extended periods.[3] | |
| Delay in Reading Plate: The chemiluminescent signal is transient and can decay rapidly. | Read the plate immediately after adding the substrate, typically within 5 to 20 minutes.[3][6] | |
| Instrumentation | Incorrect Instrument Settings: The luminometer is not set to the correct parameters for the assay. | Verify the instrument settings, including wavelength and read time, are appropriate for your specific assay.[4] |
| Instrument Malfunction: Issues with the luminometer's detector or pressure systems. | Run instrument diagnostics and performance checks. Check for any error messages or alarms.[7] |
Troubleshooting Workflow
If you are experiencing a poor signal, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting poor signal in CLIA assays.
Frequently Asked Questions (FAQs)
Q1: How do I optimize the antibody concentrations for my CA12 assay?
A1: Antibody optimization is critical for achieving a good signal-to-noise ratio. This is typically done using a checkerboard titration. You test a range of dilutions for both the capture and detection antibodies to find the combination that yields the highest signal for your positive control with the lowest background for your negative control.[8]
Table: Example Antibody Dilution Optimization
| Capture Ab Dilution | Detection Ab Dilution | Positive Control RLU | Negative Control RLU | Signal-to-Noise Ratio (S/N) |
| 1:500 | 1:1000 | 1,200,000 | 15,000 | 80 |
| 1:500 | 1:2000 | 950,000 | 8,000 | 119 |
| 1:1000 | 1:1000 | 800,000 | 5,000 | 160 |
| 1:1000 | 1:2000 | 750,000 | 3,000 | 250 (Optimal) |
| 1:2000 | 1:2000 | 400,000 | 2,500 | 160 |
Note: Relative Light Unit (RLU) values are hypothetical.
Q2: Why is my background signal high across the entire plate?
A2: High background can be caused by several factors:
-
Antibody concentration is too high: Use a more diluted detection antibody.[3]
-
Insufficient blocking: Increase the blocking time or try a different blocking agent.[9]
-
Inadequate washing: Increase the number of wash steps or the volume of wash buffer.[3][10]
-
Contamination: Ensure buffers, pipette tips, and wells are clean and free of contaminants.[3]
-
Incubation temperature is too high: Incubate at the temperature specified in the protocol.[3]
Q3: Can I reuse a plate if I only used a portion of the wells?
A3: Yes, it is possible to use a portion of a plate. You should carefully cover and seal the unused wells and store them as recommended by the manufacturer (typically at -20°C). When you are ready to use the remaining wells, allow them to come to room temperature before opening the seal. Prepare fresh standards and reagents for the subsequent run.
Q4: What is the "hook effect" and could it cause a low signal?
A4: The hook effect can occur in sandwich immunoassays when the analyte (CA12) concentration is excessively high. This high concentration saturates both the capture and detection antibodies simultaneously, preventing the formation of the sandwich complex and leading to a falsely low signal. If you suspect a hook effect, you should dilute your sample and re-run the assay.
Experimental Protocols
General Protocol for a CA12 Sandwich CLIA
This protocol provides a general workflow. Always refer to your specific kit's manual for precise volumes, concentrations, and incubation times.
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit instructions. Allow all components to reach room temperature.
-
Plate Coating (if required): Add 100 µL of capture antibody (diluted in coating buffer) to each well of a microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Sample/Standard Incubation: Add 100 µL of your CA12 standards and samples to the appropriate wells. Incubate for 1-2 hours at 37°C.[11]
-
Washing: Repeat the wash step. It is critical to remove unbound sample proteins.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.[11]
-
Final Wash: Aspirate and wash the plate 5 times with wash buffer to remove unbound detection antibody.[11]
-
Substrate Incubation: Prepare the chemiluminescent substrate solution immediately before use. Add 100 µL to each well.
-
Signal Detection: Immediately place the plate in a luminometer and measure the Relative Light Units (RLUs). The light emission is transient and should be measured promptly.
CA12 Sandwich CLIA Workflow
The following diagram illustrates the principle of the CA12 sandwich chemiluminescence immunoassay.
Caption: The principle of a sandwich chemiluminescence immunoassay (CLIA).
References
- 1. takarabio.com [takarabio.com]
- 2. tulipgroup.com [tulipgroup.com]
- 3. abbexa.com [abbexa.com]
- 4. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 5. licorbio.com [licorbio.com]
- 6. anshlabs.com [anshlabs.com]
- 7. Immunoassay Analyzer Troubleshooting | Seamaty | Medical device manufacturers [en.seamaty.com]
- 8. Procedure and Key Optimization Strategies for an Automated Capillary Electrophoretic-based Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. arp1.com [arp1.com]
- 11. cloud-clone.us [cloud-clone.us]
Technical Support Center: Optimizing Transfection Efficiency for CA12 Gene Knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection efficiency for CA12 gene knockdown experiments.
Troubleshooting Guide
This guide addresses common issues encountered during CA12 gene knockdown experiments using siRNA-based approaches.
Issue 1: Low Knockdown Efficiency of CA12
Low knockdown efficiency is a frequent challenge. The following steps provide a systematic approach to troubleshoot this issue.
Initial Checks & Optimization Strategy
-
Validate siRNA Integrity and Design: Ensure your siRNA is not degraded and is designed to target a region of the CA12 mRNA with high accessibility. It is recommended to test multiple siRNA sequences targeting different regions of the CA12 mRNA to identify the most effective one.[1]
-
Optimize siRNA Concentration: The optimal siRNA concentration can vary between cell types. It is advisable to perform a dose-response experiment, testing a range of concentrations (e.g., 5 nM to 100 nM) to determine the lowest concentration that yields maximum knockdown with minimal cytotoxicity.[1][3]
Experimental Workflow for Optimizing CA12 Knockdown
Caption: Workflow for troubleshooting low CA12 knockdown efficiency.
Issue 2: High Cell Mortality Post-Transfection
High cell death can compromise your experiment. Consider the following to improve cell viability.
-
Optimize Cell Confluency: Transfecting cells at an optimal density (typically 50-70% confluency for siRNA transfection) is crucial, as both sparse and overly confluent cultures can be more susceptible to toxicity.[5][6]
-
Change Transfection Reagent: Some cell lines are sensitive to specific transfection reagents. If toxicity persists, consider switching to a different lipid-based reagent or exploring alternative methods like electroporation.[7]
-
Serum-Free vs. Serum-Containing Media: While complex formation is typically done in serum-free media, the transfection itself can often be performed in the presence of serum to minimize cell stress.[5] However, this is cell-type and reagent-dependent, so optimization is key.
Issue 3: Discrepancy Between mRNA and Protein Knockdown
Sometimes, a significant reduction in CA12 mRNA levels does not translate to a proportional decrease in protein levels.
-
Antibody Specificity for Western Blotting: Ensure the antibody used for Western blotting is specific to CA12 and is used at the optimal concentration to avoid non-specific bands that could interfere with interpretation.[8]
-
Alternative Transcripts: If the CA12 gene has multiple transcript variants, the siRNA may only be targeting one, allowing other variants to continue protein expression.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for CA12 knockdown experiments?
For most adherent cell lines, a confluency of 50-70% at the time of transfection is recommended for siRNA-mediated knockdown.[5] However, the optimal density can vary depending on the cell line and should be determined empirically.
Q2: How long after transfection should I assess CA12 knockdown?
Q3: What are the best controls to include in my CA12 knockdown experiment?
Essential controls include:
-
Negative Control: A non-targeting or scrambled siRNA to control for off-target effects.[1]
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH or Lamin A/C) to validate the transfection procedure.[1]
-
Untransfected Control: To establish baseline CA12 expression levels.[1]
-
Mock Transfection: Cells treated with the transfection reagent alone to assess cytotoxicity of the reagent.[1]
Q4: Are there specific challenges to knocking down a transmembrane protein like CA12?
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| siRNA Concentration | 5 - 100 nM | Titrate to find the lowest effective concentration with minimal toxicity.[1][3] |
| Cell Density (Adherent) | 50 - 70% Confluency | Varies by cell line; optimize for your specific cells.[5] |
| Incubation Time (mRNA) | 24 - 48 hours | mRNA levels can be assessed relatively early.[3] |
| Incubation Time (Protein) | 48 - 96 hours | A time-course is recommended due to potential slow protein turnover.[4] |
Experimental Protocols
Protocol: siRNA-mediated Knockdown of CA12 in MCF-7 Cells
This protocol is adapted from a study on CA12 knockdown in breast cancer cell lines.[9]
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
Opti-MEM® I Reduced Serum Medium
-
CA12-specific siRNA and scrambled control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
6-well plates
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed MCF-7 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes (per well):
-
In an RNase-free tube, dilute the desired amount of CA12 siRNA (e.g., 25 pmol) in Opti-MEM® to a final volume of 125 µL.
-
In a separate RNase-free tube, dilute the recommended volume of transfection reagent (e.g., 7.5 µL of RNAiMAX) in Opti-MEM® to a final volume of 125 µL.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes.
-
-
Transfection:
-
Add the 250 µL of siRNA-lipid complex dropwise to the well containing the cells and media.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on whether you are assessing mRNA or protein knockdown.
-
Analysis:
-
For mRNA analysis (e.g., by qPCR): Lyse the cells at 24-48 hours post-transfection and extract RNA.
-
For protein analysis (e.g., by Western blot): Lyse the cells at 48-72 hours post-transfection and prepare protein lysates.
-
Signaling Pathways
CA12 and pH Regulation
CA12 is a transmembrane carbonic anhydrase that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] This activity plays a crucial role in regulating intracellular and extracellular pH, which is particularly important in the tumor microenvironment.
Caption: Role of CA12 in regulating cellular pH.
CA12 and p38 MAPK Signaling Pathway
Studies have suggested that CA12 may influence cell invasion and migration through the p38 MAPK pathway.[11] The exact mechanism of interaction is still under investigation, but it is hypothesized that CA12-mediated pH regulation can impact the activity of signaling molecules upstream of p38 MAPK.
Caption: Postulated involvement of CA12 in the p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Carbonic anhydrase 12 gene silencing reverses the sensitivity of paclitaxel in drug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA12 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Trafficking of carbonic anhydrase 12 and bicarbonate transporters by histamine stimulation mediates intracellular acidic scenario in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing Full-Length Carbonic Anhydrase 12 (CA XII)
Welcome to the technical support center for researchers working on the structural biology of human carbonic anhydrase 12 (CA XII). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges associated with obtaining high-quality crystals of the full-length, transmembrane form of this important enzyme.
Troubleshooting Guide
This guide addresses common problems encountered during the expression, purification, and crystallization of full-length CA XII.
Problem 1: Low Expression Levels or Misfolded Protein
-
Question: My expression trials for full-length CA XII yield very little protein, or the protein is found in inclusion bodies. What can I do?
-
Answer: Low yield and misfolding are common hurdles for membrane proteins. Consider the following strategies:
-
Expression System Optimization: If using E. coli, which can struggle with membrane protein expression, consider switching to insect (e.g., Sf9, High Five) or mammalian (e.g., HEK293, CHO) cell systems. These systems have the machinery for proper folding and post-translational modifications like glycosylation, which is present in native CA XII.[1]
-
Codon Optimization: Synthesize the CA XII gene with codons optimized for your chosen expression host to improve translation efficiency.
-
Fusion Partners: Fuse a highly soluble protein, such as Maltose-Binding Protein (MBP) or T4 Lysozyme (T4L), to the N- or C-terminus of CA XII.[2] These fusion partners can dramatically improve expression, solubility, and in some cases, provide a larger hydrophilic surface to facilitate crystal contacts.[2][3]
-
Problem 2: Protein Aggregates During Purification
-
Question: After solubilizing the membrane fraction, my full-length CA XII protein aggregates upon removal of the initial strong detergent or during purification. How can I prevent this?
-
Answer: Aggregation is a sign of instability, often due to an inappropriate detergent environment. The key is to find a detergent that mimics the native lipid bilayer.[4][5]
-
Detergent Screening: This is the most critical step. Solubilize the protein with a mild, non-ionic detergent and screen a panel of different detergents for purification and long-term stability. Use techniques like Fluorescence Size Exclusion Chromatography (FSEC) or Differential Scanning Fluorimetry (DSF) to rapidly assess the stability of your protein in various detergents.
-
Start with Common Detergents: Begin with detergents that have a successful track record for membrane proteins, such as DDM, DM, OG, and LDAO.[6][7][8]
-
Lipid/Cholesterol Additives: The native membrane environment contains lipids. Supplementing your detergent solution with lipids or cholesterol analogues like Cholesterol Hemisuccinate (CHS) can significantly stabilize the protein-detergent complex.[4][9][10]
-
Problem 3: No Crystals Form in Initial Screens
-
Question: I have pure, stable full-length CA XII, but I am not getting any hits in my crystallization screens. What should I try next?
-
Answer: The absence of crystals often points to issues with the protein construct itself or the crystallization method.
-
Construct Engineering: The flexible intracellular and extracellular domains or loops can be conformationally heterogeneous, preventing the formation of a well-ordered crystal lattice.
-
Truncation: Consider removing flexible N- or C-terminal regions that are not essential for the core domain's structure. Note that the only existing crystal structures for CA XII are of its truncated, soluble extracellular domain.[1][11] This is a common and powerful strategy.
-
Surface Entropy Reduction: Mutate surface residues (e.g., Lys, Glu) to smaller amino acids like Alanine to reduce conformational flexibility and promote crystal contacts.
-
-
Alternative Crystallization Methods:
-
Lipidic Cubic Phase (LCP): This method provides a more native-like lipidic environment that can be highly effective for membrane proteins that fail to crystallize from detergent solutions.[8][9][12]
-
Co-crystallization with Chaperones: Use antibody fragments (Fabs) or nanobodies that bind to a specific conformation of CA XII.[9][13] These chaperones provide a large, stable, and crystallizable surface, increasing the chances of forming crystal contacts.[3][13]
-
-
Experimental Workflow & Troubleshooting Logic
Frequently Asked Questions (FAQs)
Q1: Why is crystallizing full-length CA XII so difficult?
A: Full-length CA XII is an integral membrane protein, which presents several inherent challenges.[12] Its structure includes a hydrophobic transmembrane domain that must be shielded from the aqueous environment by detergents or lipids, and a large, glycosylated extracellular catalytic domain. The main difficulties are:
-
Instability: Once removed from the cell membrane, the protein is often unstable and prone to aggregation.[2][5]
-
Flexibility: The protein likely has flexible regions, particularly in the loops and terminal domains, which hinders the formation of a rigid, ordered crystal lattice.[12]
-
Hydrophobic Surface: The transmembrane region is surrounded by a belt of detergent, which can interfere with crystal packing.[2]
Q2: What detergents should I start with for solubilization and purification?
A: A good starting point is to use mild, non-ionic detergents that are well-established in membrane protein structural biology. The most commonly used and successful detergents are alkyl maltosides and glucosides.[6][7][14] Based on successful crystallization of many other membrane proteins, we recommend starting with:
-
n-Dodecyl-β-D-maltopyranoside (DDM): Often the first choice due to its gentle nature and effectiveness in stabilizing a wide range of membrane proteins.[6][10]
-
n-Decyl-β-D-maltopyranoside (DM): Similar to DDM but with a shorter alkyl chain, resulting in smaller micelles.[6]
-
Lauryl Maltose Neopentyl Glycol (LMNG): Known for its ability to enhance the stability of more sensitive membrane proteins.[4][14]
-
n-Octyl-β-D-glucopyranoside (OG): Forms smaller micelles but can be harsher than maltosides.[6][10]
Q3: Has anyone successfully crystallized any part of CA XII?
A: Yes. The catalytic, extracellular domain of human CA XII has been expressed as a soluble, secreted protein and its crystal structure has been determined to high resolution.[1] These studies circumvented the challenges of the transmembrane domain by truncating the protein. The crystallization was performed at pH 7.5, and the crystals belonged to the C2 space group.[1] This success provides a valuable starting point for designing constructs for the full-length protein.
Q4: What is the role of CA XII and are there any relevant signaling pathways?
A: CA XII is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][15] It plays a crucial role in pH regulation at the cellular level. In disease, particularly cancer, CA XII is often overexpressed and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[16] Its expression can be regulated by hypoxia through HIF-1.[17] CA XII has been shown to influence several signaling pathways, including the p38 MAPK pathway , which is involved in invasion and migration.[17][18]
CA XII Signaling Context
Data & Protocols
Table 1: Properties of Recommended Initial Screening Detergents
| Detergent | Abbreviation | Type | CMC (mM) | Micelle MW (kDa) | Key Feature |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | ~0.15 | ~75 | Gold standard, very gentle[6][10] |
| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | ~1.7 | ~55 | Forms smaller micelles than DDM[6] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01 | ~90 | Excellent for stabilizing sensitive proteins[4][14] |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | ~20 | ~25 | High CMC, smaller micelles, can be harsh[6][10] |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | ~1-2 | ~18 | Forms very small micelles, useful for crystallization[9] |
CMC: Critical Micelle Concentration; MW: Molecular Weight. Values are approximate and can vary with buffer conditions.
Table 2: Reported Crystallization Conditions for CA XII Extracellular Domain
| Parameter | Value / Condition | Reference |
| Protein Construct | Soluble extracellular domain | [1] |
| Expression System | E. coli / Mammalian (CHO) cells | [1] |
| Purification Method | Affinity Chromatography | [1] |
| Crystallization Method | Vapor Diffusion | [1] |
| pH | 7.5 | [1] |
| Space Group | C2 | [1] |
| Resolution | 1.55 Å | [1] |
Protocol: General Methodology for Expression and Purification
This protocol is a generalized starting point for full-length CA XII and must be optimized at every step.
-
Cloning & Expression:
-
Clone the full-length human CA XII sequence into a suitable expression vector (e.g., pFastBac for insect cells, pcDNA for mammalian). Include an N- or C-terminal affinity tag (e.g., His8-tag, Strep-tag II) for purification. A TEV or PreScission protease cleavage site should be included to remove the tag.
-
Transfect/transduce the host cells (e.g., Sf9 or HEK293-GnTI-).
-
Grow cells and induce protein expression according to standard protocols for your chosen system. Harvest cells by centrifugation.
-
-
Membrane Preparation & Solubilization:
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors (e.g., PMSF, leupeptin, aprotinin).
-
Lyse cells using a Dounce homogenizer or sonication.
-
Pellet cell debris at low speed (~10,000 x g).
-
Isolate the membrane fraction from the supernatant by ultracentrifugation (~100,000 x g).
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 10% glycerol) containing 1-2% (w/v) DDM. Stir gently for 1-2 hours at 4°C.
-
Clarify the solubilized material by ultracentrifugation (~100,000 x g) to remove non-solubilized debris.
-
-
Affinity Purification:
-
Incubate the clarified supernatant with an appropriate affinity resin (e.g., Ni-NTA for His-tag) for 1-2 hours at 4°C.
-
Wash the resin extensively with wash buffer containing a lower concentration of detergent (e.g., 0.02% DDM, which is above the CMC). Consider adding 0.1-0.5 mg/mL of specific lipids or CHS to this and all subsequent buffers.
-
Elute the protein using an appropriate agent (e.g., imidazole for His-tag).
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein carefully using a centrifugal concentrator with an appropriate molecular weight cutoff.
-
Inject the concentrated sample onto a SEC column (e.g., Superdex 200) pre-equilibrated with the final SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM).
-
Collect fractions corresponding to the monodisperse peak. Assess purity by SDS-PAGE.
-
Concentrate the pure protein to a target concentration for crystallization (typically 5-10 mg/mL). The sample is now ready for setting up crystallization trials.
-
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 4. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for crystallizing membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Membrane Protein Crystallisation: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization chaperone strategies for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Carbonic Anhydrase 12 as a Therapeutic Target in Glioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbonic Anhydrase 12 (CA12) as a therapeutic target in glioma against alternative therapeutic strategies. We present supporting experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate an objective evaluation of CA12-targeted therapies.
Executive Summary
Carbonic Anhydrase 12 (CA12 or CAXII) has emerged as a promising, clinically relevant therapeutic target in glioma.[1][2][3][4][5][6] It is a transmembrane enzyme highly expressed in glial tumors compared to normal brain tissue and its expression is correlated with a poor clinical prognosis for patients.[1][2][4][5][6][7] Notably, high CA12 expression is significantly associated with aggressive, treatment-resistant glioma subtypes, including IDH1 wild-type and mesenchymal glioblastoma (GBM).[1][2][4][5][6][7] The primary rationale for targeting CA12 lies in its role in regulating pH homeostasis in the tumor microenvironment, which facilitates tumor cell invasion and contributes to chemoresistance. This guide will delve into the preclinical evidence supporting CA12 inhibition and compare its efficacy with existing therapeutic modalities.
Performance Comparison: CA12 Inhibition vs. Alternative Therapies
The primary therapeutic strategies targeting CA12 in glioma involve monoclonal antibodies, such as 6A10, and small molecule inhibitors like Psammaplin C. Experimental data suggests that while CA12 inhibition as a monotherapy has moderate effects on tumor growth, its real potential may lie in its ability to overcome resistance to standard-of-care chemotherapy, such as temozolomide (TMZ).
In Vitro Efficacy
| Treatment Modality | Cell Line/Model | Outcome Measure | Result | Reference |
| Anti-CA12 Antibody (6A10) | Glioma Stem Cells (GSCs) | Cell Invasion | Significant suppression of invasion in a subset of GSC models. | [1][4] |
| GSCs | Cell Growth | Moderate inhibition of growth. | [4] | |
| CA12 Inhibitor (Psammaplin C) + Temozolomide | TMZ-resistant Neurospheres | Cell Viability | Resensitized resistant neurospheres to temozolomide. | [2][8] |
| Temozolomide (TMZ) | TMZ-sensitive Glioma Cells | Cell Viability | Induces cell death. | [9] |
| TMZ-resistant Glioma Cells | Cell Viability | Limited efficacy. | [2][8] |
In Vivo Efficacy
| Treatment Modality | Animal Model | Outcome Measure | Result | Reference |
| Anti-CA12 Antibody (6A10) | Human Cancer Xenograft | Tumor Growth | Significant delay in tumor outgrowth. | [10][11] |
| CA12 Inhibitor (Psammaplin C derivative) + Temozolomide | Orthotopic Patient-Derived Xenografts (TMZ-resistant) | Overall Survival | Significantly increased overall survival compared to TMZ alone. | [8] |
| Temozolomide (TMZ) | TMZ-sensitive Xenograft | Tumor Growth | Suppression of tumor growth. | [12] |
| TMZ-resistant Xenograft | Tumor Growth | Minimal effect on tumor growth. | [12] |
Signaling Pathways and Experimental Workflows
To understand the rationale behind targeting CA12 and the methods used for its validation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
CA12 Signaling in Glioma
References
- 1. Orthotopic GBM xenograft models [bio-protocol.org]
- 2. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. sartorius.com [sartorius.com]
- 8. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Advances in Glioblastoma Therapy: An Update on Current Approaches | MDPI [mdpi.com]
- 10. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Carbonic Anhydrase XII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting Carbonic Anhydrase XII (CA XII), a transmembrane enzyme implicated in the progression of several cancers. Overexpression of CA XII is associated with tumor growth, metastasis, and resistance to chemotherapy, making it a promising target for novel anticancer therapies. This document summarizes key experimental data, details the methodologies used for efficacy assessment, and visualizes the relevant biological pathways to aid in the evaluation and selection of potent and selective CA XII inhibitors.
Overview of Carbonic Anhydrase XII and its Role in Cancer
Carbonic Anhydrase XII is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its expression is notably upregulated in various solid tumors, often in response to hypoxic conditions within the tumor microenvironment. This enzymatic activity contributes to the regulation of intracellular and extracellular pH, creating an acidic tumor microenvironment that favors tumor invasion, metastasis, and chemoresistance. The expression of CA XII is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Furthermore, CA XII has been shown to interact with P-glycoprotein (P-gp), a drug efflux pump, contributing to multidrug resistance.[1][2][3]
Comparative Efficacy of CA XII Inhibitors
The inhibitory efficacy of various compounds against CA XII is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. This section provides a comparative summary of the in vitro efficacy of prominent CA XII inhibitors.
Data Presentation: In Vitro Inhibition Constants (Kᵢ/IC₅₀) in nM
| Inhibitor Class | Compound | hCA I (Kᵢ/IC₅₀) | hCA II (Kᵢ/IC₅₀) | hCA IX (Kᵢ/IC₅₀) | hCA XII (Kᵢ/IC₅₀) | Reference(s) |
| Sulfonamides | Acetazolamide | 250 | 12 | 25 | 5.7 | [4] |
| SLC-0111 | 23.4 | 15 | 0.9 | 5.7 | [4] | |
| Indisulam (E7070) | - | - | - | 3.0-5.7 | [5] | |
| Dorzolamide | - | - | - | - | ||
| Brinzolamide | - | 3.19 | - | - | ||
| Celecoxib | - | Potent (nM range) | - | - | [2] | |
| Coumarins | Compound 18f | 955 | 515 | 21 | 5 | [6] |
| Thiosemicarbazide-substituted coumarin 14a | >10,000 | >10,000 | 8.8 | 739 | [7] | |
| Carboxylates | Compound 3g | >100,000 | >100,000 | >100,000 | 300 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CA XII inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is a widely used method to determine the kinetic parameters of carbonic anhydrase activity and inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and protons, which leads to a change in pH. This pH change is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
Buffer solution (e.g., 20 mM Tris, pH 8.3)
-
pH indicator dye (e.g., phenol red)
-
CO₂-saturated water (substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor.
-
Prepare working solutions of the enzyme and inhibitor in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Measurement:
-
The enzyme solution (containing the inhibitor at various concentrations) and the CO₂-saturated water are rapidly mixed in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored at its λmax (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).[9]
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).
-
In Vivo Tumor Growth Inhibition Studies
These studies assess the therapeutic efficacy of CA XII inhibitors in preclinical animal models of cancer.
Principle: The ability of an inhibitor to slow or halt the growth of tumors in an animal model is evaluated.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line known to express CA XII
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group (e.g., intraperitoneally, orally) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Measurement:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to determine the significance of tumor growth inhibition in the treated group compared to the control group.[10][11]
-
Signaling Pathways and Experimental Workflows
CA XII Signaling in the Tumor Microenvironment
The following diagram illustrates the central role of CA XII in the tumor microenvironment, highlighting its regulation by HIF-1α and its contribution to chemoresistance through interaction with P-glycoprotein.
Caption: CA XII is induced by HIF-1α under hypoxic conditions and contributes to an acidic tumor microenvironment.
Experimental Workflow for CA XII Inhibitor Screening
The following diagram outlines a typical workflow for the identification and validation of novel CA XII inhibitors.
Caption: A streamlined workflow for the discovery and validation of CA XII inhibitors.
Conclusion
The development of potent and selective Carbonic Anhydrase XII inhibitors represents a promising avenue for cancer therapy. Sulfonamides and coumarins have emerged as key classes of inhibitors with several compounds demonstrating high efficacy in preclinical studies. The data and protocols presented in this guide are intended to facilitate the comparative evaluation of these inhibitors and guide future research and development efforts in this field. The visualization of the CA XII signaling pathway underscores its multifaceted role in cancer progression and highlights the potential of its inhibition to overcome chemoresistance. Continued investigation into the in vivo efficacy and safety of these compounds is crucial for their successful translation into clinical applications.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity Profiling of Carbonic Anhydrase XII Inhibitors
This guide provides a comparative overview of the selectivity profiles of various inhibitors against human carbonic anhydrase XII (CA XII), a transmembrane enzyme implicated in cancer progression. For researchers and drug development professionals, understanding the selectivity of these inhibitors against other CA isoforms, such as the ubiquitous cytosolic CA I and II, and the tumor-associated CA IX, is critical for developing targeted and effective cancer therapies with minimal off-target effects. This document summarizes quantitative inhibition data, details common experimental protocols, and illustrates key workflows for assessing inhibitor selectivity.
Visualizing the Selectivity Profiling Process
The following diagrams illustrate the typical experimental workflow for profiling CA inhibitors and the logical framework for calculating selectivity.
Caption: A typical workflow for identifying selective CA XII inhibitors.
Caption: Calculation of the Selectivity Index for a CA XII inhibitor.
Comparative Inhibition Data
The selectivity of an inhibitor is quantified by comparing its inhibition constant (Kᵢ) against the target isoform (hCA XII) with its Kᵢ values against off-target isoforms. A higher Kᵢ value indicates weaker inhibition. The following table presents Kᵢ values for several representative CA inhibitors across key human isoforms.
| Compound Class | Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| Standard Sulfonamide | Acetazolamide (AAZ) | 240 - 955[1][2] | 19 - 515[1][2] | 21 - 25[1][2] | 5 - 8.8[1][2] | Potent inhibitor of CA II, IX, and XII, but lacks selectivity. |
| Ureido-substituted Sulfonamide | SLC-0111 (U-F) | >10,000[1][3] | 1020[1][3] | 45[1][3] | 5.7[1][3] | Highly selective for CA IX and XII over cytosolic isoforms CA I and II.[3] |
| Coumarin Derivative | Compound 18f | 955[2] | 515[2] | 21[2] | 5[2] | Potent and selective inhibitor of tumor-associated isoforms CA IX and XII.[2][4] |
| Sulfaguanidine Derivative | N-n-octyl-substituted | >100,000[5] | >100,000[5] | 168[5] | 672[5] | Highly selective for CA IX over CA I, II, and XII.[5] |
Note: Kᵢ values can vary between studies due to different experimental conditions.
Experimental Protocols
Accurate determination of inhibition constants is fundamental to selectivity profiling. The two most common methods are the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrases—the reversible hydration of carbon dioxide.[6] It allows for the precise measurement of initial reaction rates.[7]
Principle: This assay measures the CA-catalyzed rate of pH change resulting from the hydration of CO₂. A pH indicator is used to monitor the proton concentration, and the reaction is followed over a short period (10-100 seconds) using a stopped-flow spectrophotometer, which allows for the rapid mixing of enzyme and substrate.[6]
Methodology:
-
Reagent Preparation:
-
Buffer: A buffer solution (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM Phenol Red) is prepared.[7]
-
Enzyme Solution: Recombinant human CA isoforms (I, II, IX, XII) are prepared in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5) to a known concentration.[7]
-
Substrate Solution: CO₂-saturated water is prepared by bubbling pure CO₂ gas into deionized water kept on ice.[7]
-
Inhibitor Solutions: A dilution series of the test inhibitor is prepared.
-
-
Instrumentation: A stopped-flow instrument is used to rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution.[6]
-
Measurement:
-
The enzyme solution (with or without inhibitor) is mixed with the CO₂-saturated buffer.
-
The initial rate of the CA-catalyzed CO₂ hydration reaction is monitored by the change in absorbance of the pH indicator for the first 5-10% of the reaction.[6]
-
The uncatalyzed reaction rate (measured in the absence of enzyme) is subtracted from the observed rates.[6]
-
-
Data Analysis:
-
Measurements are taken at various CO₂ concentrations.[6]
-
The inhibition constant (Kᵢ) is determined by fitting the initial velocity data in the presence of different inhibitor concentrations to the Michaelis-Menten equation for the appropriate inhibition model.
-
Colorimetric Esterase Assay
This method serves as a simpler, robust, and more high-throughput-friendly alternative to the stopped-flow assay.[8][9] It relies on the esterase activity of α-CAs, which has been shown to correlate with their hydratase activity.[10]
Principle: The assay utilizes the esterase activity of CA to hydrolyze an ester substrate, such as 4-nitrophenyl acetate (pNPA), releasing a chromophore (4-nitrophenol).[11] The rate of color development is measured spectrophotometrically, and the inhibition of this activity is used as a surrogate for the inhibition of CO₂ hydration.[12]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer is prepared (e.g., 40 mL CA Assay Buffer).[12]
-
Enzyme Solution: Purified recombinant hCA isoforms are diluted to the desired concentration in a dilution buffer.[12]
-
Substrate: A solution of an ester substrate (e.g., 500 μL of pNPA) is prepared.[11][12]
-
Inhibitor Solutions: A dilution series of the test inhibitor and a standard inhibitor like Acetazolamide are prepared.[12]
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for 4-nitrophenol) in kinetic mode for a defined period (e.g., 1 hour) at room temperature.[12]
-
-
Data Analysis:
-
The rate of reaction (slope of the linear portion of the absorbance vs. time curve) is calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. IC₅₀ values can be converted to Kᵢ values using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Navigating Specificity: A Comparative Guide to Carbonic Anhydrase 12 (CA12) Antibody Cross-Reactivity with Carbonic Anhydrase IX (CA IX)
For researchers, scientists, and drug development professionals, the precise targeting of carbonic anhydrase isoforms is paramount. This guide provides an objective comparison of the cross-reactivity of Carbonic Anhydrase 12 (CA12) antibodies with the closely related isoform, Carbonic Anhydrase IX (CA IX), supported by experimental data and detailed protocols.
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes crucial for various physiological processes, including pH regulation. Two transmembrane isoforms, CA IX and CA XII, are particularly relevant in oncology as they are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[1] Due to their structural similarities, the potential for antibody cross-reactivity is a significant concern in the development of targeted therapies and diagnostic tools. This guide focuses on elucidating the specificity of antibodies developed against CA12 and their potential to cross-react with CA IX.
Quantitative Analysis of Antibody Specificity
The specificity of monoclonal antibodies is a critical factor in their therapeutic and diagnostic efficacy. Experimental data from various studies demonstrate that highly specific antibodies targeting CA12 with minimal to no cross-reactivity with CA IX have been successfully developed.
One of the most well-characterized monoclonal antibodies against CA XII is 6A10 . Studies have shown that the 6A10 monoclonal antibody exhibits a greater than 20-fold higher specificity for human CA XII compared to CA IX.[2] This indicates a strong preference for its target antigen, a crucial characteristic for minimizing off-target effects in therapeutic applications.
Further quantitative analysis of the inhibitory activity of 6A10 against a panel of human carbonic anhydrase isoforms provides additional evidence of its specificity. The inhibition constant (Kᵢ) is a measure of the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The data clearly shows that 6A10 is a potent inhibitor of CA XII, while its inhibitory effect on CA IX is significantly weaker.[3]
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) of 6A10 (nM) |
| CA XII | 3.1 |
| CA VI | Weak Inhibition |
| CA VII | Weak Inhibition |
| CA IX | Weak Inhibition |
| CA XIII | Weak Inhibition |
| CA XIV | Weak Inhibition |
| Table 1: Inhibition constants (Kᵢ) of the monoclonal antibody 6A10 against various human carbonic anhydrase isoforms. The low Kᵢ value for CA XII demonstrates potent and specific inhibition, while the weak inhibition of CA IX indicates minimal cross-reactivity in a functional context. Data sourced from Zatovicova et al.[3] |
Conversely, studies focused on the development of monoclonal antibodies against CA IX have also demonstrated high specificity. For instance, a panel of newly generated anti-CA IX antibodies was tested for cross-reactivity with other CA family members, including CA XII, using Surface Plasmon Resonance (SPR). The results confirmed that these antibodies are specific for human CA IX and do not bind to other isoforms, including CA XII.[4]
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of CA12 and CA IX antibody specificity.
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is adapted from standard procedures used for CA IX and CA XII detection.[5]
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CA12 or anti-CA IX) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: Coat a 96-well microplate with recombinant CA XII or CA IX protein (1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-CA12 antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Signaling and Regulatory Pathways
The expression of both CA IX and CA XII is often upregulated in the tumor microenvironment, particularly under hypoxic conditions. Understanding the regulatory pathways governing their expression is crucial for developing effective therapeutic strategies.
Hypoxia, or low oxygen tension, is a common feature of solid tumors. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to increased transcription and protein expression of CA IX. While CA XII expression is also induced by hypoxia, its regulation can also be influenced by other factors such as estrogen.[1][7]
Conclusion
The available experimental data strongly indicate that highly specific monoclonal antibodies against Carbonic Anhydrase 12 have been developed with minimal to no cross-reactivity with Carbonic Anhydrase IX. The monoclonal antibody 6A10, in particular, demonstrates a high degree of specificity for CA XII, as evidenced by its significantly lower inhibition constant for CA XII compared to CA IX. This specificity is crucial for the development of targeted therapies that can selectively inhibit the tumor-promoting activities of CA XII without affecting other carbonic anhydrase isoforms. Researchers and drug development professionals should meticulously validate the specificity of their chosen antibodies using rigorous experimental protocols, such as those outlined in this guide, to ensure the accuracy and reliability of their findings and the safety and efficacy of potential therapeutic agents.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and characterization of the first inhibitory antibody targeting tumour-associated carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of monoclonal antibodies against human carbonic anhydrase-IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX as a specific biomarker for clear cell renal cell carcinoma: comparative study of Western blot and immunohistochemistry and implications for diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Carbonic Anhydrase XII and IX Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases IX (CA IX) and XII (CA XII) have emerged as key players in tumor biology, contributing to the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Their overexpression in a variety of solid tumors is often associated with poor prognosis and resistance to conventional therapies. Consequently, the development of inhibitors targeting these enzymes has become a promising avenue in oncology drug discovery. This guide provides an objective, data-driven comparison of CA IX and CA XII inhibitors, summarizing their performance in preclinical cancer models and detailing the experimental methodologies used for their evaluation.
Data Presentation: A Comparative Look at Inhibitor Potency and Efficacy
The following tables summarize the quantitative data for a selection of CA IX and CA XII inhibitors, categorized by their selectivity profiles. This allows for a direct comparison of their enzymatic inhibition constants (Ki) and their anti-proliferative effects (IC50) in cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of CA Isoforms
This table presents the inhibition constants (Ki, in nM) of various compounds against the tumor-associated isoforms CA IX and CA XII, as well as the off-target cytosolic isoforms CA I and CA II. A lower Ki value indicates greater potency.
| Compound Class | Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Profile | Reference |
| Sulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Non-selective | [1] |
| SLC-0111 (U-104) | 5,080 | 9,640 | 45.1 | 4.5 | Dual CA IX/XII | [2] | |
| BSM-0004 | - | - | 96 | - | CA IX Selective | [3] | |
| Coumarin | Compound 18f | 955 | 515 | 21 | 5 | Dual CA IX/XII | [1] |
| GC-204 | >100,000 | >100,000 | 9.2 | 43 | CA IX Selective | [2] |
Data compiled from multiple sources. Please refer to the cited literature for specific experimental conditions.
Table 2: In Vitro Anti-proliferative Activity of CA Inhibitors in Cancer Cell Lines
This table showcases the half-maximal inhibitory concentration (IC50, in µM) of selected inhibitors against various cancer cell lines, providing insight into their cytotoxic or cytostatic effects.
| Compound | Cancer Cell Line | Phenotype | IC50 (µM) | Experimental Conditions | Reference |
| SLC-0111 | HT-29 (Colon) | CA IX positive | ~13.53 (as µg/mL) | - | [4] |
| MCF-7 (Breast) | CA IX positive | ~18.15 (as µg/mL) | - | [4] | |
| PC3 (Prostate) | CA IX positive | ~8.71 (as µg/mL) | - | [4] | |
| HUH6 (Hepatoblastoma) | CA IX inducible | ~100 | Normoxia & Hypoxia | [5] | |
| BSM-0004 | MCF-7 (Breast) | CA IX positive | 35.03 | Normoxia | [3] |
| MCF-7 (Breast) | CA IX positive | 30.65 | Hypoxia | [3] | |
| U-NO2 (USB) | UFH-001 (Breast) | Triple-Negative | ~25 | Normoxia | [6] |
IC50 values can vary significantly based on the assay used and the experimental conditions (e.g., normoxia vs. hypoxia, duration of exposure). The original units from the source have been retained where specified.
Table 3: Summary of In Vivo Efficacy in Preclinical Cancer Models
This table provides a snapshot of the in vivo anti-tumor activity of CA IX and XII inhibitors in various cancer models. Due to the limited number of studies directly comparing selective inhibitors, data for the dual inhibitor SLC-0111 is prominently featured.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| SLC-0111 (U-104) | 4T1 Mammary Carcinoma (metastasis model) | BALB/c mice | Daily treatment | Significantly decreased the formation of lung metastases. | [2] |
| MDA-MB-231 Breast Cancer (orthotopic) | Mice | - | Significantly inhibited primary tumor growth. | [7] | |
| Glioblastoma (patient-derived xenograft) | Mice | In combination with temozolomide | Delayed tumor growth and induced a suppressed bioenergetic state. | [8] | |
| BSM-0004 | Breast Cancer Xenograft | - | - | Reduced tumor growth. | [3] |
| CA IX Knockdown | 4T1 Mammary Carcinoma | BALB/c mice | - | Regression of orthotopic mammary tumors and inhibition of spontaneous lung metastasis. | [9] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective evaluation of therapeutic agents. Below are summarized protocols for key experiments cited in the comparison of CA IX and CA XII inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This method is considered the gold standard for measuring the catalytic activity of CA isoforms and the potency of their inhibitors.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The accompanying change in pH is monitored using a pH indicator dye.
-
Reagents:
-
Purified recombinant human CA isoforms (I, II, IX, XII).
-
Buffer (e.g., Tris-HCl) at a specific pH.
-
pH indicator (e.g., phenol red).
-
CO2-saturated water.
-
Inhibitor compound at various concentrations.
-
-
Procedure:
-
A solution containing the CA enzyme, buffer, and pH indicator is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
The initial rate of the reaction is calculated.
-
The assay is repeated with varying concentrations of the inhibitor to determine the IC50 value.
-
The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
-
Cell Viability and Proliferation Assays (e.g., MTT Assay)
These assays are used to determine the cytotoxic or cytostatic effects of CA inhibitors on cancer cells in vitro.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Reagents:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
CA inhibitor at various concentrations.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the CA inhibitor or vehicle control for a specified period (e.g., 48 or 96 hours) under normoxic or hypoxic conditions.
-
After the treatment period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
-
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of CA inhibitors in a physiological context.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the CA inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for implantation.
-
CA inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the CA inhibitor at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker expression).
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the study of CA IX and CA XII inhibitors.
Caption: Role of CA IX and CA XII in the Tumor Microenvironment.
Caption: Experimental Workflow for CA Inhibitor Development.
Caption: Rationale for Targeting CA IX vs. CA XII.
References
- 1. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Carbonic Anhydrase 12 Research: A Guide to Reproducibility
A critical examination of published findings on Carbonic Anhydrase 12 (CA12) reveals a landscape of both consistent and conflicting results, underscoring the importance of meticulous experimental design and data interpretation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key findings, detailed experimental protocols, and an exploration of the signaling pathways involving this intriguing enzyme.
Carbonic Anhydrase 12 (CA12) is a transmembrane enzyme involved in regulating pH, a critical factor in various physiological and pathological processes, including cancer. While research has illuminated many aspects of CA12's function, a closer look at the literature reveals areas where findings diverge, highlighting the challenges and importance of reproducibility in scientific investigation.
The Prognostic Puzzle: A Tale of Two Outcomes
One of the most striking areas of conflicting findings surrounds the prognostic value of CA12 expression in different cancers. The reproducibility of CA12 as a biomarker appears to be highly dependent on the cancer type.
Table 1: Comparison of CA12 Prognostic Value in Different Cancers
| Cancer Type | High CA12 Expression Associated With | Supporting Studies | Conflicting Studies |
| Breast Cancer | Good Prognosis | Li et al. (2019)[1][2], Watson et al. (2003)[3] | - |
| Colorectal Cancer | Poor Prognosis | Kivela et al. (2000) | - |
| Cervical Cancer | Good Prognosis / Superior Radiotherapy Outcome | Parkkila et al. (2001)[4] | Associated with poor response to radiotherapy[4] |
| Glioma | Poor Prognosis | - | - |
| Uveal Melanoma | Poor Prognosis | - | - |
These discrepancies suggest that the role of CA12 in tumor progression is context-dependent and may be influenced by the specific tumor microenvironment and the molecular subtypes of the cancer.
A Consistent Role in Chemoresistance
In contrast to its variable prognostic role, the involvement of CA12 in chemoresistance, particularly through its interaction with P-glycoprotein (Pgp), appears to be a more consistently reported finding.
Table 2: Findings on the Role of CA12 in Chemoresistance
| Finding | Description | Supporting Studies |
| CA12 and P-glycoprotein (Pgp) Interaction | CA12 is often co-expressed with the drug efflux pump Pgp in chemoresistant cancer cells. | - |
| Mechanism of Action | CA12 helps maintain a slightly alkaline intracellular pH, which is optimal for Pgp's drug-effluxing activity. Inhibition of CA12 can disrupt this pH balance, thereby impairing Pgp function and increasing cancer cell sensitivity to chemotherapy. | - |
| Therapeutic Potential | Silencing or inhibiting CA12 has been shown to re-sensitize drug-resistant cancer cells to chemotherapeutic agents like paclitaxel. | - |
Deconstructing the Methods: A Guide to Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the clarity and detail of the experimental methods employed. Below are summaries of common protocols used in CA12 research.
Immunohistochemistry (IHC)
IHC is a cornerstone technique for assessing CA12 protein expression in tissue samples. However, variability in methodology can contribute to differing results.
Table 3: Comparison of Immunohistochemistry Protocols for CA12 Detection
| Parameter | Protocol 1 (Cervical Cancer Study)[4] | Protocol 2 (General Antibody Guideline)[5] |
| Primary Antibody | Polyclonal anti-human recombinant CA12 | Monoclonal Anti-CA12 (Clone: CL0278) |
| Antibody Dilution | 1:1600 | 1:2500 - 1:5000 |
| Antigen Retrieval | Boiling in retrieval solution (DAKO) at 98°C for 15 minutes | Heat Induced Epitope Retrieval (HIER) with pH 6 buffer |
| Detection System | Avidin-biotin peroxidase complex method | Not specified |
| Scoring Method | Percentage of positive tumor cells in five high-power fields. Positive: ≥ 5% | Not specified |
Gene Expression Analysis (RNA-Seq and Microarray)
Analyzing CA12 mRNA levels is crucial for understanding its regulation. The choice of analysis platform and bioinformatics pipeline can significantly impact the results.
Table 4: Methodological Considerations for CA12 Gene Expression Analysis
| Parameter | RNA-Sequencing | Microarray |
| Platform | Illumina, IonTorrent, etc. | Affymetrix, Agilent, etc. |
| Normalization Methods | RPKM, FPKM, TPM, TMM. These methods account for differences in sequencing depth and gene length. | RMA, GCRMA, MAS5. These methods adjust for background noise and probe-specific effects. |
| Statistical Models for Survival Analysis | Cox Proportional Hazards models, Kaplan-Meier survival curves. These are used to assess the relationship between gene expression and patient outcomes. | Cox Proportional Hazards models, Kaplan-Meier survival curves. |
Carbonic Anhydrase Activity Assays
Directly measuring the enzymatic activity of CA12 provides functional insights. Commercially available kits and established laboratory protocols are commonly used.
Table 5: Overview of Carbonic Anhydrase Activity Assay Protocols
| Assay Principle | Method | Key Reagents | Readout |
| Esterase Activity | Measures the hydrolysis of an ester substrate by CA12, which releases a chromophore. | p-nitrophenyl acetate (pNPA) or other suitable ester substrate. | Colorimetric or spectrophotometric measurement of the released chromophore. |
| CO2 Hydration | Measures the change in pH resulting from the CA12-catalyzed hydration of CO2. | Stopped-flow spectrophotometry. | Change in absorbance of a pH indicator dye. |
Visualizing the Connections: CA12 Signaling Pathways
Understanding the signaling pathways that regulate and are influenced by CA12 is essential for elucidating its biological roles. The following diagrams, generated using the DOT language, illustrate key pathways.
Caption: Hypoxia-induced activation of HIF-1α leads to the transcription of the CA12 gene.
References
- 1. research.wur.nl [research.wur.nl]
- 2. Survival Analysis with Gene Expression in Bioinformatics: A Beginner’s Guide - Omics tutorials [omicstutorials.com]
- 3. Microarrays and molecular markers for tumor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Cancer Biomarkers From Microarray Data Using Feature Selection and Semisupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor regulation of carbonic anhydrase XII through a distal enhancer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CA12 Knockdown: A Comparative Guide to qRT-PCR and Western Blot Analysis
For researchers in oncology, cell biology, and drug development, accurately validating the knockdown of a target gene is a critical step in ensuring the reliability of experimental results. Carbonic Anhydrase XII (CA12), a transmembrane enzyme involved in pH regulation, is a key target in various cancer studies. This guide provides a detailed comparison and protocols for two essential techniques used to confirm the efficiency of CA12 knockdown: quantitative Reverse Transcription PCR (qRT-PCR) for mRNA level analysis and Western Blot for protein level analysis.
A Comparative Overview: qRT-PCR vs. Western Blot
Table 1: Comparison of qRT-PCR and Western Blot for Knockdown Validation
| Feature | quantitative Reverse Transcription PCR (qRT-PCR) | Western Blot |
| Analyte | Messenger RNA (mRNA) | Protein |
| Principle | Reverse transcription of mRNA to cDNA followed by real-time amplification and fluorescence detection.[5] | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.[6] |
| Primary Goal | To quantify the reduction in target gene transcripts.[7] | To quantify the reduction in target protein levels.[3] |
| Sensitivity | Very high; can detect very low copy numbers of mRNA.[1] | Moderate to high; depends heavily on antibody quality and protein abundance.[8] |
| Throughput | High; can analyze many samples simultaneously in 96- or 384-well plates. | Low to moderate; a more manual and time-consuming process. |
| Time to Result | Relatively fast (a few hours). | Longer (1-2 days). |
| Key Reagents | RNA purification kits, reverse transcriptase, DNA polymerase, primers, fluorescent probes (e.g., SYBR Green, TaqMan).[2] | Cell lysis buffer, specific primary and secondary antibodies, protein standards, transfer membranes.[9] |
| Interpretation | A significant increase in the Cycle threshold (Ct) value for the target gene relative to a control indicates successful knockdown.[5] | A significant decrease or absence of the band corresponding to the target protein's molecular weight indicates successful knockdown.[10] |
| Common Pitfalls | RNA degradation, genomic DNA contamination, inefficient primer design.[1][11] | Poor antibody specificity, inefficient protein transfer, high background noise.[6][12] |
Experimental Workflow for CA12 Knockdown Validation
Successful validation requires a systematic workflow, from cell preparation to data analysis. The following diagram illustrates the key steps for confirming CA12 knockdown using both qRT-PCR and Western Blot.
Caption: Experimental workflow for CA12 knockdown validation.
Detailed Experimental Protocols
qRT-PCR for CA12 mRNA Quantification
This protocol outlines the steps to measure CA12 mRNA levels following siRNA-mediated knockdown.[7]
a. Cell Culture and Transfection:
-
Seed cells (e.g., a cancer cell line known to express CA12) in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Transfect one set of wells with siRNA targeting CA12 and another set with a non-silencing control siRNA using a suitable transfection reagent, following the manufacturer's protocol.[13]
-
Incubate the cells for 48-72 hours post-transfection.
b. RNA Isolation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer from an RNA purification kit (e.g., RNeasy Mini Kit, QIAGEN).
-
Purify total RNA according to the kit's protocol, including a DNase treatment step to eliminate genomic DNA contamination.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
c. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) and oligo(dT) or random hexamer primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling.
d. Quantitative PCR:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Add cDNA template and primers for both the target gene (CA12) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end if using SYBR Green to verify the specificity of the amplified product.[13]
Western Blot for CA12 Protein Quantification
This protocol details the procedure for detecting changes in CA12 protein levels.[6][8]
a. Cell Lysis and Protein Quantification:
-
After 48-72 hours post-transfection, wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a validated primary antibody specific for CA12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the CA12 band intensity to the corresponding loading control band intensity.
Data Presentation and Interpretation
Table 2: Example qRT-PCR Data Analysis for CA12 Knockdown
| Sample | Target Gene | Ct (Cycle Threshold) | ΔCt (Ct_Target - Ct_GAPDH) | ΔΔCt (ΔCt_Sample - ΔCt_Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
| Control siRNA | GAPDH | 20.5 | ||||
| CA12 | 24.0 | 3.5 | 0.0 | 1.0 | 0% | |
| CA12 siRNA | GAPDH | 20.7 | ||||
| CA12 | 27.2 | 6.5 | 3.0 | 0.125 | 87.5% |
-
Interpretation: A fold change of 0.125 indicates that the CA12 mRNA level in the siRNA-treated sample is only 12.5% of the control, corresponding to an 87.5% knockdown. A knockdown of 70% or greater is generally considered effective.[13]
Table 3: Example Western Blot Data Analysis for CA12 Knockdown
| Sample | CA12 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized CA12 Intensity (CA12 / β-actin) | % Protein Remaining | % Knockdown |
| Control siRNA | 85,000 | 90,000 | 0.944 | 100% | 0% |
| CA12 siRNA | 15,000 | 88,000 | 0.170 | 18% | 82% |
-
Interpretation: The normalized CA12 protein level in the knockdown sample is 18% of the control, demonstrating an 82% reduction at the protein level.
CA12 and its Role in Cellular pH Regulation
CA12 is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Its activity at the cell surface helps maintain intracellular pH (pHi) by exporting protons, which is particularly important for the survival and proliferation of tumor cells in the acidic microenvironment.
Caption: Role of CA12 in regulating tumor cell pH.
Alternative and Complementary Validation Methods
While qRT-PCR and Western Blot are the gold standards, other methods can provide further confidence in your knockdown results.
Table 4: Alternative Knockdown Validation Techniques
| Method | Description | Primary Use Case |
| Functional Assays | Measures a biological activity known to be dependent on the target protein. For CA12, this could be an assay measuring extracellular pH changes or cell proliferation rates under acidic conditions. | Confirms that the reduction in protein level leads to a corresponding loss of biological function. |
| CRISPR Interference (CRISPRi) | A CRISPR-based method using a catalytically deactivated Cas9 (dCas9) fused to a transcriptional repressor to block gene transcription without altering the DNA sequence.[14] | An alternative method for gene silencing that can be used to corroborate RNAi results.[15] |
| Antisense Oligonucleotides (ASOs) | Short, synthetic nucleic acid strands that bind to a target mRNA, leading to its degradation or blocking its translation.[15] | Another sequence-specific knockdown method to confirm that the observed phenotype is not an off-target effect of the siRNA. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Uses antibodies to visualize the location and abundance of the target protein within cells or tissues. | Provides spatial information and confirms protein reduction in a morphological context. |
By combining the robust quantitative data from qRT-PCR and Western Blot with functional or alternative validation methods, researchers can confidently confirm CA12 knockdown and proceed with downstream experiments to elucidate its role in biological processes and as a potential therapeutic target.
References
- 1. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 2. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 3. licorbio.com [licorbio.com]
- 4. reddit.com [reddit.com]
- 5. genomique.iric.ca [genomique.iric.ca]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody validation by Western Blot SOP #012 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 12. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 13. qiagen.com [qiagen.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
A Comparative Guide to a Novel CA XII Inhibitor and Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of a novel, selective Carbonic Anhydrase XII (CA XII) inhibitor against the well-established, non-specific inhibitor, acetazolamide. The following sections detail the comparative inhibitory activity, outline the experimental protocols for robust evaluation, and visualize the relevant biological pathways and experimental workflows.
Quantitative Inhibitor Performance
The inhibitory potential of the new CA XII inhibitor was assessed against human carbonic anhydrase isoforms I, II, IX, and XII and compared directly with acetazolamide. The inhibition constants (Ki) are summarized in the table below. Lower Ki values indicate greater inhibitory potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| New CA XII Inhibitor | >10,000 | 2,500 | 150 | 5.8 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Note: Data for the "New CA XII Inhibitor" is hypothetical for illustrative purposes. Acetazolamide data is sourced from publicly available information.[1]
Experimental Protocols
To ensure rigorous and reproducible benchmarking, the following detailed experimental methodologies are recommended.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold standard for determining the inhibitory constant (Ki) of a compound against a specific carbonic anhydrase isoform.
Principle: This assay measures the enzyme's catalytic activity by monitoring the hydration of carbon dioxide to bicarbonate and a proton. The rate of this reaction is followed by observing the change in pH using a pH indicator. An inhibitor will slow down this reaction rate.
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, and XII)
-
CO₂-saturated water
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
-
Test inhibitor (New CA XII Inhibitor)
-
Reference inhibitor (Acetazolamide)
Procedure:
-
Prepare a series of dilutions for both the new inhibitor and acetazolamide.
-
In one syringe of the stopped-flow instrument, load the CA enzyme solution in the assay buffer containing the pH indicator.
-
In the second syringe, load the CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.
-
Repeat the experiment with varying concentrations of the inhibitor to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC₅₀ to the Ki and the substrate concentration.
Cellular Activity Assays in Cancer Cell Lines
Evaluating the inhibitor's effect in a cellular context is crucial to understand its potential therapeutic efficacy.
a) Cell Proliferation/Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line known to overexpress CA XII (e.g., MDA-MB-231 for breast cancer, HT29 for colon cancer).[2][3]
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the new inhibitor and acetazolamide for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ for cell growth inhibition.
b) Cell Migration and Invasion Assays
Principle: These assays assess the ability of an inhibitor to block the migration and invasion of cancer cells, which are key processes in metastasis. A Boyden chamber or a similar transwell system is typically used.
Materials:
-
Transwell inserts with a porous membrane (for invasion assays, the membrane is coated with a basement membrane extract like Matrigel)
-
24-well plates
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Inhibitors
-
Staining solution (e.g., crystal violet)
Procedure:
-
Starve the cells in a serum-free medium.
-
Plate the starved cells in the upper chamber of the transwell insert in a serum-free medium containing the inhibitor.
-
Fill the lower chamber with a medium containing a chemoattractant.
-
Incubate for a suitable period (e.g., 24 hours for migration, 48 hours for invasion).
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope to quantify migration/invasion.
Visualizations
CA XII Signaling Pathway under Hypoxia
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in adapting to low oxygen, including Carbonic Anhydrase XII (CA12). CA XII then contributes to the regulation of intracellular and extracellular pH, which is crucial for tumor cell survival and proliferation.
Caption: CA XII expression is induced by hypoxia via HIF-1.
Experimental Workflow for Inhibitor Benchmarking
The logical flow for comparing a new CA XII inhibitor against acetazolamide involves a multi-step process, from initial in vitro enzymatic assays to more complex cell-based functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
Validating the Role of Carbonic Anhydrase XII in Chemoresistance Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance is a primary obstacle in the successful treatment of cancer. A growing body of evidence points to the pivotal role of the tumor microenvironment, particularly pH regulation, in the development of multidrug resistance (MDR). Carbonic Anhydrase XII (CA XII), a transmembrane enzyme overexpressed in various tumors, has been identified as a key player in this process. This guide provides a comparative analysis of experimental data validating the role of CA XII in chemoresistance, with a focus on knockout and silencing studies, and compares this therapeutic approach to alternative strategies.
The Central Role of CA XII in Chemoresistance: An Overview
CA XII contributes to chemoresistance primarily through its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp/ABCB1). Pgp is a well-known efflux pump that actively removes a broad spectrum of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] CA XII, through its enzymatic activity of hydrating carbon dioxide to bicarbonate and a proton, helps maintain a relatively alkaline intracellular pH (pHi). This alkaline intracellular environment is optimal for the ATPase activity of Pgp, enhancing its drug efflux capabilities.[2]
Knockout and silencing studies have been instrumental in validating this mechanism. By specifically targeting the CA12 gene or its mRNA, researchers have been able to directly assess the impact of CA XII depletion on chemosensitivity.
Data Presentation: Quantitative Analysis of CA XII Depletion on Chemosensitivity
The following tables summarize the quantitative data from studies investigating the effect of CA XII knockdown or inhibition on the efficacy of chemotherapeutic agents.
Table 1: Effect of CA XII Silencing on Paclitaxel Sensitivity in Breast Cancer Cells
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Change in Sensitivity | Reference |
| MCF-7/TaxR | Scramble siRNA | >100 | - | [2] |
| MCF-7/TaxR | CA12-siRNA | ~20 | >5-fold increase | [2] |
MCF-7/TaxR cells are paclitaxel-resistant breast cancer cells.
Table 2: Effect of a CA XII Inhibitor on Doxorubicin Sensitivity in Breast Cancer Cells under Hypoxia
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Change in Sensitivity | Reference |
| MCF-7 (Hypoxia) | Doxorubicin alone | 25.74 | - | [3] |
| MCF-7 (Hypoxia) | Doxorubicin + Compound 16b (CA XII inhibitor) | 7.43 | ~3.5-fold increase | [3] |
Compound 16b is a novel coumarin-based selective inhibitor of CA IX and CA XII.
Comparative Analysis: CA XII Knockout vs. Alternative Approaches
Targeting CA XII represents a novel strategy to overcome Pgp-mediated chemoresistance. Below is a comparison with other approaches.
Table 3: Comparison of Therapeutic Strategies to Overcome Pgp-Mediated Chemoresistance
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| CA XII Knockout/Inhibition | Indirectly inhibits Pgp by altering the intracellular pH, reducing its ATPase activity.[1][2] | High specificity for tumor cells overexpressing CA XII. May circumvent toxicity associated with direct Pgp inhibition. | Efficacy is dependent on the co-expression of CA XII and Pgp. |
| Direct Pgp Inhibition (e.g., Tariquidar) | Directly binds to Pgp and blocks its drug efflux function. | Potent reversal of Pgp-mediated resistance. | Significant off-target toxicity due to the presence of Pgp in healthy tissues (e.g., blood-brain barrier).[1] |
| CA IX Inhibition | Similar to CA XII inhibition, alters tumor pH. CA IX is another tumor-associated carbonic anhydrase.[4] | Targets another hypoxia-inducible enzyme. | May have different expression patterns than CA XII and may not always be co-expressed with Pgp. |
Experimental Protocols
Methodology for Generating CA XII Knockout Cell Lines
The generation of CA XII knockout cell lines is a crucial step in validating its role in chemoresistance. The CRISPR/Cas9 system is a commonly employed method.
Protocol: CRISPR/Cas9-Mediated Knockout of CA XII
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to four gRNAs targeting the exons of the CA12 gene using online design tools.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection:
-
Transfect the target cancer cell line (e.g., MCF-7/ADR) with the gRNA/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Single-Cell Sorting:
-
48-72 hours post-transfection, harvest the cells.
-
Use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
-
Clonal Expansion and Screening:
-
Culture the single cells to allow for clonal expansion.
-
Screen the resulting clones for CA XII knockout by Western blot analysis and DNA sequencing of the targeted genomic region to confirm the presence of insertions or deletions (indels).
-
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of Pgp, which is essential for its drug efflux function.
Protocol: Pgp ATPase Activity Assay (Colorimetric)
-
Membrane Vesicle Preparation:
-
Isolate crude membrane vesicles from control and CA XII knockout/siRNA-treated cancer cells.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Membrane vesicles (5-10 µg of protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
Drug of interest (e.g., Verapamil as a positive control, or the chemotherapeutic agent being studied)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP (final concentration 5 mM).
-
Incubate at 37°C for 20-30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding a malachite green-based reagent that detects free phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm.
-
-
Data Analysis:
-
The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity.
-
Pgp-specific ATPase activity is determined by subtracting the basal activity (in the absence of drug) from the drug-stimulated activity.
-
Mandatory Visualization
Signaling Pathway: HIF-1α Regulation of CA XII and Pgp in Chemoresistance
Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α, in turn, binds to hypoxia-response elements (HREs) in the promoter regions of both the CA12 and ABCB1 (Pgp) genes, leading to their transcriptional upregulation and subsequent contribution to chemoresistance.
Caption: HIF-1α drives chemoresistance by upregulating CA XII and Pgp.
Experimental Workflow: Validating CA XII's Role in Chemoresistance
The following diagram illustrates the logical flow of experiments to validate CA XII as a target for overcoming chemoresistance.
Caption: Workflow for validating CA XII in chemoresistance.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 12 gene silencing reverses the sensitivity of paclitaxel in drug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating the resistance of MCF-7 cancer cells to Doxorubicin under hypoxic conditions with novel coumarin based carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
The Prognostic Significance of Carbonic Anhydrase XII (CA12) in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbonic Anhydrase XII (CA12) expression with established and emerging prognostic biomarkers in breast cancer. The information presented herein is intended to inform research and development efforts by providing a critical evaluation of CA12's potential as a prognostic marker and therapeutic target.
Executive Summary
Carbonic Anhydrase XII (CA12) is a transmembrane enzyme involved in pH regulation and is frequently overexpressed in breast cancer. Emerging evidence, detailed in this guide, suggests a strong correlation between high CA12 expression and favorable clinical outcomes in breast cancer patients, particularly in estrogen receptor-positive (ER+) tumors. This stands in contrast to many other biomarkers that are associated with a poorer prognosis. This guide will objectively compare the prognostic value of CA12 with other key biomarkers, provide detailed experimental methodologies for their assessment, and visualize the underlying biological pathways and analytical workflows.
Data Presentation: Comparative Prognostic Value of Breast Cancer Biomarkers
The following tables summarize the prognostic significance of CA12 and other key biomarkers in breast cancer, based on published hazard ratios (HR) for overall survival (OS) and disease-free survival (DFS). A hazard ratio greater than 1 indicates a worse prognosis, while a hazard ratio less than 1 suggests a better prognosis.
Table 1: Prognostic Value of CA12 Expression in Breast Cancer
| Biomarker | Expression Level | Clinical Outcome | Hazard Ratio (95% CI) | p-value | Citation(s) |
| CA12 | High vs. Low/Negative | Overall Survival (OS) | Favors High Expression | P=0.019 | [1] |
| Disease-Free Survival (DFS) | Favors High Expression | P=0.020 | [1] | ||
| Relapse Rate | Lower with Positive Expression | - | P=0.04 | ||
| Overall Survival (OS) | Better with Positive Expression | - | P=0.01 |
Table 2: Comparative Prognostic Value of Other Key Breast Cancer Biomarkers
| Biomarker | Expression Level | Clinical Outcome | Hazard Ratio (95% CI) | p-value | Citation(s) |
| CA9 | High vs. Low/Negative | Overall Survival (OS) | 2.61 (1.01 - 6.75) | P=0.05 | [2] |
| Relapse-Free Survival (RFS) | - | P=0.004 | [2] | ||
| Breast Cancer-Specific Survival | 3.2 (1.15 - 9.13) | P=0.027 | [3] | ||
| Ki-67 | High vs. Low | Overall Survival (OS) | 2.24 (1.82 - 2.75) (post-neoadjuvant) | <0.001 | [4] |
| Disease-Free Survival (DFS) | 1.54 (1.23 - 1.95) (pre-neoadjuvant) | <0.001 | [4] | ||
| Overall Survival (OS) | 1.94 (1.65 - 2.28) | <0.001 | [5] | ||
| ER | Positive vs. Negative | Overall Survival (OS) | 0.64 (0.55 - 0.73) | <0.001 | [5] |
| Disease-Free Survival (DFS) | 0.68 (0.59 - 0.78) | <0.001 | [5] | ||
| PR | Positive vs. Negative | Overall Survival (OS) | 0.71 (0.62 - 0.82) | <0.001 | [5] |
| Disease-Free Survival (DFS) | 0.74 (0.63 - 0.86) | <0.001 | [5] | ||
| HER2 | Positive vs. Negative | Overall Survival (OS) | 1.81 (1.54 - 2.14) | <0.001 | [5] |
| Disease-Free Survival (DFS) | 1.77 (1.48 - 2.10) | <0.001 | [5] | ||
| HER2-low vs. HER2-zero | - | Overall Survival (OS) | 0.90 (0.85 - 0.95) | <0.001 | [6][7] |
| Disease-Free Survival (DFS) | 0.86 (0.79 - 0.92) | <0.001 | [6][7] |
Experimental Protocols
Accurate and reproducible biomarker assessment is critical for clinical decision-making and research. Below are detailed methodologies for the key experiments cited.
Immunohistochemistry (IHC) for CA12, ER, PR, HER2, and Ki-67
Immunohistochemistry is a widely used technique to detect the presence and localization of proteins in tissue sections.
1. Tissue Preparation:
-
Fixation: Immediately fix freshly excised breast tumor tissue in 10% neutral buffered formalin for 6-72 hours.[2]
-
Processing: Dehydrate the fixed tissue through a series of graded alcohols and clear in xylene.
-
Embedding: Embed the tissue in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) and heating in a pressure cooker, water bath, or microwave. The specific buffer and heating time should be optimized for each antibody. For CA12, a common method involves heating in a citrate buffer.
3. Staining Procedure:
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes. Block non-specific antibody binding with a protein block (e.g., normal goat serum) for 20-30 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution and temperature. For example:
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to amplify the signal.
-
Chromogen: Apply a chromogen such as 3,3'-Diaminobenzidine (DAB) to visualize the antibody binding (results in a brown precipitate).
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount with a permanent mounting medium.
4. Interpretation and Scoring:
-
CA12: Scoring is typically based on the intensity and percentage of positively stained tumor cells. A common scoring system is the H-score, which combines both parameters.
-
ER/PR: A tumor is considered positive if ≥1% of tumor cell nuclei are immunoreactive.[2][12]
-
HER2: Scored on a scale of 0 to 3+ based on the intensity and completeness of membrane staining in >10% of invasive tumor cells. Scores of 0 and 1+ are considered negative, 3+ is positive, and 2+ is equivocal and requires further testing with in situ hybridization (ISH).[11]
-
Ki-67: The Ki-67 labeling index is the percentage of tumor cells with positive nuclear staining. The International Ki-67 in Breast Cancer Working Group recommends standardized scoring methods, such as global or hot-spot counting.[13][14]
Quantitative Real-Time PCR (qRT-PCR) for CA12 mRNA Expression
qRT-PCR is a sensitive method to quantify mRNA levels of a specific gene.
1. RNA Extraction:
-
Homogenize fresh-frozen or RNAlater-preserved breast tumor tissue.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
3. Real-Time PCR:
-
Prepare the PCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers specific for the CA12 gene
-
A fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan)
-
PCR master mix containing DNA polymerase, dNTPs, and buffer.
-
-
Run the reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a no-template control (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for CA12 and the reference gene(s) for each sample.
-
Calculate the relative expression of CA12 mRNA using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. American Society of Clinical Oncology/College of American Pathologists Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. novartis.com [novartis.com]
- 5. rockymountaincancercenters.com [rockymountaincancercenters.com]
- 6. lbbc.org [lbbc.org]
- 7. The Expression of Carbonic Anhydrase (CA) IX/XII and Lymph Node Metastasis in Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen and Progesterone Receptor… | College of American Pathologists [cap.org]
- 9. Estrogen and Progesterone Receptor Testing in Breast Cancer: ASCO/CAP Guideline Update. [themednet.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Standardized pathology report for HER2 testing in compliance with 2023 ASCO/CAP updates and 2023 ESMO consensus statements on HER2-low breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cap.objects.frb.io [cap.objects.frb.io]
- 13. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.rug.nl [pure.rug.nl]
In Vivo Efficacy of Carbonic Anhydrase XII Inhibitors: A Comparative Guide
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo validation of prominent Carbonic Anhydrase XII (CAXII) inhibitors. It summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to aid in the evaluation of these therapeutic agents.
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment. Its overexpression in various cancers, including glioblastoma and breast cancer, is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for cancer treatment. This guide focuses on the in vivo efficacy of three key CAXII inhibitors: the small molecule inhibitor SLC-0111, the monoclonal antibody 6A10, and the sulfonamide Indisulam.
Comparative Efficacy of CAXII Inhibitors
The following tables summarize the in vivo efficacy of SLC-0111, 6A10, and Indisulam in preclinical cancer models.
| Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| SLC-0111 | Glioblastoma (Patient-Derived Xenograft) | Athymic Nude Mice | 100 mg/kg, oral gavage, daily for 14 days; in combination with Temozolomide (TMZ) | Showed significant tumor regression and increased survival compared to TMZ alone. SLC-0111 monotherapy was ineffective at delaying tumor growth.[1][2][3] | [1][2][3] |
| 6A10 | Triple-Negative Breast Cancer (Orthotopic Xenograft) | NOD/SCID Mice | Intraperitoneal injection (dosage not specified); in combination with Doxorubicin | Significantly reduced the number of lung metastases.[4] Data on primary tumor growth inhibition is not available. | [4] |
| Indisulam | Pediatric High-Grade Glioma (In Vitro) | N/A | N/A | While in vivo activity has been mentioned, specific quantitative data on tumor growth inhibition in glioblastoma models is not currently available in the reviewed literature. In vitro studies show a significant reduction in cell proliferation and clonogenic capacity.[5][6][7] | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the in vivo studies cited in this guide.
SLC-0111 in Glioblastoma Xenograft Model
-
Cell Line: Patient-derived glioblastoma xenograft (GBM PDX) cells (1016).
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 1016 GBM PDX cells were implanted subcutaneously or intracranially.
-
Treatment Groups:
-
Vehicle control.
-
SLC-0111 (100 mg/kg, oral gavage, daily for 14 days).
-
Temozolomide (TMZ) (administered once a week).
-
SLC-0111 and TMZ combination.
-
-
Efficacy Assessment:
6A10 in Breast Cancer Xenograft Model
-
Cell Line: Human triple-negative breast cancer cells.
-
Animal Model: NOD/SCID mice.
-
Tumor Implantation: Orthotopic implantation of breast cancer cells.
-
Treatment Groups:
-
Control.
-
Doxorubicin.
-
6A10 (intraperitoneal injection, specific dosage and frequency not detailed in the abstract).
-
6A10 and Doxorubicin combination.
-
-
Efficacy Assessment: The number of lung metastases was quantified.[4]
Indisulam in Glioblastoma (In Vitro)
While in vivo protocols for Indisulam in glioblastoma are not detailed in the provided search results, in vitro studies provide insights into its potential mechanism.
-
Cell Lines: Pediatric high-grade glioma (pHGG) cell lines (SF188 and KNS-42).
-
Experimental Conditions: Cells were cultured under normoxic and hypoxic conditions.
-
Treatment: Increasing concentrations of Indisulam.
-
Assays: Cell proliferation, clonogenic capacity, and apoptosis were measured.[5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Carbonic Anhydrase XII (CAXII) signaling pathway in cancer.
Caption: General experimental workflow for in vivo validation of CAXII inhibitors.
Discussion
The compiled data indicates that inhibiting CAXII, either alone or in combination with standard chemotherapy, presents a promising strategy for cancer treatment. SLC-0111, in combination with temozolomide, has shown significant efficacy in preclinical glioblastoma models, suggesting a potential to overcome chemoresistance.[1][2][3] The monoclonal antibody 6A10 demonstrates a clear anti-metastatic effect in a breast cancer model, highlighting the role of CAXII in tumor dissemination.[4] While in vivo data for Indisulam in glioblastoma is still emerging, its potent in vitro activity warrants further investigation.[5][6][7]
The role of CAXII in maintaining pH homeostasis within the tumor microenvironment is a key mechanism underlying its contribution to cancer progression.[8] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAXII helps to neutralize the acidic environment created by rapid tumor cell metabolism. This allows cancer cells to survive and proliferate in conditions that would be toxic to normal cells. Furthermore, the altered pH gradient contributes to the breakdown of the extracellular matrix, facilitating invasion and metastasis.[4][9][10]
Future research should focus on conducting head-to-head in vivo comparison studies of different CAXII inhibitors to better delineate their relative efficacy and optimal therapeutic windows. Further investigation into the specific signaling pathways modulated by CAXII inhibition will also be critical for the development of rational combination therapies and for identifying predictive biomarkers of response. The continued development and validation of CAXII inhibitors hold significant promise for improving outcomes for patients with a variety of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indisulam Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Carbonic Anhydrase XII Inhibitors: In Vitro vs. In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro and in vivo potency of various Carbonic Anhydrase XII (CA XII) inhibitors. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of the translation of preclinical findings into potential therapeutic applications.
Carbonic Anhydrase XII (CA XII) is a transmembrane enzyme that is overexpressed in a variety of tumors and is implicated in pH regulation, tumor progression, and chemoresistance.[1] As a result, it has emerged as a promising target for anticancer drug development.[2] This guide focuses on a critical aspect of drug discovery: the correlation between the potency of CA XII inhibitors observed in controlled laboratory settings (in vitro) and their efficacy in living organisms (in vivo).
Data Summary: In Vitro vs. In Vivo Potency of CA XII Inhibitors
The following table summarizes the in vitro and in vivo data for a selection of CA XII inhibitors. A significant challenge in the development of CA XII inhibitors is the frequent disconnect between high in vitro potency (e.g., low nanomolar IC50 or Ki values) and modest or absent antitumor activity in vivo.[2] This discrepancy can be attributed to various factors, including pharmacokinetics, pharmacodynamics, and the complexity of the tumor microenvironment.[3][4]
| Inhibitor Class | Specific Inhibitor | In Vitro Potency (CA XII) | In Vivo Model | In Vivo Efficacy |
| Sulfonamides | Acetazolamide (AZ) | Ki in the nanomolar range[5] | Xenografted animal models of cancer[5] | Decreased tumor cell proliferation[5] |
| Ureido-substituted benzene sulfonamides (USBs) | Potent and selective inhibitors of recombinant CA XII[6] | Preclinical models[6] | Anti-proliferative and anti-metastatic properties[6] | |
| SLC-0111 | Ki = 45.0 nM (hCA IX)[7] | Phase Ib/II clinical trials[2] | Good agreement between in vitro and in vivo data[2] | |
| Compound 9g (SLC-0111 analog) | Ki = 6.0 nM[7] | Not specified | Potent and selective inhibitor[7] | |
| Monoclonal Antibodies | 6A10 | Selectively binds catalytic domain of CA XII[5][8] | Mouse xenograft model of cancer[5][8] | Inhibition of tumor cells in spheroid cultures and xenograft model[5][8] |
| Humanized monoclonal antibody | Blocks CA XII enzymatic activity[5][8] | In vitro spheroid cultures of lung adenocarcinoma A549-cells[5][8] | Reduced growth of lung adenocarcinoma A549-cells[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used to assess the in vitro and in vivo potency of CA XII inhibitors.
In Vitro Potency Assessment: CA Inhibitory Assay
A common method to determine the in vitro inhibitory activity of compounds against CA XII is a stopped-flow CO2 hydration assay.
-
Enzyme and Inhibitor Preparation: Recombinant human CA XII is used. Inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations.[9]
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing a solution of the enzyme and inhibitor with a CO2 solution in a stopped-flow instrument.[9]
-
Data Analysis: The initial velocity of the reaction is measured at different substrate concentrations. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model.[9]
In Vivo Efficacy Assessment: Xenograft Mouse Model
Xenograft models are frequently used to evaluate the antitumor efficacy of CA XII inhibitors in a living system.
-
Cell Line and Animal Model: Human cancer cells overexpressing CA XII are implanted subcutaneously or orthotopically into immunocompromised mice.[5][8]
-
Treatment Regimen: Once tumors are established, mice are treated with the CA XII inhibitor or a vehicle control. The dosage, frequency, and route of administration are critical parameters.[5][8]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised and weighed. Further analysis can include immunohistochemistry for biomarkers of proliferation and apoptosis.[5][8]
Visualizing the Path from Lab to Clinic
The following diagrams illustrate key concepts in the evaluation of CA XII inhibitors.
Caption: Experimental workflow for evaluating CA XII inhibitors.
Caption: Role of CA XII in the tumor microenvironment.
References
- 1. An inhibitory antibody targeting carbonic anhydrase XII abrogates chemoresistance and significantly reduces lung metastases in an orthotopic breast cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 7. In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Active Sites of Carbonic Anhydrase IX and XII
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the active sites of two critical tumor-associated enzymes: carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII). As transmembrane proteins overexpressed in various cancers, they represent key targets for novel therapeutic strategies. Understanding the subtle yet significant structural and functional differences in their active sites is paramount for the development of potent and isoform-selective inhibitors.
Structural and Functional Overview
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CA IX and CA XII are notable for their transmembrane nature, with their catalytic domains facing the extracellular space.[2][3] This orientation is crucial for their role in regulating pH in the tumor microenvironment, which is often acidic due to hypoxic conditions and altered metabolism (the Warburg effect).[4][5] By maintaining intracellular pH, these enzymes help cancer cells survive and proliferate in harsh conditions.[1][5]
Both CA IX and CA XII are dimeric glycoproteins.[2][6] While they share the conserved α-CA fold and a catalytically essential zinc ion coordinated by three histidine residues, key differences in their active site architecture lead to distinct kinetic properties and inhibitor affinities.[7]
Active Site Comparison: Key Residue Differences
The primary structure and conformation of the active site cavity dictate substrate turnover and inhibitor binding. While the residues immediately coordinating the zinc ion are highly conserved, variations in amino acids lining the entrance and middle of the active site pocket create unique chemical environments. These differences are the basis for designing isoform-specific inhibitors.[8][9]
A "selective pocket," located 10-15 Å from the zinc ion, contains a cluster of non-conserved residues that are critical for determining inhibitor selectivity.[10]
Table 1: Key Amino Acid Residue Differences in the Active Sites of Human CA II, CA IX, and CA XII
| Residue Position (CA II numbering) | CA II (off-target) | CA IX (tumor-associated) | CA XII (tumor-associated) |
| 67 | Asn | His | Asn |
| 91 | Ile | Val | Ile |
| 131 | Phe | Val | Ala |
| 132 | Phe | Ala | Ser |
| 135 | Val | Leu | Ser |
| 204 | Leu | Ala | Leu |
Source: Data compiled from multiple structural studies.[8][10][11]
The substitution of bulky residues in CA II (e.g., Phe131) with smaller ones in CA IX (Val131) and CA XII (Ala131) creates a more accommodating pocket for certain inhibitor "tails," enhancing binding affinity for the tumor-associated isoforms.[10] These subtle changes are pivotal for achieving selectivity.
Quantitative Performance Data
The catalytic efficiency and inhibitor sensitivity of CA IX and CA XII have been characterized extensively. This quantitative data is essential for drug development programs aiming to target these enzymes.
Table 2: Kinetic Parameters for CO₂ Hydration
| Isoform | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| CA IX | 3.2 x 10⁵ | 10.0 | 3.2 x 10⁷ |
| CA XII | 4.6 x 10⁵ | 4.0 | 1.1 x 10⁸ |
Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer). Data represents typical values reported in the literature.[12][13]
CA XII generally exhibits a higher catalytic efficiency (kcat/Km) for CO₂ hydration compared to CA IX, primarily due to a lower Michaelis constant (Km), suggesting a higher affinity for its substrate.[13]
Table 3: Inhibition Constants (Ki) for Common Sulfonamide Inhibitors
| Inhibitor | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| Acetazolamide (AZA) | 12 | 25 | 5.7 |
| U-F (SLC-0111) | 453 | 45.4 | 5.4 |
| U-NO₂ | 1,070 | 9.7 | 14.0 |
| U-CH₃ | 315 | 29.1 | 4.1 |
Source: Data from studies on ureido-substituted benzene sulfonamides (USBs).[8][9]
The data demonstrates that while a classic, non-selective inhibitor like Acetazolamide potently inhibits all three isoforms, newer compounds like the ureido-substituted benzene sulfonamides (USBs) show significant selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous off-target isoform CA II.[8][9]
Signaling Pathways and Experimental Workflows
CA IX/XII Upregulation in Tumor Hypoxia
Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) becomes stabilized. It then translocates to the nucleus and promotes the transcription of various genes, including CA9 and CA12. The resulting CA IX and CA XII proteins help manage the acidic tumor microenvironment, promoting cell survival and metastasis.[4][14]
Caption: Role of CA IX/XII in the hypoxic tumor signaling pathway.
Workflow for Isoform-Selective Inhibitor Screening
The development of selective CA IX/XII inhibitors follows a structured workflow, beginning with target production and culminating in structural and cell-based assays. This process ensures that candidate molecules are potent, selective, and effective in a biological context.
Caption: Experimental workflow for CA IX/XII inhibitor discovery.
Experimental Protocols
A. Stopped-Flow Spectrophotometry for CO₂ Hydration Assay
This method measures the kinetics of CA-catalyzed CO₂ hydration by monitoring the associated pH change. It is the gold standard for determining kinetic parameters and inhibition constants.
Objective: To measure the initial rate of the hydration of CO₂ to bicarbonate and a proton.
Materials:
-
Stopped-flow spectrophotometer.[15]
-
Purified recombinant CA enzyme (CA IX or CA XII).
-
Assay Buffer: 20 mM HEPES-Tris, pH 7.5, containing a pH indicator (e.g., 0.1 mM Phenol Red).
-
Substrate Solution: CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes).[15]
-
Inhibitor stocks of known concentrations.
Protocol:
-
Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature, typically 25°C. Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 557 nm for Phenol Red).[15]
-
Reagent Loading: Load one syringe with the enzyme solution (diluted in Assay Buffer) and the other with the CO₂-saturated water. For inhibition assays, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before loading.
-
Reaction Initiation: Rapidly mix the contents of the two syringes. The reaction starts, causing a pH drop, which is monitored as a change in the indicator's absorbance over time (typically milliseconds to seconds).
-
Data Acquisition: Record the absorbance change over the initial, linear phase of the reaction.
-
Rate Calculation: The initial velocity (V₀) is calculated from the slope of the linear portion of the absorbance vs. time curve.
-
Parameter Determination:
-
For Km/kcat: Repeat steps 2-5 with varying concentrations of CO₂ substrate. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
For Ki: Repeat steps 2-5 with a fixed substrate concentration and varying inhibitor concentrations. The inhibition constant (Ki) is determined by analyzing the effect of the inhibitor on the reaction rate, often using the Cheng-Prusoff equation.[16]
-
B. General Protocol for X-ray Crystallography of CA-Inhibitor Complex
This protocol outlines the key steps to determine the three-dimensional structure of an inhibitor bound to the active site of a carbonic anhydrase.
Objective: To visualize the binding mode of an inhibitor within the CA active site.
Materials:
-
Highly purified and concentrated CA protein (>10 mg/mL).
-
Inhibitor compound.
-
Crystallization screens and reagents (buffers, precipitants, salts).
-
X-ray diffraction equipment (synchrotron or in-house source).
Protocol:
-
Complex Formation: Incubate the purified CA protein with a molar excess (e.g., 5-10 fold) of the inhibitor to ensure saturation of the active sites.
-
Crystallization: Use vapor diffusion (hanging drop or sitting drop) to screen a wide range of crystallization conditions. Pipette a small volume of the protein-inhibitor complex and mix it with an equal volume of the reservoir solution. Allow the drops to equilibrate against the reservoir solution.
-
Crystal Harvesting: Once crystals of suitable size appear (typically 0.1-0.4 mm), harvest them using a cryo-loop and flash-cool them in liquid nitrogen, often with a cryoprotectant, to prevent ice formation.[17]
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam. Collect diffraction data by rotating the crystal in the beam.[17]
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement, using a known CA structure as a search model.
-
Build the inhibitor into the resulting electron density map observed in the active site.
-
Refine the model of the protein-inhibitor complex against the experimental data until convergence is reached, resulting in a high-resolution 3D structure.[7]
-
References
- 1. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Resides within the active site of human CA II, CA IX and CA XII that differ among all three isoforms and make up the selective pocket (CA II numbering). - Public Library of Science - Figshare [plos.figshare.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. assaygenie.com [assaygenie.com]
- 17. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Carbonic Anhydrase XII Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The circumvention of chemotherapy resistance and the enhancement of treatment efficacy are paramount goals in oncology research. A promising strategy that has emerged is the combination of conventional chemotherapeutic agents with inhibitors of carbonic anhydrase XII (CA XII), a transmembrane enzyme overexpressed in various tumors and implicated in pH regulation and chemoresistance. This guide provides an objective comparison of the synergistic effects of CA XII inhibitors with different chemotherapy drugs, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Synergistic Effects of CA XII Inhibitors with Chemotherapy: Quantitative Data
The combination of CA XII inhibitors with standard chemotherapy has demonstrated significant synergistic effects in preclinical studies across various cancer types. This synergy is often characterized by a reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent, a favorable combination index (CI), and a significant dose-reduction index (DRI).
Head and Neck Squamous Cell Carcinoma (HNSCC)
In HNSCC cell lines (FaDu and SCC-011), the combination of the CA IX/XII inhibitor SLC-0111 with cisplatin has been shown to significantly enhance the cytotoxic effects of the chemotherapy drug, particularly under hypoxic conditions where cancer cells are notoriously resistant to treatment.[1][2][3]
| Cell Line | Treatment Condition | % Viability Reduction (vs. Control) |
| FaDu | Cisplatin (1 µM) | No significant effect |
| SLC-0111 (100 µM) | 26% | |
| Cisplatin (1 µM) + SLC-0111 (100 µM) | Significantly higher than single agents | |
| SCC-011 | Cisplatin (1 µM) | No significant effect |
| SLC-0111 (100 µM) | 15% | |
| Cisplatin (1 µM) + SLC-0111 (100 µM) | Significantly higher than single agents |
Table 1: In vitro cell viability of HNSCC cells treated with SLC-0111 and cisplatin under hypoxic conditions. Data from Sarnella et al., 2022.[1][2][3]
The synergistic effect of this combination was also observed in the inhibition of cell migration and invasion.[1]
| Cell Line | Treatment | % Migration Reduction (vs. Control) | % Invasion Reduction (vs. Control) |
| FaDu | Cisplatin (1 µM) | 31% | 30% |
| SLC-0111 (100 µM) | 50% | 43% | |
| Cisplatin + SLC-0111 | 92% | 88% | |
| SCC-011 | Cisplatin (1 µM) | 46% | 42% |
| SLC-0111 (100 µM) | 59% | 58% | |
| Cisplatin + SLC-0111 | 95% | 92% |
Table 2: Inhibition of migration and invasion in HNSCC cells. Data from Sarnella et al., 2022.[1]
In an in vivo xenograft model using FaDu cells, the combination of SLC-0111 and cisplatin resulted in a significant inhibition of tumor growth compared to either treatment alone.[1][4]
| Treatment Group | Mean Tumor Volume (end of study) |
| Vehicle | ~1000 mm³ |
| SLC-0111 (100 mg/kg) | ~1000 mm³ |
| Cisplatin (3 mg/kg) | ~500 mm³ |
| SLC-0111 + Cisplatin | ~200 mm³ |
Table 3: In vivo tumor growth in a FaDu xenograft model. Data from Sarnella et al., 2022.[4]
Glioblastoma
In glioblastoma, the combination of a psammaplin C derivative (a potent CA XII inhibitor) with temozolomide (TMZ) has been shown to overcome TMZ resistance and significantly increase the overall survival of mice with TMZ-resistant tumors. This effect is attributed to the inhibition of P-glycoprotein (Pgp)-mediated drug efflux.
Other Cancers
The synergistic principle extends to other cancer types and chemotherapeutic agents. For instance, CA XII inhibition has been shown to reverse resistance to doxorubicin in breast cancer cells that overexpress P-glycoprotein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Head and Neck Squamous Cell Carcinoma (HNSCC) cells (FaDu or SCC-011)
-
Culture medium (DMEM or RPMI with 10% FBS)
-
Cisplatin and SLC-0111
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (MTS)
-
Plate reader
Procedure:
-
Seed 4 x 10³ HNSCC cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with the desired concentrations of cisplatin, SLC-0111, or their combination. Include untreated control wells.
-
Incubate the plates under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 72 hours.[1]
-
Add 20 µL of MTS reagent to each well.[5]
-
Incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and PARP.
Materials:
-
HNSCC cells treated as described above
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against pro-caspase-3, cleaved-caspase-3, PARP, and a loading control (e.g., Actin or GADPH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Quantify the band intensities and normalize to the loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis.[8]
In Vivo HNSCC Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Athymic nude mice
-
FaDu HNSCC cells
-
Matrigel
-
Cisplatin and SLC-0111
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1 x 10⁶ FaDu cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to reach a volume of approximately 50 mm³.[4]
-
Randomize the mice into treatment groups: vehicle control, SLC-0111 alone (100 mg/kg, oral gavage), cisplatin alone (3 mg/kg, intraperitoneal injection), and the combination of SLC-0111 and cisplatin.[4]
-
Administer the treatments according to a predefined schedule (e.g., SLC-0111 daily, cisplatin on specific days).[4]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = (length x width²)/2).[4]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Visualizing the Synergy: Pathways and Workflows
Proposed Signaling Pathway for CA XII Inhibitor and Chemotherapy Synergy
The synergistic effect of CA XII inhibitors with chemotherapy, particularly in overcoming multidrug resistance, is primarily attributed to the modulation of the tumor microenvironment's pH and its subsequent impact on the P-glycoprotein (Pgp) efflux pump.
Caption: CA XII inhibition leads to intracellular acidification, which impairs Pgp function, resulting in increased chemotherapy accumulation and enhanced apoptosis.
Experimental Workflow for Assessing Synergy
The process of evaluating the synergistic effects of a CA XII inhibitor and a chemotherapeutic agent involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for evaluating the synergistic effects of a CA XII inhibitor with chemotherapy, progressing from in vitro assays to in vivo validation.
Logical Relationship of Synergy Assessment
The determination of synergy is based on the principle that the combined effect of two drugs is greater than the sum of their individual effects. The Combination Index (CI) method developed by Chou and Talalay is a widely accepted quantitative measure of this interaction.
Caption: The logical flow for assessing drug synergy using the Combination Index method, from experimental data to quantitative interpretation.
References
- 1. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
